4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-16-9-12(10-17)6-7-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUCTNCFPNXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397062 | |
| Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-90-0 | |
| Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, a versatile benzaldehyde derivative of significant interest in medicinal and organic chemistry.
Introduction
This compound is an aromatic aldehyde that has attracted attention as a valuable synthetic intermediate.[1] Its molecular architecture, featuring two methoxy groups and a benzyl ether linkage, imparts distinct electronic and steric characteristics that are strategically exploited in the synthesis of complex molecules.[1] This compound serves as a critical building block in the development of novel compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related compounds.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 667412-90-0 | [2] |
| Molecular Formula | C₁₆H₁₆O₄ | [2] |
| Molecular Weight | 272.30 g/mol | [2] |
| IUPAC Name | 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC | [2] |
| InChIKey | ULFUCTNCFPNXCU-UHFFFAOYSA-N | [2] |
| XLogP3 | 2.8 | [2] |
| Topological Polar Surface Area | 44.8 Ų | [2] |
Physical State: Expected to be a crystalline solid at room temperature, similar to its analogue 4-benzyloxy-3-methoxybenzaldehyde.
Solubility: Likely soluble in common organic solvents such as chloroform and methanol.
Synthesis
The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) attacks 3-methoxybenzyl chloride.
Conceptual Synthesis Workflow
Caption: Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectral Characterization (Predicted)
Table 2: Predicted Spectral Data
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | - Aldehyde proton (CHO): singlet, ~9.8 ppm. - Aromatic protons: multiplets, ~6.9-7.5 ppm. - Methylene protons (O-CH₂-Ar): singlet, ~5.1 ppm. - Methoxy protons (OCH₃): two singlets, ~3.9 ppm and ~3.8 ppm. |
| ¹³C NMR | - Aldehyde carbon (CHO): ~191 ppm. - Aromatic carbons: ~110-160 ppm. - Methylene carbon (O-CH₂-Ar): ~70 ppm. - Methoxy carbons (OCH₃): ~56 ppm. |
| IR (cm⁻¹) | - C=O stretch (aldehyde): ~1680-1700 cm⁻¹. - C-O-C stretch (ether): ~1250 and ~1030 cm⁻¹. - Aromatic C-H stretch: ~3000-3100 cm⁻¹. - Aliphatic C-H stretch: ~2850-2950 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 272.10. - Key Fragments: Loss of the benzyl group, methoxy groups, and the aldehyde group. |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde functional group.[1]
Key Reactions:
-
Reductive Amination: The aldehyde can be converted to a secondary amine by reaction with a primary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde to an alkene, allowing for carbon chain extension.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These derivatives are often used in the synthesis of heterocyclic compounds.
Potential Signaling Pathway Involvement
Caption: Potential modulation of a signaling pathway.
Applications in Drug Discovery:
The structural motifs present in this compound are found in a variety of biologically active molecules. Its derivatives have been investigated for:
-
Anticancer Activity: The benzaldehyde moiety is a key feature in some compounds that exhibit cytotoxic effects against cancer cell lines.
-
Antimicrobial Properties: Derivatives of this compound have shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1]
-
Anti-inflammatory Effects: The core structure is amenable to modifications that can lead to compounds that modulate inflammatory pathways.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic aldehydes and ethers should be followed. The compound is classified as an irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Williamson ether reaction is straightforward, and its aldehyde functionality allows for a wide range of chemical transformations. Further research into the biological activities of its derivatives is warranted and could lead to the development of novel therapeutic agents.
References
-
PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, a key synthetic intermediate in medicinal and organic chemistry. We will delve into its chemical identity, synthesis, spectral characterization, safety protocols, and its burgeoning applications in the development of novel therapeutic agents.
Chemical Identity: Nomenclature and Physicochemical Properties
Proper identification of a chemical entity is the cornerstone of scientific rigor. This section outlines the IUPAC name, common synonyms, and key identifiers for this compound, along with its fundamental physicochemical properties.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde .[1]
In laboratory and commercial settings, it is frequently referred to by a variety of synonyms. Awareness of these is crucial for effective literature searches and material sourcing.
Table 1: IUPAC Name and Synonyms
| Type | Name/Identifier |
| IUPAC Name | 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde[1] |
| Synonyms | 4-Methoxy-3-((3-methoxybenzyl)oxy)benzaldehyde, 4-methoxy-3-(3-methoxybenzyloxy)benzaldehyde |
| CAS Number | 667412-90-0[1] |
| Molecular Formula | C₁₆H₁₆O₄[1] |
| Molecular Weight | 272.29 g/mol [1] |
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These values are essential for predicting its behavior in various solvents and biological systems.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 272.104859 g/mol | PubChem[1] |
| Monoisotopic Mass | 272.104859 g/mol | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
| Heavy Atom Count | 20 | PubChem[1] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 3-methoxybenzyl chloride. The choice of a suitable base and solvent is critical for achieving a high yield and purity.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by the deprotonation of the hydroxyl group of isovanillin by a base, acts as the nucleophile. It attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.
Caption: Mechanism of the Williamson ether synthesis for this compound.
Experimental Protocol
This protocol is a robust starting point for the laboratory-scale synthesis of the title compound.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a stirred solution of isovanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Characterization
Structural elucidation and purity assessment are paramount. Below are the expected spectral data for this compound based on the analysis of its constituent functional groups and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H, -CHO), 7.4-6.8 (m, 7H, Ar-H), 5.1 (s, 2H, -O-CH₂-Ar), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (-CHO), 160-110 (Ar-C), ~70 (-O-CH₂-Ar), ~56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) |
| Mass Spec. (EI) | m/z (%) = 272 (M⁺), and other fragmentation peaks. |
Safety and Handling
-
Isovanillin (Starting Material): Causes serious eye irritation.[2][3]
-
3-Methoxybenzyl chloride (Starting Material): Corrosive and causes severe skin burns and eye damage.
-
Related Benzaldehydes: May cause skin, eye, and respiratory irritation.[4]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Applications in Drug Discovery and Development
The true value of a synthetic intermediate lies in its utility. This compound, derived from the versatile precursor isovanillin, serves as a crucial building block for a variety of heterocyclic compounds with promising biological activities.
Caption: Synthetic utility of this compound in generating bioactive molecules.
The aldehyde functionality provides a reactive handle for the synthesis of various derivatives. For instance, condensation with primary amines yields Schiff bases, which are known to exhibit a wide range of biological activities, including anticancer and antibacterial properties. Furthermore, Claisen-Schmidt condensation with acetophenones can produce chalcones, which are precursors to flavonoids and are recognized for their antioxidant and anti-inflammatory effects. These chalcones can be further cyclized to generate various heterocyclic scaffolds.
The isovanillin core, from which the title compound is derived, is a key component in the synthesis of molecules with potential therapeutic applications against a spectrum of diseases, including cancer, microbial infections, and tuberculosis.[5] The structural modifications enabled by the benzyloxy side chain can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the rich chemistry of its aldehyde functional group, makes it an attractive building block for the creation of diverse and complex molecular architectures. This guide provides the foundational knowledge for researchers and scientists to confidently work with this compound and explore its full potential in the quest for novel therapeutics.
References
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
Bio-Techne. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Sodhi, R., Singh, J., & Kaur, J. (2020). Concurrent synthesis of vanillin and isovanillin. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Infrared Spectrum of Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
D'Accolti, L., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. Retrieved from [Link]
-
Raju, S. K., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde molecular structure and formula
An In-Depth Technical Guide to 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 667412-90-0), a benzaldehyde derivative with significant potential as a versatile synthetic intermediate in medicinal and organic chemistry. While detailed experimental data on this specific molecule is not widely published, this document consolidates its known properties and presents a robust, scientifically grounded framework for its synthesis and characterization. This guide details a proposed synthetic route via the Williamson ether synthesis, provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and analysis of analogous structures, and discusses its potential applications. The content is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Molecular Structure and Properties
This compound is a diaryl ether derivative built upon a vanillin core. The structure features two aromatic rings linked by an ether bridge, with key functional groups including an aldehyde, two methoxy groups, and the ether linkage itself. These features impart distinct electronic and steric properties that make it a valuable building block in complex organic synthesis[1]. The molecular formula is C₁₆H₁₆O₄, with a molecular weight of approximately 272.29 g/mol [1][2][3].
The central vanillin-derived ring contains an aldehyde group and a methoxy group, which are activating and ortho-, para-directing. The phenolic hydroxyl group of vanillin is replaced by a 3-methoxybenzyl ether linkage. This benzyl ether group not only serves as a protecting group for the phenol but also introduces additional conformational flexibility and potential interaction sites for biological targets[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | [1][3] |
| CAS Number | 667412-90-0 | [2][3] |
| Molecular Formula | C₁₆H₁₆O₄ | [2][3] |
| Molecular Weight | 272.29 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC | [3] |
| InChI Key | ULFUCTNCFPNXCU-UHFFFAOYSA-N | [3] |
Figure 1: 2D molecular structure of this compound. Source: PubChem[3]
Proposed Synthesis Methodology: Williamson Ether Synthesis
The most direct and established method for preparing diaryl ethers of this nature is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of an alkoxide (or, in this case, a phenoxide) on a primary alkyl halide[4].
Principle of Synthesis
The synthesis proceeds in two conceptual steps. First, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a nucleophilic phenoxide ion. Second, this phenoxide attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. The use of a primary benzyl halide is critical, as secondary or tertiary halides would favor elimination side reactions[5]. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used to accelerate the rate of Sₙ2 reactions[4].
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed based on standard Williamson ether synthesis conditions, optimized for phenolic substrates. The choice of potassium carbonate as the base provides sufficient basicity to deprotonate the phenol without being overly harsh, which could lead to side reactions. DMF is selected as the solvent for its ability to dissolve the ionic intermediates and its high boiling point, allowing the reaction to be heated to ensure a reasonable rate[4].
-
Reagent Preparation : In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq) and finely pulverized potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to the flask until the reagents are fully submerged and a stirrable slurry is formed (approx. 5-10 mL per gram of vanillin).
-
Addition of Alkyl Halide : While stirring the mixture at room temperature, add 3-methoxybenzyl chloride (1.1 eq) dropwise via a syringe. Note: 3-methoxybenzyl chloride can be synthesized from 3-methoxybenzyl alcohol using thionyl chloride or from 3-hydroxybenzaldehyde via methylation, reduction, and chlorination[1][2][3].
-
Reaction Execution : Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Workup and Isolation :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1 M NaOH (to remove any unreacted vanillin), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound as a solid or viscous oil.
Synthesis Workflow Diagram
Caption: Proposed Williamson ether synthesis workflow.
Analytical Characterization (Predicted Data)
As no definitive, published spectra for this specific molecule are readily available, the following data are predicted based on the known spectral characteristics of its constituent parts: the vanillin moiety and the 3-methoxybenzyl group.
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO) : Expected as a singlet (s) around δ 9.8-9.9 ppm. This region is highly characteristic of benzaldehyde protons.
-
Vanillin Ring Protons : Three aromatic protons are expected. The proton ortho to the aldehyde will likely appear as a doublet (d) around δ 7.4 ppm. The proton meta to the aldehyde (and ortho to the two oxygen substituents) will be a doublet of doublets (dd) or a complex multiplet around δ 7.4-7.5 ppm. The proton ortho to the methoxy group will be a doublet (d) around δ 7.0 ppm.
-
Benzyl Ether Methylene Protons (-O-CH₂-Ar) : A sharp singlet (s) is expected around δ 5.1-5.2 ppm.
-
3-Methoxybenzyl Ring Protons : Four aromatic protons are expected in the range of δ 6.8-7.3 ppm, showing complex splitting patterns (multiplets).
-
Methoxy Protons (-OCH₃) : Two distinct singlets (s) are expected. The vanillin methoxy group should appear around δ 3.9 ppm, and the benzyl methoxy group around δ 3.8 ppm.
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl (C=O) : Expected around δ 191-192 ppm.
-
Aromatic Carbons : Multiple signals are expected between δ 110-160 ppm. Key signals include the carbon bearing the aldehyde (around δ 130-131 ppm), the carbons bonded to oxygen (ipso-carbons, δ 148-160 ppm), and the other aromatic CH carbons.
-
Benzyl Ether Methylene Carbon (-O-CH₂-Ar) : Expected around δ 70-72 ppm.
-
Methoxy Carbons (-OCH₃) : Two distinct signals are expected around δ 56 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde) : A strong, sharp absorption band is predicted around 1685-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde[6].
-
C-H Stretch (Aldehyde) : Two characteristic, weaker bands are expected near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹[6].
-
Aromatic C-H Stretch : Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-O Stretch (Ether) : Strong, characteristic bands for the aryl-alkyl ether linkage are expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).
-
Aromatic C=C Stretch : Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 272.
-
Key Fragmentation Patterns : The fragmentation is likely dominated by cleavage of the benzyl ether bond.
-
Benzylic Cleavage : A major fragmentation pathway would be the cleavage of the C-O bond of the ether, leading to a stable 3-methoxybenzyl cation at m/z = 121 . This is often a base peak.
-
Loss of H radical : A peak at m/z = 271 ([M-1]⁺) is characteristic of aldehydes.
-
Loss of Methoxy Group : Loss of a methoxy radical (·OCH₃) could lead to a fragment at m/z = 241 .
-
Vanillin-related fragments : Fragmentation could also yield a vanillin-related radical cation at m/z = 151. Further fragmentation of the benzaldehyde moiety could produce a phenyl cation at m/z = 77 after loss of the aldehyde group[7].
-
Characterization Workflow Diagramdot
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Guide to the Synthesis of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde from Isovanillin
This technical guide provides an in-depth exploration of the synthesis of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Starting from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde), this document details the underlying chemical principles, a field-proven experimental protocol, and critical insights for process optimization. The core of this synthesis lies in the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry.
Foundational Principles: The Williamson Ether Synthesis
The conversion of isovanillin to this compound is achieved through a classic Williamson ether synthesis. This nucleophilic substitution reaction (SN2) involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of isovanillin is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. The acidity of this proton (pKa ≈ 7.4) necessitates a base strong enough to ensure complete anion formation, thereby maximizing reaction efficiency.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl halide. This concerted SN2 displacement results in the formation of the desired ether linkage and a halide salt as a byproduct.
The efficiency of this synthesis is highly dependent on the judicious selection of reagents and reaction conditions.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a preferred base for this transformation. It is sufficiently basic to deprotonate the phenol, yet mild enough to prevent undesirable side reactions involving the sensitive aldehyde functionality. Its limited solubility in many organic solvents necessitates a heterogeneous reaction system, often enhanced by a phase transfer catalyst.
-
Alkylating Agent: 3-methoxybenzyl chloride is an excellent electrophile for this reaction. The benzylic position is activated towards SN2 displacement due to the stabilizing effect of the adjacent aromatic ring on the transition state.
-
Solvent System: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal. These solvents can solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive.
-
Phase Transfer Catalysis (PTC): To overcome the mutual insolubility of the inorganic base (solid phase) and the organic reactants (liquid phase), a phase transfer catalyst is employed.[1] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are particularly effective.[2] The lipophilic cation (Bu₄N⁺) pairs with the phenoxide anion, transporting it from the solid-liquid interface into the bulk organic phase where it can readily react with the 3-methoxybenzyl chloride.[1] This catalytic cycle dramatically accelerates the reaction rate under mild conditions.[1]
Reaction Schematics and Mechanism
The overall transformation and its underlying mechanism are visualized below.
Caption: Overall reaction for the synthesis of the target compound.
Caption: Mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |
| Isovanillin | 152.15 | 1.0 | 10.0 g (65.7 mmol) | Starting Material |
| 3-Methoxybenzyl chloride | 156.61 | 1.1 | 11.3 g (72.3 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 18.2 g (131.4 mmol) | Base, finely powdered |
| Tetrabutylammonium Bromide | 322.37 | 0.05 | 1.06 g (3.3 mmol) | Phase Transfer Catalyst |
| Acetonitrile (CH₃CN) | 41.05 | - | 200 mL | Solvent, anhydrous |
| Ethyl Acetate | 88.11 | - | ~300 mL | Extraction Solvent |
| Brine (Saturated NaCl) | - | - | ~100 mL | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | q.s. | Drying Agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser and dropping funnel. Ensure the setup is dry. Add a magnetic stir bar to the flask.
-
Charging Reagents: To the flask, add isovanillin (10.0 g), potassium carbonate (18.2 g), tetrabutylammonium bromide (1.06 g), and acetonitrile (150 mL).
-
Initiating Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to reflux (approx. 82°C).
-
Addition of Alkylating Agent: Dissolve 3-methoxybenzyl chloride (11.3 g) in acetonitrile (50 mL) and add it to the dropping funnel. Add this solution dropwise to the refluxing mixture over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at reflux with continued stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete (disappearance of isovanillin spot on TLC), cool the mixture to room temperature. Filter the solid salts (K₂CO₃, KCl) and wash the filter cake with a small amount of ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of deionized water. The product will be in the organic layer. Extract the aqueous layer twice with ethyl acetate (100 mL each). Combine all organic extracts.
-
Work-up - Washing: Wash the combined organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted isovanillin, followed by deionized water (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a pale yellow oil or solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure this compound.[3]
Caption: Experimental workflow from setup to final product.
Product Characterization
The identity and purity of the synthesized this compound (M.W. 272.29 g/mol ) should be confirmed using standard analytical techniques.[4]
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, the benzylic methylene protons (~5.1 ppm), and the two methoxy groups (~3.9 ppm).
-
FTIR: Look for the strong carbonyl stretch of the aldehyde (~1680 cm⁻¹), C-O-C stretching for the ether linkages, and aromatic C-H and C=C bands.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 272.10, corresponding to the molecular formula C₁₆H₁₆O₄.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, ensure the potassium carbonate is finely powdered and the stirring is vigorous enough to maintain a good suspension. Anhydrous conditions are also crucial, as water can hydrolyze the alkylating agent.
-
Low Yield: A common cause of low yield is insufficient activation of the phenoxide. Consider using a slightly more polar solvent or increasing the amount of phase transfer catalyst. Ensure the temperature is maintained at reflux.
-
Side Product Formation: Over-alkylation is generally not an issue as there are no other reactive hydroxyl groups. However, prolonged reaction times at high temperatures could lead to decomposition. Adhering to the recommended reaction time and monitoring by TLC is key.
This guide provides a robust framework for the successful synthesis of this compound. By understanding the causality behind each procedural step, researchers can confidently execute and adapt this protocol for their specific drug development and scientific research needs.
References
- Process for preparing isovanillin - Patent 0758639. Google Patents.
- Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
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- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
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- FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... ResearchGate.
- PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh.
- Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde by Selective O-Alkylation of Vanillin with Benzyl Chloride in the Presence of Tetrabutylammonium Bromide. ACS Publications.
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
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Spectroscopic Characterization of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is a complex aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring two methoxy groups and a benzyl ether linkage, suggests a range of chemical properties that are of interest to researchers in drug discovery and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
| CAS Number | 667412-90-0 | |
| Molecular Formula | C₁₆H₁₆O₄ | |
| Molecular Weight | 272.29 g/mol |
Molecular Structure
The structure of this compound is presented below with numbering for NMR assignments.
Figure 2: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Set the ionization energy to 70 eV for EI.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathway.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this compound. While the data presented is predictive, it is grounded in established spectroscopic principles and comparisons with structurally related molecules, offering a reliable foundation for the identification and study of this and similar chemical entities.
References
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Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... Available at: [Link]
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SpectraBase. 4-methoxy-3-(methoxymethoxy)benzaldehyde. Available at: [Link]
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SpectraBase. 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Biological Magnetic Resonance Bank (BMRB). bmse010130 4-methoxy Benzaldehyde. Available at: [Link]
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Alichem. This compound Supplier. Available at: [Link]
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PubChem. This compound. Available at: [Link]
Physical properties of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Molecular Overview
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS Number: 667412-90-0) is a benzaldehyde derivative with a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol .[1][2] Its molecular architecture, featuring two methoxy groups and a benzyl ether linkage, imparts distinct electronic and steric characteristics that are valuable in the synthesis of complex organic molecules.[3] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this compound a potentially key building block in the development of novel therapeutic agents and other functional materials.
A thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use in drug development and process chemistry. Melting point provides a crucial indicator of purity, while solubility characteristics are fundamental for reaction setup, purification, and formulation. This guide addresses the current information gap regarding the specific experimental physical properties of this compound.
Physicochemical Properties
Melting Point Analysis
While an experimentally determined melting point for this compound is not documented in readily accessible scientific literature, an analysis of structurally related compounds can provide a scientifically grounded estimation. The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces.
| Compound | Structure | Melting Point (°C) | Source |
| 4-Benzyloxy-3-methoxybenzaldehyde | O-Benzylvanillin | 62-64 | [4] |
| 4-Hydroxy-3-methoxybenzaldehyde | Vanillin | 81-84 | [5] |
| 2-Hydroxy-4-methoxybenzaldehyde | 41-43 | [6] |
Table 1: Experimentally determined melting points of structurally similar benzaldehyde derivatives.
The structural analog most closely related to the target compound is 4-benzyloxy-3-methoxybenzaldehyde, which differs by the absence of the methoxy group on the benzyl ring. Its melting point of 62-64 °C suggests that this compound is likely a solid at room temperature with a similar, though not identical, melting range. The additional methoxy group could influence crystal packing and intermolecular forces, potentially leading to a slightly different melting point.
Solubility Profile
The principle of "like dissolves like" is the cornerstone of predicting solubility.[7] The presence of polar functional groups (aldehyde, ether) and aromatic rings in this compound suggests a degree of solubility in a range of organic solvents.
Based on its structure, the following solubility profile can be anticipated:
-
High Solubility: In moderately polar to polar aprotic organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The aromatic rings and ether linkages will interact favorably with these solvents.
-
Moderate to Low Solubility: In nonpolar solvents like hexanes and toluene. While the aromatic character provides some affinity for nonpolar solvents, the polar functional groups will limit extensive solubility.[7]
-
Insoluble: In water. The molecule's significant hydrocarbon content and lack of highly polar, hydrogen-bonding groups (like a hydroxyl group) would make it largely immiscible with water.
For a closely related compound, 4-benzyloxy-3-methoxybenzaldehyde, it is noted to be soluble in chloroform and methanol, and slightly soluble in cold water.[4] This aligns with the predicted solubility profile for this compound.
Experimental Protocols for Physical Property Determination
To address the absence of published data, the following sections provide detailed, authoritative protocols for the experimental determination of the melting point and solubility of this compound.
Determination of Melting Point
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline organic compound. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0 °C.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine, homogenous powder form.[8] If necessary, gently crush any larger crystals using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm in height.[9]
-
-
Measurement:
-
Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a moderate rate to approximately 20 °C below the expected melting point.[10]
-
Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[10]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has completely liquefied.
-
The recorded melting point should be reported as a range from the onset to the completion of melting.
-
Caption: Workflow for Melting Point Determination.
Determination of Solubility
A systematic approach to solubility testing can efficiently characterize a compound's solubility profile across a range of common laboratory solvents.
Methodology:
-
General Procedure:
-
To a small test tube, add approximately 25 mg of this compound.
-
Add 0.75 mL of the chosen solvent in small portions.[11]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Visually inspect the mixture for the presence of undissolved solid. A compound is generally considered "soluble" if no solid particles are visible to the naked eye.
-
-
Solvent Selection and Testing Order:
-
A logical progression of solvents from polar to nonpolar is recommended. The following flowchart illustrates a standard qualitative solubility testing scheme.
-
Caption: Qualitative Solubility Testing Workflow.
Conclusion and Future Recommendations
This technical guide has established a framework for understanding and determining the key physical properties of this compound. While direct experimental data remains to be published, analysis of structural analogs provides valuable estimations for its melting point and solubility. The detailed protocols herein offer a clear and scientifically rigorous path for researchers to generate this critical data. It is recommended that any future work involving the synthesis of this compound includes the formal determination and publication of its physical properties to enrich the collective knowledge base and facilitate its application in further research and development.
References
-
ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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University of Malaya. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]
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4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde CAS number 667412-90-0
An In-Depth Technical Guide to 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS 667412-90-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 667412-90-0), a versatile benzaldehyde derivative of significant interest in medicinal and organic chemistry. We delve into its chemical properties, present a detailed and optimized synthesis protocol based on the Williamson ether synthesis, and outline robust methodologies for its spectroscopic characterization. Furthermore, this guide explores its application as a pivotal intermediate in the synthesis of complex molecular architectures, such as bioactive heterocyclic systems. The information is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, validate, and utilize this valuable compound in their development pipelines.
Introduction and Molecular Profile
This compound is a substituted aromatic aldehyde built upon the isovanillin scaffold. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of the more common vanillin and serves as a valuable, cost-effective starting material for a wide array of complex molecules in the pharmaceutical, fragrance, and agrochemical industries[1][2]. The introduction of a 3-methoxybenzyl ether moiety at the 3-position enhances its utility as a building block, providing unique steric and electronic properties for further chemical transformations[3]. Its formal IUPAC name is 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde[4].
This compound's significance lies in its role as a synthetic intermediate. For instance, it has been successfully employed in the synthesis of 1H-1,2,3-triazole-linked dihydrofurocoumarin hybrids, which are evaluated for cytotoxic activity in biological research[3]. This demonstrates its practical application in constructing novel molecules with potential therapeutic value.
Chemical and Physical Properties
A summary of the key computed physical and chemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 667412-90-0 | [4][5][6][7] |
| Molecular Formula | C₁₆H₁₆O₄ | [4][5] |
| Molecular Weight | 272.29 g/mol | [4][8] |
| IUPAC Name | 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | [4] |
| XLogP3 | 2.8 | [4][8] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Synthesis Pathway and Strategy
The most direct and efficient method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction remains one of the most reliable methods for forming ether linkages. The strategy involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the key ether bond. This reveals two readily accessible starting materials: isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-methoxybenzyl chloride .
Caption: Retrosynthetic analysis of the target molecule.
This pathway is strategically sound for several reasons:
-
Reactivity: The reaction utilizes a primary benzylic halide (3-methoxybenzyl chloride), which is an excellent substrate for Sₙ2 reactions and is not prone to the competing E2 elimination reactions that can occur with secondary or tertiary halides[9][10].
-
Nucleophilicity: The hydroxyl group of isovanillin is phenolic, making it sufficiently acidic to be deprotonated by a mild base, forming a potent phenoxide nucleophile.
-
Availability: Both isovanillin and 3-methoxybenzyl chloride are commercially available reagents, streamlining the procurement process for synthesis[1][11].
Detailed Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis and purification of the title compound.
Materials and Reagents
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
3-Methoxybenzyl chloride[11]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Synthesis Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isovanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration).
-
Causality: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive for the Sₙ2 attack[10].
-
-
Addition of Electrophile: While stirring the mixture at room temperature, add 3-methoxybenzyl chloride (1.1 eq) dropwise.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting isovanillin.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the isovanillin spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. This step will quench the reaction and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality: The product is organic and will partition into the ethyl acetate layer, while the inorganic byproducts and DMF will remain in the aqueous phase.
-
-
Washing: Wash the combined organic extracts sequentially with deionized water and then with brine[12].
-
Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Spectroscopic Characterization and Validation
Structural confirmation of the synthesized product is critical. The following spectroscopic data are expected based on the compound's structure and analysis of similar benzaldehyde derivatives[13][14][15].
| Technique | Expected Signals and Interpretation |
| ¹H NMR | ~9.85 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded by the electronegative oxygen and the aromatic ring current[14].~7.40-7.50 ppm (m, 2H): Aromatic protons ortho and para to the aldehyde group on the isovanillin ring.~6.90-7.35 ppm (m, 5H): Remaining aromatic protons from both rings.~5.15 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Ar), deshielded by the adjacent ether oxygen and aromatic ring.~3.90 ppm (s, 3H) & ~3.80 ppm (s, 3H): Two distinct singlets for the two non-equivalent methoxy group protons (-OCH₃). |
| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon (C=O), characteristically downfield[15].~110-160 ppm: A complex series of signals corresponding to the aromatic carbons.~71 ppm: Benzylic methylene carbon (-O-CH₂-Ar).~56 ppm: Signals for the two methoxy carbons. |
| FT-IR (cm⁻¹) | ~2850 & ~2750: Characteristic C-H stretches of the aldehyde proton (Fermi doublets).~1685: Strong C=O stretch of the aromatic aldehyde.~1590 & ~1510: C=C stretching vibrations of the aromatic rings.~1260 & ~1030: Strong C-O-C asymmetric and symmetric stretching of the ether linkages[16]. |
| Mass Spec. | m/z 272 [M]⁺: Molecular ion peak corresponding to the molecular weight of C₁₆H₁₆O₄. |
Applications in Research and Development
The primary value of this compound is its function as a molecular scaffold for building more complex, high-value molecules.
Caption: Role as a versatile intermediate for complex synthesis.
-
Aldehyde Handle: The aldehyde functional group is a versatile handle for numerous chemical transformations, including reductive aminations, Wittig reactions, oxidations to carboxylic acids, and condensations to form Schiff bases or chalcones[13].
-
Medicinal Chemistry: As demonstrated, this compound is a direct precursor for synthesizing novel heterocyclic compounds with potential biological activity[3]. The isovanillin core is known to be a key component in compounds that act as inhibitors of enzymes like aldehyde oxidase[2].
-
Protecting Group Strategy: The 3-methoxybenzyl ether can also be viewed as a stable protecting group for the 3-hydroxyl of isovanillin, allowing for selective reactions at other positions before its potential cleavage under specific conditions.
Conclusion
This compound is a strategically important synthetic intermediate with a straightforward and high-yielding synthesis route. Its well-defined structure, which combines the features of isovanillin and a substituted benzyl ether, makes it an ideal starting point for the development of novel compounds in the pharmaceutical and material science sectors. The detailed protocols and characterization data provided in this guide serve as a reliable resource for researchers aiming to leverage this compound's synthetic potential.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3833169, this compound. Retrieved from [Link]
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Evin, G., et al. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]
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A Comprehensive Technical Guide to Sourcing and Quality Control of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde for Pharmaceutical Research and Development
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and quality verification of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS No. 667412-90-0). This complex benzaldehyde derivative serves as a critical building block in the synthesis of various pharmaceutical compounds. Ensuring the quality and purity of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).
Introduction to this compound: A Key Synthetic Intermediate
This compound, with the molecular formula C₁₆H₁₆O₄, is an aromatic aldehyde that has gained attention in medicinal chemistry.[1][2] Its structure, featuring two methoxy groups and a benzyl ether linkage, provides a versatile scaffold for the synthesis of more complex molecules.[1] While specific, widespread applications are still emerging, its utility as a synthetic intermediate is noted in the creation of novel heterocyclic systems and other compounds of biological interest.[1] Benzaldehyde derivatives, in general, are widely used as intermediates in the production of pharmaceuticals and other specialty chemicals.[3]
Commercial Suppliers and Procurement Strategy
Identifying a reliable supplier for a specialized chemical like this compound is a critical first step. The following table provides a summary of known commercial suppliers. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Website | Stated Purity/Specifications | Available Quantities | Notes |
| Matrix Scientific | Information not publicly detailed. Direct inquiry is necessary. | Inquiry required | A specialized supplier of fine chemicals for research and development. | |
| Benchchem | High-purity, for pharmaceutical and organic synthesis research.[1] | Inquiry required | Provides some technical information on their product page.[1] | |
| Amerigo Scientific | High quality.[4] | Inquiry required | A distributor serving the life sciences sector.[5] | |
| Custom Synthesis | Various | Per client specification | Milligrams to kilograms | Several companies, such as NJ Bio and Otava Chemicals, offer custom synthesis services for molecules not readily available.[6][7] |
Procurement Workflow:
Caption: A streamlined workflow for the procurement of this compound.
Quality Control and Verification of Incoming Material
Upon receipt of this compound, a rigorous quality control (QC) process is essential to verify its identity and purity. This self-validating system ensures that the material meets the required specifications for its intended use in drug development.
Documentation Review
The first step in QC is a thorough review of the supplier's documentation, primarily the Certificate of Analysis (CoA) . The CoA should include:
-
Compound Name and CAS Number
-
Lot Number
-
Purity (typically determined by HPLC or GC)
-
Identity Confirmation (e.g., by ¹H NMR, Mass Spectrometry)
-
Moisture Content (e.g., by Karl Fischer titration)
-
Residual Solvents
Analytical Verification
Independent analytical verification is crucial. The following are standard methods for the characterization of aromatic aldehydes like the target compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the aromatic system has a strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and run the optimized gradient method. The purity is determined by the area percentage of the main peak.
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals would include those for the aldehyde proton, aromatic protons, methoxy protons, and the benzylic methylene protons.
Experimental Protocol: Mass Spectrometry for Molecular Weight Verification
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the molecular weight of the compound (272.29 g/mol ) plus a proton ([M+H]⁺ at m/z 273.1) or another adduct (e.g., [M+Na]⁺).[1]
Common Impurities
Potential impurities in synthetically produced benzaldehydes can arise from starting materials, side reactions, or degradation. For ether-substituted benzaldehydes, these may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation product: The corresponding benzoic acid, which can be formed by oxidation of the aldehyde group.
-
By-products from synthesis: Depending on the synthetic route, other isomers or related compounds may be formed.
Quality Control Workflow:
Caption: A comprehensive workflow for the quality control of incoming this compound.
Role in Drug Development and Medicinal Chemistry
Aromatic aldehydes are valuable precursors in the synthesis of a wide array of biologically active molecules.[3] The structural motifs present in this compound, such as the methoxy and benzyloxy groups, are common in many natural products and drug molecules, often influencing their pharmacokinetic and pharmacodynamic properties.
While specific therapeutic applications of this exact molecule are not extensively documented in publicly available literature, its use as a building block in the synthesis of compounds with potential biological activities, such as antimicrobial and antioxidant agents, is a logical application.[8] For instance, related hydroxy- and methoxy-substituted benzaldehydes have been investigated for their roles in enhancing the survival of cells under stress and for their antimicrobial properties.[9][10] The aldehyde functional group is particularly useful for derivatization, for example, through reactions like the formation of Schiff bases to generate diverse chemical libraries for screening.[11]
The synthesis of apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis, involves an intermediate, 3-ethoxy-4-methoxybenzaldehyde, which is structurally related to the topic compound, highlighting the importance of such substituted benzaldehydes in the pharmaceutical industry.[12]
Conclusion
The successful integration of this compound into a drug development pipeline hinges on a robust procurement and quality control strategy. By carefully selecting suppliers, whether from existing catalogs or through custom synthesis, and implementing a thorough analytical verification process, researchers can ensure the quality and consistency of this key starting material. This diligence is fundamental to the generation of reliable and reproducible scientific data and is a cornerstone of good manufacturing practices in the pharmaceutical industry.
References
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4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Paperial Biological Technology. Available at: [Link].
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link].
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Available at: [Link].
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. Available at: [Link].
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Amerigo Scientific. Amerigo Scientific. Available at: [Link].
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1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... ResearchGate. Available at: [Link].
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link].
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4-Hydroxy-3-(methoxy-13C)benzaldehyde. PubChem. Available at: [Link].
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Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Organic Chemistry Portal. Available at: [Link].
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Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC - NIH. Available at: [Link].
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Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link].
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4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy. Available at: [Link].
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bmse010130 4-methoxy Benzaldehyde at BMRB. BMRB. Available at: [Link].
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3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PMC - NIH. Available at: [Link].
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Custom Synthesis. Otava Chemicals. Available at: [Link].
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3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem - NIH. Available at: [Link].
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PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link].
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
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Custom Synthesis of Small Molecules. NJ Bio, Inc.. Available at: [Link].
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An In-Depth Technical Guide to the Safe Handling and Application of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical properties, synthesis, and, most importantly, the safety and handling protocols required for its use in a laboratory setting. By integrating established safety procedures with detailed experimental protocols and insights into its applications, this guide aims to foster a culture of safety and efficiency in the laboratory.
Introduction: A Molecule of Interest in Drug Discovery
This compound is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry.[1] Its molecular structure, featuring two methoxy groups and a benzyl ether linkage, provides a versatile scaffold for the synthesis of more complex molecules with potential biological activities. This compound serves as a valuable building block for the development of novel therapeutic agents, with research pointing towards its utility in crafting compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1] Its role as a precursor to Schiff bases further expands its applications in the synthesis of diverse molecular architectures for drug discovery programs. Given its increasing relevance, a thorough understanding of its safe handling and application is paramount for any researcher working with this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior in various experimental conditions.
| Property | Value | Source |
| CAS Number | 667412-90-0 | PubChem |
| Molecular Formula | C16H16O4 | PubChem |
| Molecular Weight | 272.30 g/mol | PubChem |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | - |
| Solubility | Soluble in chloroform and methanol. | ChemicalBook |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and requires careful handling to avoid adverse health effects. The primary hazards are skin and eye irritation, with the potential for allergic skin reactions.
GHS Hazard Classification
-
Skin Irritation/Sensitization: H317 - May cause an allergic skin reaction.
-
Eye Irritation: H319 - Causes serious eye irritation.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling the compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocols: Synthesis via Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with 3-methoxybenzyl chloride.
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for analogous Williamson ether syntheses.
-
Preparation: To a solution of vanillin (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask, add a weak base such as potassium carbonate (K2CO3, 1.5 equivalents).
-
Addition of Alkyl Halide: While stirring the mixture at room temperature, add 3-methoxybenzyl chloride (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust. Place in a labeled container for disposal.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: this compound should be considered a hazardous waste due to its irritant properties.
-
Disposal Method: Dispose of the compound and any contaminated materials in a designated hazardous waste container. Do not dispose of down the drain or in the general trash. Contact your institution's environmental health and safety department for specific disposal guidelines.
Applications in Drug Development
As a versatile building block, this compound is a valuable starting material for the synthesis of a variety of compounds with potential therapeutic applications. Its core structure is found in molecules being investigated for a range of biological activities.
Caption: Applications of the target compound in drug development.
Conclusion
This compound is a compound of growing importance in the landscape of drug discovery and development. Its synthesis and application require a robust understanding of its chemical properties and associated hazards. By adhering to the safety protocols, handling procedures, and emergency preparedness measures outlined in this guide, researchers can work with this compound confidently and safely, paving the way for new scientific advancements.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3833169, this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis. Chem Help ASAP. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. PMC. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Use of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in Organic Synthesis
Introduction: A Versatile Aromatic Building Block
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in modern organic synthesis.[1][2] Its structure, featuring a reactive aldehyde, a nucleophilic isovanillin core, and a strategically positioned benzyl ether, offers a unique combination of functionalities for the construction of complex molecular architectures.[2] The interplay of these groups allows for a diverse range of chemical transformations, making it a key component in the synthesis of heterocyclic compounds, natural product analogues, and potential pharmaceutical agents.
This guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Key Structural Features and Synthetic Rationale
The utility of this compound stems from its distinct structural motifs:
-
The Aldehyde Group: A primary site for nucleophilic attack, enabling chain extensions and the formation of a wide array of functional groups.
-
The Benzyl Ether Linkage: A common and robust protecting group for the phenolic hydroxyl of isovanillin. The methoxy substituent on the benzyl group can modulate its reactivity towards deprotection.
-
The Electron-Rich Aromatic Ring: The two methoxy groups activate the benzene ring towards electrophilic substitution, although the directing effects of the existing substituents must be considered.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 3-methoxybenzyl halide.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol is adapted from established methods for the benzylation of phenolic aldehydes.[3][4]
Reaction Scheme:
Sources
The Strategic Deployment of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in Phenol Protection: A Technical Guide for Advanced Synthesis
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious selection and implementation of protecting groups for reactive functionalities is paramount.[1] Phenols, with their inherent nucleophilicity and acidity, often necessitate temporary masking to prevent undesired side reactions. This guide provides an in-depth exploration of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, a specialized reagent for the protection of phenols, offering insights into its application, mechanistic underpinnings, and strategic advantages in complex molecular construction.
Introduction: Beyond Conventional Benzyl Ethers
The benzyl (Bn) ether is a cornerstone of hydroxyl group protection, lauded for its general stability across a wide array of reaction conditions.[2][3] However, the typically harsh conditions required for its removal, such as catalytic hydrogenolysis or strong acid treatment, can compromise sensitive functional groups within a molecule.[4][5] To address this, substituted benzyl ethers have been developed, offering more nuanced and milder deprotection strategies. The p-methoxybenzyl (PMB) ether, for instance, can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a method that leaves standard benzyl ethers intact.[6]
This compound emerges as a sophisticated variant, incorporating a methoxy-substituted benzyl ether moiety. This structural feature is critical; the electron-donating methoxy group on the benzyl ring enhances its susceptibility to oxidative cleavage, allowing for deprotection under even milder conditions than for PMB ethers.[7] This attribute is central to its utility in orthogonal protection schemes, where selective deprotection in the presence of other protecting groups is essential.[1][8]
The Protecting Group: Structure and Rationale
The protecting group derived from this compound is the 3-methoxybenzyl (3-MeO-Bn) group. When this reagent reacts with a phenol, it forms a 3-methoxybenzyl ether at the phenolic oxygen. The choice of this specific reagent is strategic. The benzaldehyde functionality can be envisioned as a handle for further synthetic transformations or as a pre-existing part of a target molecule where the phenolic hydroxyl requires masking.
Key Structural Features:
-
3-Methoxybenzyl Ether: The core of the protecting group. The methoxy substituent at the meta position of the benzyl ring electronically activates the benzylic position, facilitating its cleavage under oxidative conditions.
-
Benzaldehyde Moiety: The aldehyde group on the phenolic ring of the reagent is a significant feature. Its presence must be considered during both the protection and deprotection steps, as it is sensitive to both reducing and certain oxidizing conditions.
Experimental Protocols
The following protocols provide a generalized framework for the application of this compound as a protecting group for a generic phenol (ArOH). Researchers should optimize conditions for their specific substrates.
Protection of Phenols
The formation of the aryl-(3-methoxybenzyl) ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a suitable leaving group on the benzyl moiety. In the context of the topic, we will consider the protection of a phenol using 3-methoxybenzyl chloride, which would be a precursor or analogue to using the full this compound structure.
Protocol 1: Phenol Protection via Williamson Ether Synthesis
-
Dissolution: Dissolve the phenolic substrate (1.0 equiv.) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base (1.1-1.5 equiv.), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. Stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add 3-methoxybenzyl chloride (1.1-1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Selection: Weak inorganic bases like K₂CO₃ are often sufficient for deprotonating phenols and are less likely to cause side reactions compared to strong bases like sodium hydride (NaH).[2]
-
Solvent: Anhydrous polar aprotic solvents (e.g., DMF) are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide, and are stable to the reaction conditions.
-
Temperature: Heating is often necessary to drive the Sₙ2 reaction to completion, especially with less reactive phenols.
Deprotection of the 3-Methoxybenzyl Ether
The key advantage of the 3-methoxybenzyl protecting group is its facile removal under oxidative conditions, offering orthogonality with other protecting groups like standard benzyl or silyl ethers.[7][9]
Protocol 2: Oxidative Deprotection using DDQ
-
Dissolution: Dissolve the protected phenol (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 equiv.) to the solution at room temperature. The reaction mixture will typically change color upon addition of DDQ.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the deprotected phenol and 3-methoxybenzaldehyde as a byproduct.[6]
Mechanistic Insight: The deprotection mechanism with DDQ is believed to proceed through the formation of a charge-transfer complex between the electron-rich 3-methoxybenzyl ether and the electron-deficient DDQ.[6] This is followed by hydride abstraction from the benzylic position, generating a stabilized benzylic cation. Subsequent hydrolysis by water yields the deprotected phenol and 3-methoxybenzaldehyde.[6]
Orthogonality and Stability
The strategic value of any protecting group lies in its stability under various reaction conditions and its selective removal in the presence of other protecting groups.[1][10] The 3-methoxybenzyl group offers a distinct profile in this regard.
| Protecting Group | Stable To | Cleaved By |
| Benzyl (Bn) | Mild acid, base, oxidative conditions (e.g., DDQ) | H₂/Pd/C, strong acids, dissolving metal reduction[2][11] |
| p-Methoxybenzyl (PMB) | Mild acid, base, hydrogenolysis (slower than Bn) | DDQ, ceric ammonium nitrate (CAN), strong acids[6] |
| 3-Methoxybenzyl (3-MeO-Bn) | Mild acid, base, hydrogenolysis (similar to PMB) | Milder oxidative conditions than PMB (e.g., DDQ)[7] |
| Silyl Ethers (e.g., TBS) | Hydrogenolysis, mild oxidative/reductive conditions | Fluoride sources (e.g., TBAF), acidic conditions[10] |
This table illustrates the orthogonal nature of the 3-MeO-Bn group. It can be selectively removed in the presence of benzyl ethers using DDQ, and it remains intact under conditions used to cleave silyl ethers (fluoride) or some esters (base hydrolysis).
Visualization of the Workflow
The following diagram illustrates the protection and deprotection sequence for a phenol using a 3-methoxybenzyl group.
Caption: Workflow for Phenol Protection and Deprotection.
Conclusion
While direct literature on this compound as a protecting group is sparse, its structural components allow for a scientifically grounded extrapolation of its utility. The embedded 3-methoxybenzyl ether moiety offers a valuable tool for the temporary masking of phenols. Its key advantage lies in the mild, oxidative conditions required for its removal, providing a high degree of orthogonality with other common protecting groups. This enables the design of more efficient and selective synthetic pathways for complex molecules, a critical consideration for researchers in drug development and advanced materials. As with any synthetic tool, empirical validation for specific substrates is essential to harness its full potential.
References
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BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem. 1
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Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry, 88(19), 12464–12473. Link
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BenchChem. (2025). Orthogonality of Benzyl Trityl Ether in Complex Syntheses: A Comparative Guide. BenchChem. 8
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University of Evansville. (n.d.). Alcohol Protecting Groups. Link
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Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Link
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Link
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Link
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Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Link
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Moriyama, K., et al. (2014). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Organic Letters. Link
-
Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Link
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Link
-
ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Link
-
Journal of Applicable Chemistry. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Link
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Link
-
American Chemical Society. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Link
-
PubChem. (n.d.). This compound. Link
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Link
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White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Link
-
BenchChem. (n.d.). This compound. Link
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Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Link
-
LookChem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Link
-
PubChem. (n.d.). 4-[(4-Methoxybenzyl)oxy]benzaldehyde. Link
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Matrix Scientific. (n.d.). This compound. Link
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Link
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National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Link
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Application Notes and Protocols: Selective Deprotection of the 3-Methoxybenzyl Ether in 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Introduction: The Strategic Role of Methoxybenzyl Ethers in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of protecting groups for hydroxyl moieties, benzyl ethers, and their electronically modified variants, hold a prominent position due to their general stability across a wide range of reaction conditions. The p-methoxybenzyl (PMB) ether, in particular, is frequently employed for its enhanced lability under specific oxidative or acidic conditions, allowing for selective deprotection in the presence of other functionalities.[1][2] This application note provides a comprehensive guide to the deprotection of the 3-methoxybenzyl ether in the specific context of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, a substrate with potential applications in the synthesis of complex phenolic compounds. We will delve into the mechanistic underpinnings of various deprotection strategies, present detailed experimental protocols, and offer comparative data to aid researchers in selecting the optimal method for their synthetic endeavors.
Mechanistic Considerations for Selective Deprotection
The selective cleavage of a methoxybenzyl ether hinges on the electronic nature of the substituted benzyl group. The presence of the electron-donating methoxy group on the benzyl ring facilitates cleavage under conditions that would typically leave an unsubstituted benzyl ether intact. This selectivity is crucial when orchestrating the synthesis of complex molecules where multiple hydroxyl groups are differentially protected. The primary strategies for the deprotection of methoxybenzyl ethers include oxidative cleavage, acid-catalyzed hydrolysis, and catalytic hydrogenolysis.
Oxidative Cleavage
Oxidative methods are particularly effective for p-methoxybenzyl ethers due to their lower oxidation potential compared to unsubstituted benzyl ethers.[2] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly employed. The reaction proceeds through a single-electron transfer mechanism, leading to the formation of a stabilized benzylic carbocation, which is then trapped by a nucleophile (often water) to release the free alcohol.
Acid-Catalyzed Hydrolysis
Acid-catalyzed deprotection involves the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol.[3] Subsequent cleavage of the carbon-oxygen bond is facilitated by the stability of the resulting benzylic carbocation. The choice of acid and reaction conditions is critical to prevent unwanted side reactions on other acid-sensitive functional groups.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers.[4][5] The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the benzylic C-O bond.[4] While highly effective, this method may not be suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or nitro groups.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound to yield 3-hydroxy-4-methoxybenzaldehyde (isovanillin).
Protocol 1: Oxidative Deprotection using DDQ
This protocol is often favored for its mild conditions and high selectivity for p-methoxybenzyl ethers.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in a 10:1 mixture of DCM and water.
-
To the stirred solution, add DDQ (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-hydroxy-4-methoxybenzaldehyde.
Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This method is effective but requires careful control to avoid potential side reactions with the aldehyde functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 20% TFA in DCM.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired product.
Protocol 3: Catalytic Hydrogenolysis
This protocol is suitable when no other reducible functional groups are present in the molecule.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOAc in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol % Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Comparative Data
The choice of deprotection method will depend on the specific requirements of the synthetic route, including functional group tolerance, desired yield, and scalability. The following table summarizes typical outcomes for the deprotection of this compound.
| Method | Reagents | Typical Yield | Key Advantages | Potential Drawbacks |
| Oxidative Cleavage | DDQ | 85-95% | High selectivity, mild conditions | Stoichiometric oxidant required, potential for over-oxidation |
| Acid-Catalyzed | TFA | 70-85% | Readily available reagents | Risk of side reactions with acid-sensitive groups |
| Hydrogenolysis | Pd/C, H₂ | >90% | Clean reaction, high yield | Not compatible with reducible functional groups |
Visualizing the Deprotection Workflow
The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection process.
Caption: General experimental workflow for deprotection.
Conclusion
The selective deprotection of the 3-methoxybenzyl ether in this compound can be effectively achieved through various methods, each with its own set of advantages and limitations. Oxidative cleavage with DDQ offers excellent selectivity, while catalytic hydrogenolysis provides a clean and high-yielding alternative in the absence of reducible functional groups. Acid-catalyzed deprotection with TFA is also a viable option, though it requires careful optimization to minimize side reactions. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently select and execute the most appropriate deprotection strategy for their specific synthetic needs, paving the way for the successful synthesis of complex target molecules.
References
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Reddy, B. V. S., et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 342-343. Available at: [Link]
-
Hamada, S., et al. (2021). Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst. Yakugaku Zasshi, 141(10), 1147-1154. Available at: [Link]
-
Ahn, D. K., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3536-3545. Available at: [Link]
-
Sireesha, R., et al. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 16(12), 955-958. Available at: [Link]
-
Hamada, S., et al. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22(14), 5486-5490. Available at: [Link]
-
Oger, N., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(8), 2138-2141. Available at: [Link]
-
Gaunt, M. J., et al. (2003). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 68(22), 8536-8546. Available at: [Link]
-
Ahn, D. K., & Lee, D. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3536-3545. Available at: [Link]
-
Oger, N., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton Institutional Repository. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Kim, K. S., et al. (2005). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 46(35), 5981-5983. Available at: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Available at: [Link]
-
Le, C. V., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Available at: [Link]
-
Malik, I., et al. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 17(1), 1305-1320. Available at: [Link]
-
Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available at: [Link]
-
Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Available at: [Link]
-
Pourashraf, M., & Taylor, R. E. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(49), 6564-6567. Available at: [Link]
Sources
The Synthetic Versatility of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in Crafting Bioactive Molecules
Abstract
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde serves as a pivotal intermediate in medicinal chemistry, providing a structurally sophisticated and versatile scaffold for the synthesis of a wide array of bioactive molecules. Its unique architecture, featuring a protected ortho-phenolic hydroxyl group, allows for precise chemical manipulations at the aldehyde functional group. This guide delves into the strategic application of this compound, offering detailed protocols for the synthesis of chalcones and Schiff bases, classes of compounds renowned for their diverse pharmacological activities. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the biological significance of the resulting molecules.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the design of novel molecular entities often relies on the use of advanced, well-designed starting materials. This compound, a derivative of isovanillin, is one such key building block. Isovanillin and its derivatives are known precursors to a variety of bioactive N-heterocycles and other pharmacologically relevant scaffolds.[1][2] The core value of this compound lies in the strategic protection of its 3-hydroxyl group with a 3-methoxybenzyl (MMB) ether.
The Role of the Methoxybenzyl Protecting Group:
The methoxybenzyl group, particularly para-methoxybenzyl (PMB), is a widely used protecting group for alcohols and phenols in multi-step organic synthesis.[3][4][5] Its key advantages include:
-
Stability: It is stable under a wide range of reaction conditions, including basic and nucleophilic environments, allowing for selective reactions elsewhere in the molecule.[4]
-
Selective Removal: The PMB group can be cleaved under specific oxidative or acidic conditions that often leave other protecting groups, like standard benzyl ethers, intact.[6][7] This orthogonality is crucial for complex synthetic routes.
In our subject molecule, the 3-methoxybenzyl group serves the same purpose, preventing the acidic phenolic proton from interfering in base-catalyzed reactions involving the aldehyde, such as the Claisen-Schmidt condensation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | [8] |
| Molecular Formula | C₁₆H₁₆O₄ | [8] |
| Molecular Weight | 272.29 g/mol | [8] |
| CAS Number | 667412-90-0 | [8] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and chloroform. | Inferred |
Core Synthetic Application: Synthesis of Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a major class of bioactive compounds that serve as precursors for flavonoids.[9][10] They exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13] The most common synthetic route to chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[14][15]
General Reaction Scheme
The reaction involves the formation of a ketone enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.[16]
Caption: General workflow for chalcone synthesis.
Detailed Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methoxy-3-((3-methoxybenzyl)oxy)phenyl)prop-2-en-1-one
This protocol describes a representative synthesis of a novel chalcone derivative using 4-chloroacetophenone.
Rationale: A base-catalyzed Claisen-Schmidt condensation is employed. Ethanol is chosen as the solvent due to its ability to dissolve both the reactants and the base catalyst (KOH). The reaction is typically performed at room temperature. The formation of a precipitate indicates product formation, which is driven to completion by the insolubility of the chalcone in the reaction medium.[9][15]
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 N
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Ethyl acetate/Hexane mixture for TLC
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound (e.g., 2.72 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Prepare a 40% (w/v) solution of KOH in methanol. Slowly add this methanolic KOH solution dropwise to the flask while stirring vigorously.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system). The formation of a new, less polar spot corresponding to the chalcone should be observed. The reaction is often accompanied by the formation of a precipitate.[15] Continue stirring for 2-4 hours or until TLC indicates consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization & Precipitation: Acidify the mixture by slowly adding 0.1 N HCl until it reaches a pH of ~5-6. This neutralizes the excess base and promotes further precipitation of the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.[14]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure chalcone derivative as a crystalline solid.[9]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Core Synthetic Application: Synthesis of Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) group, are another class of compounds with significant biological properties, including antibacterial, antifungal, and anticancer activities.[17][18] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[19][20] Vanillin and its derivatives are excellent substrates for creating a diverse library of Schiff bases.[21][22]
General Reaction Scheme
The synthesis is a straightforward condensation reaction, often catalyzed by a small amount of acid or base, and typically involves the removal of water to drive the reaction to completion.
Caption: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of (E)-N-(4-aminophenyl)-1-(4-methoxy-3-((3-methoxybenzyl)oxy)phenyl)methanimine
This protocol outlines the synthesis of a Schiff base from our target aldehyde and p-phenylenediamine.
Rationale: This is a classic condensation reaction. Ethanol is a common solvent that facilitates the dissolution of reactants. A catalytic amount of glacial acetic acid is often added to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. The reaction is typically heated under reflux to ensure completion.[18]
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Phenylenediamine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Procedure:
-
Reaction Setup: To a solution of this compound (2.72 g, 10 mmol) in 25 mL of ethanol in a round-bottom flask, add an equimolar amount of p-phenylenediamine (1.08 g, 10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol or an ethanol-water mixture to remove unreacted starting materials and the catalyst.[20] Dry the product in a vacuum desiccator.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity. The IR spectrum should show a characteristic C=N stretching band.
Bioactivity of Derived Molecules
The strategic use of this compound provides access to molecules with significant therapeutic potential.
-
Chalcones: The chalcones derived from this scaffold are being investigated for a range of activities. The α,β-unsaturated ketone moiety is a key structural feature responsible for many of their pharmacological properties, acting as a Michael acceptor.[11] Chalcone derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[12][13]
-
Schiff Bases: Schiff bases derived from vanillin analogues have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[21] Furthermore, they are explored as inhibitors of enzymes like insulysin, which is relevant in the context of type 2 diabetes.[19]
Conclusion and Future Outlook
This compound is more than just an intermediate; it is a strategically designed building block that enables efficient and controlled synthesis of complex bioactive molecules. The protocols detailed herein for the synthesis of chalcones and Schiff bases represent foundational pathways to novel compound libraries. Future research will undoubtedly expand the synthetic utility of this aldehyde, exploring its use in multi-component reactions and in the synthesis of other heterocyclic systems, further enriching the arsenal of medicinal chemists in the quest for new therapeutic agents.
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- Yi, W. B., & Cai, C. (2013). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(substituted-benzylidene)acetones. NIH.
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- Sulaiman, M. H. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. RSIS International.
- ResearchGate. (2012). Synthesis of Chalcones with Anticancer Activities.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
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- Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry.
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Application Note & Protocol: Synthesis and Characterization of Novel Schiff Bases from 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. This protocol is designed for researchers and scientists in the fields of medicinal chemistry, materials science, and organic synthesis. The methodologies detailed herein are grounded in established chemical principles and offer a robust framework for the efficient production and validation of these target compounds. We will explore the synthesis with both an aromatic and an aliphatic amine to demonstrate the versatility of the protocol.
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds.[1][2] Their facile synthesis and the tunability of their electronic and steric properties have made them central to various fields. In medicinal chemistry, they serve as scaffolds for the development of antimicrobial, anti-inflammatory, and anticancer agents.[1][3] In materials science, their coordination with metal ions leads to the formation of complexes with interesting catalytic and photophysical properties.[4][5]
The aldehyde, this compound, provides a unique structural motif. The presence of multiple methoxy and benzyloxy groups can influence the solubility, electronic properties, and biological activity of the resulting Schiff bases, making them attractive targets for drug discovery and development. This guide will provide a detailed, step-by-step protocol for the synthesis of Schiff bases from this aldehyde, emphasizing the rationale behind each procedural step.
Reaction Scheme & Mechanism
The synthesis of a Schiff base proceeds via a nucleophilic addition-elimination reaction between a primary amine and an aldehyde.[1][2] The reaction is typically catalyzed by a small amount of acid or base.[6]
General Reaction Scheme:
The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration of the hemiaminal yields the stable imine, or Schiff base.
Experimental Protocols
This section details the synthesis of two representative Schiff bases from this compound: one with an aromatic amine (aniline) and one with an aliphatic amine (ethylenediamine).
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Aniline | 99.5% | Sigma-Aldrich |
| Ethylenediamine | 99% | Sigma-Aldrich |
| Ethanol (Absolute) | 99.8% | Fisher Scientific |
| Glacial Acetic Acid | 99.7% | VWR Chemicals |
| Hexane | 98.5% | Sigma-Aldrich |
| Ethyl Acetate | 99.8% | Fisher Scientific |
Synthesis of N-(4-Methoxy-3-((3-methoxybenzyl)oxy)benzylidene)aniline
Caption: Workflow for the synthesis of the aniline-derived Schiff base.
Protocol:
-
Dissolution of Aldehyde: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Stir until the aldehyde is completely dissolved. Gentle warming may be applied if necessary.
-
Addition of Amine: In a separate beaker, dissolve 1.0 mmol of aniline in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[6] The acid catalyzes the dehydration of the hemiaminal intermediate, driving the reaction towards the formation of the Schiff base.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The formation of the more conjugated Schiff base will result in a new spot with a different Rf value compared to the starting materials.
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A yellow precipitate should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C for several hours to obtain a fine, yellow crystalline powder.
Synthesis of N,N'-Bis(4-methoxy-3-((3-methoxybenzyl)oxy)benzylidene)ethane-1,2-diamine
Caption: Workflow for the synthesis of the ethylenediamine-derived Schiff base.
Protocol:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Diamine: In a separate beaker, dissolve 1.0 mmol of ethylenediamine in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution. Note that for the diamine, a 2:1 molar ratio of aldehyde to amine is used.
-
Reflux: Attach a condenser and reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon cooling to room temperature, a pale yellow solid should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold ethanol.[7]
-
Drying: Dry the product in a vacuum oven at 40-50 °C.
Purification: The Importance of Recrystallization
For obtaining high-purity Schiff bases, recrystallization is the preferred method.[8][9]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or a mixture of ethanol and water are often suitable choices.[8]
-
Dissolution: Dissolve the crude Schiff base in a minimum amount of the hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Structural Characterization
The successful synthesis of the Schiff bases must be confirmed through spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base.
-
Key Diagnostic Peak: The most significant evidence for the formation of a Schiff base is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[10]
-
Disappearance of Reactant Peaks: Concurrently, the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should disappear or be significantly diminished in the product spectrum.[11]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming the structure of the Schiff base.
-
Azomethine Proton: A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0-9.0 ppm .[1]
-
Aromatic Protons: The aromatic protons from both the aldehyde and amine moieties will appear in the range of δ 6.5-8.0 ppm .
-
Aliphatic Protons (for ethylenediamine derivative): The methylene protons (-CH₂-N=) in the ethylenediamine-derived Schiff base will show a characteristic signal, typically a singlet or a multiplet, in the range of δ 3.5-4.5 ppm .
-
Methoxy and Methylene Protons: The protons of the methoxy (-OCH₃) and benzylic methylene (-OCH₂-) groups will appear at their expected chemical shifts, typically around δ 3.8-4.0 ppm and δ 5.0-5.2 ppm , respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide insights into the electronic transitions within the conjugated system of the Schiff base.
-
π → π* and n → π* Transitions: Schiff bases typically exhibit two characteristic absorption bands. The band at higher energy (shorter wavelength, around 250-300 nm) is attributed to the π → π* transition within the aromatic rings. A second band at lower energy (longer wavelength, around 300-400 nm) corresponds to the n → π* transition of the azomethine group.[11]
Conclusion
The protocols outlined in this application note provide a reliable and efficient methodology for the synthesis of novel Schiff bases from this compound. The detailed steps for synthesis, purification, and characterization will enable researchers to produce and validate these compounds with a high degree of confidence. The versatility of this reaction allows for the creation of a diverse library of Schiff bases by varying the primary amine, opening avenues for further exploration in various scientific disciplines.
References
- ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction?
- ResearchGate. (2024, June 9). How to purify Schiff base product?
- Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924.
- JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
- ResearchGate. (2023, March 30). How to purify Schiff base?
- Chohan, Z. H., & Kausar, S. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Journal of the Chemical Society of Pakistan, 31(4), 583-589.
- Comparative Study for Synthesis of Schiff Base Ligand. (n.d.).
- International Journal of Chemical Studies. (2024, November 11).
- IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment.
- ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?
- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization.
- Science.gov. (n.d.). schiff-base complex synthesis: Topics.
- ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- ACS Publications. (2024, June 24). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications.
- RSIS International. (2024, September 11). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes.
- Queen's University Belfast. (2021, July 5). Green synthesis and in silico characterization of 4-Hydroxy-3- methoxybenzaldehyde Schiff bases for insulysin inhibition.
- ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [Diagram].
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde.
- ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Diagram].
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Application Notes and Protocols: The Role of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde in the Synthesis of Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Neurotherapeutic Design
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, alongside acute neurological injuries like ischemic stroke, presents one of modern medicine's most significant challenges. A promising therapeutic strategy lies in the development of small-molecule neurotrophic and neuroprotective agents that can cross the blood-brain barrier and modulate the complex signaling pathways governing neuronal survival and function[1][2].
In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," serve as exceptional starting points for drug design due to their ability to interact with multiple biological targets. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde), are quintessential examples of such scaffolds, forming the basis for a multitude of compounds with potent antioxidant, anti-inflammatory, and neuroprotective properties[3][4][5][6].
This guide focuses on a specific, yet strategically important, derivative: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde . While this compound is not yet widely cited in the context of neurotrophic agent synthesis, its structure is uniquely positioned for the rational design of next-generation neuroprotective agents. It combines the proven isovanillin core with a benzyl ether linkage, a key structural motif found in recently developed potent neuroprotective compounds[7]. This document provides detailed protocols for the synthesis of this core intermediate and its application in the creation of a novel target compound designed to intervene in excitotoxic neuronal injury.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and reliable method for preparing the title compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, forming an ether. Here, the hydroxyl group of isovanillin is deprotonated by a base to form a phenoxide, which then attacks the electrophilic benzylic carbon of 3-methoxybenzyl bromide.
Causality Behind Experimental Choices:
-
Starting Materials: 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is chosen as the phenolic precursor, providing the core benzaldehyde structure. 3-Methoxybenzyl bromide is the alkylating agent, introducing the second aromatic ring and the flexible ether linkage.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the reactants and, by not participating in hydrogen bonding, does not solvate the nucleophilic phenoxide as strongly as a protic solvent would, thereby accelerating the SN2 reaction.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions. It is easily removed by filtration during workup.
Experimental Protocol: Williamson Ether Synthesis
1. Reaction Setup:
- To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq.).
- Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
- Add anhydrous DMF (approx. 10 mL per gram of isovanillin).
- Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
2. Addition of Alkylating Agent:
- Dissolve 3-methoxybenzyl bromide (1.1 eq.) in a minimal amount of anhydrous DMF.
- Add the 3-methoxybenzyl bromide solution dropwise to the stirred isovanillin suspension at room temperature.
3. Reaction:
- After the addition is complete, heat the reaction mixture to 60-70 °C.
- Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting isovanillin spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
4. Workup:
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF used). This will precipitate the crude product.
- Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
- Collect the solid precipitate by vacuum filtration, washing thoroughly with deionized water to remove DMF and inorganic salts.
5. Purification:
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
- Combine the fractions containing the pure product and concentrate the solvent under reduced pressure to yield this compound as a white to off-white solid.
Data Summary: Synthesis of Core Intermediate
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Hydroxy-4-methoxybenzaldehyde | Provides the core isovanillin scaffold. |
| Reagent | 3-Methoxybenzyl Bromide (1.1 eq.) | Alkylating agent; slight excess ensures complete reaction. |
| Base | K₂CO₃ (2.0 eq.) | Deprotonates the phenolic hydroxyl. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to facilitate SN2 reaction. |
| Temperature | 60-70 °C | Provides sufficient energy for the reaction without degradation. |
| Reaction Time | 4-6 hours | Typical duration for completion, confirmed by TLC. |
| Typical Yield | 85-95% | Expected yield after purification. |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the core intermediate.
Part 2: Application in the Synthesis of a Target Neuroprotective Agent
To illustrate the synthetic utility of the core intermediate, we outline a two-step sequence to a novel N-substituted 4-methoxy-3-[(3-methoxybenzyl)oxy]benzamide . This class of molecules is inspired by recent discoveries of benzyloxy benzamide derivatives as potent neuroprotective agents that disrupt key protein-protein interactions involved in neuronal damage during stroke[7].
Step 1: Oxidation of Aldehyde to Carboxylic Acid
The aldehyde functional group is readily oxidized to a carboxylic acid. The Pinnick oxidation is an excellent choice for this transformation as it is highly selective for aldehydes and proceeds under mild conditions, preventing side reactions on the electron-rich aromatic rings.
Protocol: Pinnick Oxidation
-
Setup: Dissolve the starting aldehyde (1.0 eq.) in tert-butanol and water (e.g., a 4:1 mixture).
-
Reagent Addition: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq.). In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq.) in water.
-
Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature. The reaction is mildly exothermic. Stir for 2-4 hours, monitoring by TLC.
-
Workup: After completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step.
Step 2: Amide Coupling to Form the Target Benzamide
The synthesized carboxylic acid is coupled with an amine using standard peptide coupling reagents. This method forms a stable amide bond efficiently and under mild conditions.
Protocol: EDC/HOBt Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM) or DMF. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.). Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling: Add the desired amine (e.g., benzylamine, 1.1 eq.) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to obtain the final target benzamide.
Data Summary: Synthesis of Target Agent
| Step | Reagents & Conditions | Purpose |
| 1. Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Pinnick oxidation to selectively form the carboxylic acid. |
| 2. Coupling | EDC·HCl, HOBt, DIPEA, Amine, DCM | Amide bond formation via an activated ester intermediate. |
Visualization: Pathway to Target Neuroprotective Agent
Caption: Synthetic route from the intermediate to the final agent.
Part 3: Proposed Mechanism of Action and In Vitro Validation
Hypothesized Mechanism: Disruption of the PSD95-nNOS Complex
Ischemic stroke and other neurodegenerative conditions often involve overactivation of N-methyl-D-aspartate receptors (NMDARs), leading to an influx of Ca²⁺. This triggers a cascade of neurotoxic events, crucially mediated by the protein Postsynaptic Density-95 (PSD95) . PSD95 acts as a scaffold, physically linking NMDARs to neuronal Nitric Oxide Synthase (nNOS) . This proximity allows for efficient nNOS activation and subsequent production of nitric oxide (NO), a key mediator of excitotoxic neuronal death.
A promising therapeutic strategy is to physically uncouple nNOS from the NMDAR/PSD95 complex[7]. We hypothesize that the synthesized benzyloxy benzamide, due to its structural similarity to known inhibitors, can disrupt this critical PSD95-nNOS protein-protein interaction (PPI). By preventing the formation of this neurotoxic complex, the compound could protect neurons from glutamate-induced damage without directly blocking NMDAR function, thereby avoiding significant side effects.
Visualization: Proposed Signaling Pathway Intervention
Caption: Intervention in the excitotoxic NMDAR-PSD95-nNOS pathway.
Protocol: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol validates the neuroprotective efficacy of the synthesized compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Culture and Plating:
- Culture SH-SY5Y human neuroblastoma cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
- Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of the synthesized benzamide in DMSO.
- Serially dilute the compound in a serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
- Incubate the cells with the compound for 1-2 hours.
3. Induction of Neurotoxicity:
- Prepare a stock solution of L-Glutamic acid.
- Add glutamate to all wells (except the "no treatment" control) to a final concentration known to induce ~50% cell death (e.g., 5-10 mM, to be optimized).
- Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.
4. Assessment of Cell Viability (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the "no treatment" control.
- Plot the cell viability against the compound concentration and determine the EC₅₀ value (the concentration at which the compound provides 50% protection).
Hypothetical Data Presentation
| Compound Concentration (µM) | % Cell Viability (relative to control) |
| 0 (Glutamate only) | 52.1 ± 3.5 |
| 0.1 | 58.4 ± 4.1 |
| 1.0 | 75.2 ± 5.0 |
| 10.0 | 91.8 ± 3.9 |
| 100.0 | 94.5 ± 2.8 |
| EC₅₀ | ~0.8 µM |
References
-
Synthesis of novel vanillin derivatives: study of their antioxidant and potential neuroprotective properties. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Molekul. Retrieved January 21, 2026, from [Link]
-
Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. (2021). Dove Medical Press. Retrieved January 21, 2026, from [Link]
-
Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. (2019). MedChemComm (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed. Retrieved January 21, 2026, from [Link]
-
Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2023). NIH. Retrieved January 21, 2026, from [Link]
- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019). Google Patents.
-
Neurotrophic Natural Products: Chemistry and Biology. (2014). PMC - PubMed Central - NIH. Retrieved January 21, 2026, from [Link]
-
Natural Products for Neurodegeneration: Regulating Neurotrophic Signals. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Application Note: Synthesis of Diaryl- and Alkyl-Aryl Methanols via Nucleophilic Addition of Organometallic Reagents to 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde with common organometallic reagents, specifically Grignard and organolithium reagents. The aldehyde functional group serves as a key electrophilic site for carbon-carbon bond formation, a cornerstone of synthetic organic chemistry. The addition of these powerful carbon nucleophiles facilitates the conversion of the aldehyde into structurally diverse secondary alcohols, which are valuable intermediates in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanisms, outlines critical experimental parameters, provides step-by-step protocols for both Grignard and organolithium additions, and offers expert insights into troubleshooting and data interpretation.
Introduction: The Synthetic Utility of Organometallic Additions
This compound is a functionalized aromatic aldehyde featuring a benzyl ether protecting group. Its core utility in multi-step synthesis lies in the high reactivity of the aldehyde carbonyl group. Organometallic compounds, particularly Grignard (RMgX) and organolithium (RLi) reagents, function as potent sources of nucleophilic carbon[1]. The carbon-metal bond in these reagents is highly polarized, imparting significant carbanionic character to the carbon atom[2][3]. This inherent nucleophilicity allows for efficient addition to the electrophilic carbonyl carbon of aldehydes, providing a robust and versatile method for constructing new carbon-carbon bonds and accessing more complex molecular architectures[1][4][5]. The reaction proceeds via a nucleophilic addition mechanism to yield a secondary alcohol upon acidic workup[6][7][8][9].
Mechanistic Principles and Key Considerations
The reaction of an organometallic reagent with an aldehyde is a two-step process: nucleophilic addition followed by protonation.
-
Nucleophilic Addition: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium or lithium alkoxide intermediate[6][10][11].
-
Aqueous Workup: A mild acid, typically saturated aqueous ammonium chloride (NH₄Cl), is added to the reaction mixture. This step serves two purposes: it quenches any unreacted organometallic reagent and protonates the alkoxide intermediate to yield the final secondary alcohol product[6][11].
Figure 1: General mechanism of organometallic addition to an aldehyde.
Expertise & Experience: Causality Behind Experimental Choices
-
Anhydrous Conditions are Paramount: Organometallic reagents are extremely strong bases and will react violently with protic sources, including water, alcohols, and even atmospheric moisture[2][3][12]. This acid-base reaction is much faster than nucleophilic addition and will consume the reagent, leading to reaction failure. Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.
-
Solvent Selection: The choice of solvent is critical for the stability and reactivity of the organometallic reagent.
-
For Grignard Reagents: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. The lone pair electrons on the ether oxygen coordinate to the magnesium atom, stabilizing the Grignard reagent in solution and enhancing its reactivity[2][3].
-
For Organolithium Reagents: While ethers can be used, organolithiums are often stable and commercially available in alkane solvents like hexanes or pentane[13].
-
-
Temperature Control: These reactions are highly exothermic. The initial addition of the organometallic reagent to the aldehyde is typically performed at low temperatures (0 °C to -78 °C) to control the reaction rate, prevent side reactions, and ensure selectivity.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the organometallic reagent is often used to ensure complete consumption of the starting aldehyde, accounting for any minor quenching by trace impurities.
Experimental Protocols
Safety Precaution: Organometallic reagents are pyrophoric and/or water-reactive. Diethyl ether is extremely flammable. All procedures must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel.
Protocol 1: Grignard Addition – Synthesis of {4-Methoxy-3-[(3-methoxybenzyl)oxy]phenyl}(phenyl)methanol
This protocol details the addition of phenylmagnesium bromide to the target aldehyde.
Table 1: Materials for Grignard Protocol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 272.29 | 5.0 | 1.0 | 1.36 g |
| Phenylmagnesium bromide (3.0 M in Et₂O) | 181.31 | 6.0 | 1.2 | 2.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL |
| Saturated Aqueous NH₄Cl | - | - | - | 20 mL |
| Ethyl Acetate (for extraction) | - | - | - | 3 x 25 mL |
| Brine (Saturated Aqueous NaCl) | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~5 g |
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Add this compound (1.36 g, 5.0 mmol) to the flask and dissolve it in anhydrous THF (25 mL).
-
Reaction: Cool the solution to 0 °C in an ice-water bath. Add phenylmagnesium bromide solution (2.0 mL, 6.0 mmol) dropwise via syringe over 10 minutes. A color change and/or slight exotherm may be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup (Quenching): Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl (20 mL) dropwise to quench the reaction. Caution: This can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary alcohol.
Protocol 2: Organolithium Addition – Synthesis of 1-{4-Methoxy-3-[(3-methoxybenzyl)oxy]phenyl}pentan-1-ol
This protocol details the addition of n-butyllithium to the target aldehyde.
Table 2: Materials for Organolithium Protocol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 272.29 | 5.0 | 1.0 | 1.36 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.0 | 1.2 | 2.4 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL |
| Saturated Aqueous NH₄Cl | - | - | - | 20 mL |
| Ethyl Acetate (for extraction) | - | - | - | 3 x 25 mL |
| Brine (Saturated Aqueous NaCl) | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~5 g |
Step-by-Step Methodology:
-
Setup: Prepare a flame-dried, nitrogen-purged 100 mL round-bottom flask as described in Protocol 1.
-
Reagent Preparation: Dissolve this compound (1.36 g, 5.0 mmol) in anhydrous THF (25 mL).
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium solution (2.4 mL, 6.0 mmol) dropwise via syringe over 10 minutes.
-
Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor by TLC to confirm the consumption of the starting material.
-
Workup (Quenching): While maintaining the temperature at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature.
-
Extraction, Washing & Drying: Follow steps 6 and 7 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target secondary alcohol.
Visualization of Experimental Workflow
The general laboratory workflow for these reactions is summarized below.
Figure 2: Standard experimental workflow for organometallic additions.
Expected Results and Data Interpretation
Successful execution of these protocols will yield secondary alcohols. The table below summarizes the expected products and typical outcomes.
Table 3: Summary of Reactions and Expected Outcomes
| Organometallic Reagent | Product | Expected Yield Range | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| Phenylmagnesium bromide | {4-Methoxy-3-[(3-methoxybenzyl)oxy]phenyl}(phenyl)methanol | 75-90% | ~5.8 (s, 1H, Ar-CH (OH)-Ar), ~2.5 (d, 1H, OH ), Disappearance of aldehyde ~9.8 (s, 1H) | 3600-3200 (broad, O-H), Disappearance of C=O ~1680 |
| n-Butyllithium | 1-{4-Methoxy-3-[(3-methoxybenzyl)oxy]phenyl}pentan-1-ol | 80-95% | ~4.6 (t, 1H, Ar-CH (OH)-Alkyl), ~1.8 (d, 1H, OH ), ~0.9 (t, 3H, -CH₃) | 3600-3200 (broad, O-H), Disappearance of C=O ~1680 |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution |
| Low or No Product Yield | 1. Wet glassware, solvent, or reagents. 2. Inactive Grignard reagent. | 1. Ensure all equipment is rigorously dried and solvents are from a freshly opened or properly stored anhydrous source. 2. If preparing the Grignard reagent in-house, ensure magnesium turnings are fresh or activated (e.g., with a crystal of iodine). Use freshly purchased commercial solutions. |
| Recovery of Starting Aldehyde | Incomplete reaction; insufficient reagent or reaction time. | Increase equivalents of organometallic reagent (e.g., to 1.5 eq) and/or extend the reaction time. Confirm reagent activity via titration if possible. |
| Complex Mixture of Products | 1. Reaction temperature was too high. 2. Workup was too vigorous or acidic. | 1. Maintain low temperatures (-78 °C for organolithiums, 0 °C for Grignards) during addition. 2. Use saturated NH₄Cl for quenching instead of stronger acids to prevent potential elimination or decomposition of the benzyl ether. |
References
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]
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Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]
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Reactions between organometallic reagents and aldehydes or ketones. (2013). YouTube. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. (2015). ResearchGate. [Link]
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Organometallic Reagents in Alcohol Synthesis. (2020). Chemistry LibreTexts. [Link]
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4-Methoxy-3-(methoxymethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
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4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Organometallic Reagents. (2019). Chemistry LibreTexts. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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This compound. PubChem. [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]
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Reactions of Organometallic Reagents with Ketones and Aldehydes. (2023). YouTube. [Link]
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Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. National Center for Biotechnology Information. [Link]
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Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI. [Link]
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NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. (2023). ACS Publications. [Link]
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Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. (2019). ACS Publications. [Link]
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Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles. (2018). PubMed. [Link]
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Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]
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reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. (2020). YouTube. [Link]
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Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]
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Inverting Conventional Chemoselectivity of Metal Carbenes with Sulfenylcarbenes for Late-Stage Functionalizations. (2024). ChemRxiv. [Link]
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Mechanisms of Grignard reagent addition to ketones. ACS Publications. [Link]
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ORGANOMETALLIC'S SYNTHESIS & APPLICATION. Veer Bahadur Singh Purvanchal University. [Link]
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Organometallic Reagents. (2020). Chemistry LibreTexts. [Link]
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Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
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Reaction of Organometallic Reagents with Aldehydes and Ketones. (2019). Chemistry LibreTexts. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Introduction: A Versatile Intermediate in Modern Organic Synthesis
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is a bespoke benzaldehyde derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. Its unique substitution pattern, featuring a methoxy group and a substituted benzyloxy ether, offers a handle for a variety of catalytic transformations. The bulky and electronically distinct 3-methoxybenzyl ether protecting group, compared to a simple benzyl or methoxy group, can influence the reactivity and selectivity of catalytic processes, making a detailed understanding of its behavior crucial for synthetic chemists.
This guide provides an in-depth exploration of key catalytic reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers to effectively utilize this versatile intermediate. The protocols are designed to be self-validating, with clear rationales for the choice of catalysts, reagents, and reaction conditions.
Synthesis of this compound
The primary route to this compound is through the Williamson ether synthesis, a reliable and scalable method. While not a catalytic reaction in the traditional sense, phase-transfer catalysis can be employed to enhance reaction rates and efficiency.
Protocol 1: Phase-Transfer Catalyzed Synthesis
This protocol describes the synthesis of the title compound from isovanillin and 3-methoxybenzyl chloride, utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Scientific Rationale: Isovanillin's phenolic hydroxyl group is deprotonated by a base in the aqueous phase. The resulting phenoxide is transferred to the organic phase by a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), where it reacts with 3-methoxybenzyl chloride. This method avoids the need for strictly anhydrous conditions and often leads to high yields.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add a biphasic solvent system of toluene and water (e.g., 5:1 v/v).
-
Commence vigorous stirring and add 3-methoxybenzyl chloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Isovanillin | 1.0 eq | Starting material |
| 3-Methoxybenzyl chloride | 1.1 eq | Alkylating agent |
| Potassium Carbonate | 2.0 eq | Base |
| Tetrabutylammonium Bromide | 0.1 eq | Phase-transfer catalyst |
| Toluene/Water | 5:1 v/v | Biphasic solvent system |
| Temperature | 80-90 °C | Reaction temperature |
| Reaction Time | 4-6 hours | Duration of reaction |
Catalytic Hydrogenation of the Aldehyde Functionality
The selective reduction of the aldehyde group in this compound to the corresponding benzyl alcohol is a fundamental transformation. Catalytic hydrogenation offers a clean and efficient method for this conversion.
Protocol 2: Palladium-Catalyzed Hydrogenation
This protocol details the reduction of the aldehyde to an alcohol using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.
Scientific Rationale: Palladium on carbon is a highly effective and widely used heterogeneous catalyst for the hydrogenation of various functional groups, including aldehydes. The reaction proceeds via the adsorption of the aldehyde and hydrogen onto the palladium surface, followed by the stepwise addition of hydrogen across the carbonyl double bond. The choice of solvent can influence the reaction rate and selectivity. The bulky benzyloxy group is generally stable under these conditions, allowing for selective reduction of the aldehyde.
Experimental Workflow Diagram:
Caption: Workflow for catalytic hydrogenation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) (1-5 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for small-scale reactions) or place the reaction vessel in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting {4-Methoxy-3-[(3-methoxybenzyl)oxy]phenyl}methanol is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C (1-5 mol%) | Highly active and selective for aldehyde hydrogenation. |
| Hydrogen Source | H₂ gas (balloon or Parr) | Clean and efficient reducing agent. |
| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and inert under reaction conditions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
| Pressure | Atmospheric or slightly above | Generally sufficient for this transformation. |
Catalytic Oxidation to the Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is another pivotal transformation, providing access to a different class of synthetic intermediates.
Protocol 3: Pinnick-type Oxidation
This protocol employs a mild and selective catalytic oxidation method using sodium chlorite (NaClO₂) as the oxidant and a scavenger for the hypochlorite byproduct.
Scientific Rationale: The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups. The reaction utilizes sodium chlorite as the stoichiometric oxidant, which is converted to chlorous acid in the presence of a weak acid (often a phosphate buffer). A scavenger, such as 2-methyl-2-butene, is crucial to quench the highly reactive hypochlorite byproduct, which can otherwise lead to undesired side reactions. This method is particularly advantageous for substrates with electron-rich aromatic rings.
Experimental Workflow Diagram:
Caption: Workflow for Pinnick-type oxidation.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) and 2-methyl-2-butene (4.0 eq) to the solution and stir at room temperature.
-
Oxidation: Slowly add a solution of sodium chlorite (NaClO₂) (1.5 eq) in water to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzoic acid can be purified by recrystallization.
| Reagent | Molar Ratio | Purpose |
| Sodium Chlorite (NaClO₂) | 1.5 eq | Oxidant |
| Sodium Dihydrogen Phosphate | 1.5 eq | Buffer (weak acid) |
| 2-Methyl-2-butene | 4.0 eq | Hypochlorite scavenger |
| tert-Butanol/Water | - | Solvent system |
Palladium-Catalyzed C-C Cross-Coupling Reactions
While the aldehyde functionality itself is not a typical coupling partner in palladium-catalyzed reactions, the aromatic ring of this compound can be functionalized prior to or after its synthesis to participate in such transformations. For instance, if the starting isovanillin were halogenated (e.g., brominated at the 5-position), the resulting halogenated ether could undergo Suzuki, Heck, or Sonogashira couplings.
Conceptual Application: Assuming a 5-bromo-4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is available, the following protocols can be applied.
Protocol 4: Suzuki-Miyaura Coupling (Conceptual)
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[1] It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, including aldehydes.
Proposed Reaction Conditions:
| Component | Example | Purpose |
| Aryl Halide | 5-Bromo-4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | Electrophilic partner |
| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Solvent system |
Conclusion and Future Perspectives
This compound stands as a valuable and versatile intermediate. The catalytic methodologies outlined in this guide for its hydrogenation and oxidation provide robust and reproducible pathways to key synthetic derivatives. While direct C-C coupling of the aldehyde is not standard, its halogenated precursors open up a vast chemical space accessible through palladium-catalyzed cross-coupling reactions. The principles and protocols detailed herein are intended to serve as a strong foundation for researchers and drug development professionals, enabling them to confidently incorporate this promising building block into their synthetic strategies. Further exploration into asymmetric catalytic transformations and applications in multicomponent reactions will undoubtedly continue to expand the utility of this and related compounds.
References
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Li, M.-L., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2291. [Link]
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Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
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Hynes, P. S., Stupple, P. A., & Dixon, D. J. (n.d.). Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information. [Link]
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Veratraldehyde. (n.d.). Ataman Kimya. [Link]
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Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (2025, March 27). ResearchGate. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. [Link]
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Scale-up synthesis of derivatives from 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
An Application Guide to the Scalable Synthesis of Bio-active Scaffolds from 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Abstract
This document provides a comprehensive guide for the scale-up synthesis of advanced chemical derivatives starting from this compound, a key building block derived from isovanillin.[1][2] The protocols and insights contained herein are tailored for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We move beyond simple bench-scale procedures to address the critical challenges of process safety, thermal management, and procedural optimization inherent in scaling chemical synthesis. Detailed, field-tested protocols for Williamson etherification, Wittig olefination, reductive amination, and Grignard reactions are presented, supported by mechanistic rationale, quantitative data, and process safety imperatives.
Part 1: Foundational Synthesis of the Key Intermediate
The journey to complex derivatives begins with the robust and efficient synthesis of the starting material. This compound is prepared via a Williamson ether synthesis, a classic and reliable method for forming C-O-C bonds.[3][4] The reaction involves the O-alkylation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild, cost-effective, and non-hygroscopic base suitable for large-scale operations. It is strong enough to deprotonate the phenol without causing unwanted side reactions.
-
Solvent System: Acetonitrile is selected for its appropriate boiling point, ability to dissolve the reactants, and relative ease of removal during work-up. The presence of a catalytic amount of potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive benzyl iodide.[4]
Protocol 1.1: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Isovanillin | 152.15 | 50.0 g | 0.329 | 1.0 |
| 3-Methoxybenzyl chloride | 156.61 | 54.0 g (46.5 mL) | 0.345 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 68.2 g | 0.493 | 1.5 |
| Acetonitrile | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Charging Reagents: To the reactor, add isovanillin (50.0 g), potassium carbonate (68.2 g), and acetonitrile (500 mL).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Begin stirring and heat the slurry to a gentle reflux (approx. 80-82°C) using a circulating oil bath.
-
Reagent Addition: Slowly add 3-methoxybenzyl chloride (46.5 mL) to the refluxing mixture over 30 minutes using a dropping funnel. An initial exotherm may be observed; adjust the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Maintain the reaction at reflux for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isovanillin is consumed.
-
Cool-down and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the resulting crude oil in hot isopropanol (approx. 250 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold isopropanol (2 x 30 mL), and dry in a vacuum oven at 40°C to a constant weight.
Expected Results:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid
-
Purity (HPLC): >98%
Part 2: The Imperative of Process Safety in Scale-Up
Transitioning a synthesis from grams to kilograms is not a linear process. The hazards associated with a reaction can increase exponentially, with thermal runaway being the most critical danger.[5][6][7] A robust safety-by-design approach is non-negotiable.[8]
Pillars of Safe Scale-Up:
-
Know Your Reaction: Before any scale-up, a thorough understanding of the reaction's thermodynamics is essential.[6] Is it exothermic? Does it produce gas? Reaction calorimetry can provide critical data on heat flow, allowing for the proper design of cooling systems.[9][10]
-
Incremental Scaling: Never increase the scale of a reaction by more than a factor of three to five from a previously successful run.[5] This allows for the identification of unforeseen issues before they become catastrophic.
-
Control the Exotherm: For highly exothermic reactions, such as Grignard additions, the rate of reaction must be controlled by the addition rate of a limiting reagent, not by the cooling system alone.[6] The cooling system should be designed to handle the heat generated during the addition, with a safety margin.
-
Plan for Failure: Every scale-up protocol must include a "what if" analysis.[8] What happens if the stirrer fails? What if cooling is lost? A documented emergency plan, including quench procedures, must be in place.
Part 3: Protocols for Derivative Synthesis at Scale
The aldehyde functionality of this compound is a versatile handle for constructing a variety of molecular scaffolds.
A. Stilbene Analogue Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds.[11] It involves the reaction of the aldehyde with a phosphorus ylide.
Scale-Up Causality:
-
Ylide Generation: The formation of the ylide from its corresponding phosphonium salt requires a strong base. While n-butyllithium is common in lab-scale synthesis, its pyrophoric nature presents significant risks at scale.[12] Sodium hydride (NaH), a flammable solid, is a more manageable alternative in a process setting, though it requires careful handling and an anhydrous, non-protic solvent like THF.
-
Product Stereochemistry: Non-stabilized ylides, like the one generated from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene. The final E/Z ratio can be influenced by reaction conditions and the presence of salts.[11]
Step 1: Ylide Preparation
-
Reactor Setup: In a 1 L jacketed reactor under a strict nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Wash: Carefully wash the NaH with anhydrous hexane (3 x 30 mL) to remove the mineral oil, decanting the hexane wash each time via a cannula.
-
Solvent Addition: Add anhydrous THF (300 mL) to the washed NaH.
-
Phosphonium Salt Addition: In a separate flask, dissolve benzyltriphenylphosphonium chloride (42.8 g, 0.11 mol) in anhydrous THF (200 mL). Add this solution slowly to the NaH suspension at 0°C.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the deep orange-red ylide indicates a successful reaction.
Step 2: Wittig Reaction
-
Aldehyde Addition: Dissolve this compound (25.0 g, 0.092 mol) in anhydrous THF (100 mL). Cool the ylide solution to 0°C and add the aldehyde solution dropwise over 45 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/HPLC shows complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (300 mL) and water (150 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product contains triphenylphosphine oxide, a major byproduct. Purify by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the desired stilbene derivative.
B. Secondary Amine Synthesis via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds, proceeding through the in-situ formation and reduction of an imine or iminium ion.
Scale-Up Causality:
-
Reducing Agent Choice: Sodium triacetoxyborohydride (STAB) is the preferred reagent for scale-up.[13] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide. Unlike sodium borohydride, STAB is mild enough that it will not readily reduce the starting aldehyde, allowing the reaction to be performed in a single pot without needing to pre-form the imine.[14]
-
Solvent and pH: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid is often added to catalyze imine formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Starting Aldehyde | 272.30 | 30.0 g | 0.110 | 1.0 |
| Benzylamine | 107.15 | 12.4 g (12.7 mL) | 0.116 | 1.05 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 30.3 g | 0.143 | 1.3 |
| Dichloroethane (DCE) | - | 450 mL | - | - |
| Acetic Acid | 60.05 | 6.6 g (6.3 mL) | 0.110 | 1.0 |
Procedure:
-
Reactor Setup: To a 1 L reactor equipped with a mechanical stirrer and nitrogen inlet, add the starting aldehyde (30.0 g), benzylamine (12.7 mL), and DCE (450 mL).
-
Imine Formation: Add glacial acetic acid (6.3 mL) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture to 10-15°C. In portions, carefully add STAB (30.3 g) over 1 hour. The addition is mildly exothermic; maintain the internal temperature below 25°C.
-
Reaction: Allow the reaction to stir at room temperature for 18-24 hours, monitoring by TLC/HPLC.
-
Quenching: Slowly and carefully quench the reaction by adding a 1M aqueous solution of sodium hydroxide (NaOH) (200 mL) until the pH of the aqueous layer is >10.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by crystallization of its hydrochloride salt (by dissolving in ether and adding HCl in ether) or by column chromatography.
C. Secondary Alcohol Synthesis via Grignard Reaction
The Grignard reaction provides a classic route to alcohols via the nucleophilic addition of an organomagnesium halide to a carbonyl group.[15][16]
Scale-Up Causality:
-
Extreme Exotherm: The Grignard reaction is notoriously exothermic.[17] The addition of the Grignard reagent to the aldehyde must be performed slowly, at low temperature, with highly efficient cooling and stirring to dissipate heat and avoid dangerous temperature spikes.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[18] All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching the reagent and reducing the yield.
-
Quenching: The quenching of the intermediate magnesium alkoxide with acid is also highly exothermic and can release flammable gases if excess Grignard reagent is present. This step must be performed slowly and with cooling.
Procedure:
-
Reactor Setup: Under a strict nitrogen atmosphere, add a solution of the starting aldehyde (27.2 g, 0.1 mol) in anhydrous THF (250 mL) to a 1 L jacketed reactor.
-
Cooling: Cool the solution to -10°C using a circulating chiller.
-
Grignard Addition: Obtain a 1.0 M solution of phenylmagnesium bromide in THF (110 mL, 0.11 mol, 1.1 equiv). Add the Grignard reagent dropwise via a syringe pump over 1.5-2 hours, ensuring the internal temperature does not exceed 0°C.
-
Reaction: Once the addition is complete, stir the reaction at 0°C for an additional 1 hour.
-
Quenching: Cool the reaction mixture to -10°C. Very slowly, add saturated aqueous ammonium chloride solution (150 mL) dropwise, keeping the internal temperature below 10°C.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate under reduced pressure. Purify the resulting crude oil by flash chromatography on silica gel to afford the pure secondary alcohol.
Conclusion
The successful scale-up of synthetic routes from this compound hinges on a dual commitment to chemical principles and process safety. The protocols detailed in this guide for producing stilbene, amine, and alcohol derivatives are built upon a foundation of understanding reaction mechanisms and anticipating the challenges of larger scales. By prioritizing thermal management, employing incremental scaling, and designing robust, controllable procedures, researchers and development professionals can confidently and safely translate laboratory discoveries into valuable, larger-quantity chemical entities. A thorough risk assessment is not merely a preliminary step but a continuous practice throughout the scale-up lifecycle.[19]
References
- QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
- Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- BenchChem. Application Notes and Protocols: Isovanillin as a Versatile Precursor for the Synthesis of Heterocyclic Compounds.
- Noah Chemicals. (2016, August 19). Safety Considerations for Scaling Up Production Capabilities.
- H.E.L Group. Process Safety and Scale-up.
- Wallace, O. B., et al. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.
- BenchChem.
- ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.
- BenchChem. Technical Support Center: Isovanillin Synthesis.
- Google Patents. CN107118087A - A kind of new technique for synthesizing of isovanillin.
- Organic Chemistry Portal.
- YouTube. (2025, December 30). Safety steps when synthesizing organic compounds.
- Organic Syntheses. Working with Hazardous Chemicals.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Grignard Reaction.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Grignard reaction.
- ResearchGate. (2025, December 6). Carbonyl addition of a Grignard reagent to bromo-substituted benzaldehydes to give chiral alcohols 1d–f.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Science of Synthesis.
- Organic Chemistry Portal. Wittig Reaction.
- ResearchGate. (2025, December 6). (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
- University of Wisconsin-Madison. (2017, February 23). 20. A Solvent Free Wittig Reaction.
- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
- Master Organic Chemistry. (2017, September 1).
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- ResearchGate.
- Santos, J. C., et al. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. PMC - NIH.
- PubMed. Catalytic asymmetric reductive amination of aldehydes via dynamic kinetic resolution.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. ehs.stanford.edu [ehs.stanford.edu]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Grignard Reaction [organic-chemistry.org]
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- 19. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS 667412-90-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to optimize your reaction for higher yield and purity.
Synthesis Overview: The Williamson Ether Synthesis
The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion of vanillin (4-hydroxy-3-methoxybenzaldehyde) acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl halide.[1][2]
The overall transformation involves the formation of an ether linkage between two aromatic rings.
Caption: General workflow for the Williamson ether synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials?
A: The primary starting materials are Vanillin (4-hydroxy-3-methoxybenzaldehyde) and a 3-methoxybenzyl halide . For the halide, 3-methoxybenzyl bromide is generally preferred over the chloride due to bromide being a better leaving group, which facilitates the Sₙ2 reaction.[2] Ensure both reagents are of high purity (>98%) as impurities can introduce side reactions.
Q2: Which base should I choose?
A: The choice of base is critical. A moderately strong, non-nucleophilic base is ideal.
-
Potassium carbonate (K₂CO₃): This is the most common and cost-effective choice. It is strong enough to deprotonate the acidic phenolic hydroxyl group of vanillin but not so strong as to cause significant side reactions. It is crucial to use anhydrous K₂CO₃.[3]
-
Sodium hydride (NaH): A much stronger, non-reversible base that ensures complete deprotonation of the phenol. However, it is pyrophoric and requires handling under an inert atmosphere (e.g., Nitrogen or Argon).
-
Triethylamine (Et₃N): While sometimes used, it may be too weak for efficient deprotonation, potentially leading to lower yields.[4]
Q3: What is the best solvent for this reaction?
A: Polar aprotic solvents are highly recommended as they solvate the cation (e.g., K⁺) while leaving the phenoxide nucleophile highly reactive, promoting the Sₙ2 mechanism.[2]
-
N,N-Dimethylformamide (DMF): Excellent choice, offers good solubility for reactants and typically allows the reaction to proceed at moderate temperatures (e.g., 70 °C).[5]
-
Acetone or Acetonitrile (MeCN): Good alternatives. Acetone is often used with K₂CO₃ and can be run under reflux.
-
Ethanol: While used in some preparations, it is a protic solvent and can participate in the reaction or slow it down by solvating the nucleophile.[3]
Troubleshooting Guide: Diagnosing & Solving Synthesis Issues
Problem 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue often related to incomplete activation of the nucleophile or suboptimal reaction conditions. Let's diagnose the potential causes.
Caption: Decision tree for troubleshooting low product yield.
Detailed Analysis & Solutions:
-
Ineffective Deprotonation: The phenolic proton of vanillin (pKa ≈ 7.4) must be removed to form the nucleophilic phenoxide.
-
Cause: Your base may be hydrated (especially K₂CO₃) or too weak.
-
Solution:
-
Dry your K₂CO₃ in an oven at >120 °C for several hours before use.
-
Use a molar excess of the base (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
-
If yield remains low, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF, ensuring proper inert atmosphere techniques.
-
-
-
Insufficient Reaction Temperature: Sₙ2 reactions have an activation energy barrier that must be overcome.
-
Cause: Running the reaction at room temperature may be too slow.
-
Solution: Heat the reaction mixture. For a K₂CO₃/DMF system, a temperature of 70-80 °C is often effective.[5] For K₂CO₃/Acetone, heating to reflux (~56 °C) is standard. Monitor the reaction progress by TLC until the vanillin spot has been consumed.
-
-
Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
-
Cause: Using 3-methoxybenzyl chloride may result in a sluggish reaction.
-
Solution: Switch to 3-methoxybenzyl bromide . The C-Br bond is weaker and bromide (Br⁻) is a more stable anion than chloride (Cl⁻), making it a better leaving group.
-
Problem 2: Product is Impure After Workup
Q: I have isolated a product, but NMR/LC-MS shows significant contamination with starting materials or side products. How do I improve purity?
A: Purification challenges arise from unreacted starting materials or competing side reactions. The key is to leverage the different chemical properties of the components.
Troubleshooting Impurities
| Impurity Identified | Chemical Property | Recommended Purification Step |
| Unreacted Vanillin | Acidic (phenolic -OH) | Basic Wash: During aqueous workup, wash the organic layer with a 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[3] The basic solution will deprotonate the vanillin, pulling it into the aqueous layer as its sodium salt, while the desired ether product remains in the organic layer. |
| Unreacted 3-Methoxybenzyl Halide | Neutral, Non-polar | Chromatography: If significant amounts remain, purification via column chromatography on silica gel is the most effective method. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity. |
| Dibenzyl Ether Side Product | Neutral, Non-polar | Stoichiometric Control & Chromatography: This forms if the benzyl halide reacts with itself or its corresponding alcohol impurity. Use a slight molar excess (1.05 eq.) of vanillin relative to the benzyl halide. This impurity is typically removed by column chromatography. |
Expert Tip: A simple and highly effective purification method is recrystallization. After the initial workup and removal of acidic impurities, the crude product can often be recrystallized from a solvent like ethanol or an ethanol/water mixture to yield highly pure, colorless crystals.[3][4]
Detailed Experimental Protocols
Protocol 1: Synthesis using K₂CO₃ in DMF
This protocol is a robust starting point for optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of vanillin) via syringe under a nitrogen atmosphere.
-
Reagent Addition: Stir the mixture for 15 minutes. Add 3-methoxybenzyl bromide (1.0 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C in an oil bath. Monitor the reaction's progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 2-3 hours. The reaction is typically complete in 6-12 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% NaOH solution (2x) to remove unreacted vanillin, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield this compound as a white or off-white solid.
References
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2014). Chem-Station International Edition. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions using benzaldehyde as a substrate. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. [Link]
-
Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). White Rose Research Online. [Link]
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Unexpected course of a Williamson ether synthesis. (n.d.). Arkivoc. [Link]
-
4-(Benzyloxy)benzaldehyde. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI. [Link]
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.).
Sources
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- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
Technical Support Center: Purification of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the purification of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form. Recrystallization is a powerful technique for purifying solid organic compounds, and its successful application is crucial for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed protocol, explains the scientific principles behind each step, and offers a comprehensive troubleshooting section to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (M.W.: 272.29 g/mol , Formula: C₁₆H₁₆O₄) is a synthetic organic intermediate.[2] Its structure, featuring a substituted benzaldehyde core, makes it a valuable building block in the synthesis of more complex molecules, including potential drug candidates. The purity of this aldehyde is paramount because impurities, such as unreacted starting materials or side-products from its synthesis, can interfere with subsequent reactions, lead to the formation of undesired byproducts, complicate purification of the final compound, and potentially introduce toxicological risks in a drug development context.
Q2: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or sparingly soluble.[4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the solution (the "mother liquor").[3] This method is particularly effective for crystalline solids like this compound and is often the final purification step for APIs.[1]
Q3: What are the characteristics of an ideal solvent for this recrystallization?
Selecting the right solvent is the most critical step for successful recrystallization.[4] An ideal solvent should exhibit the following properties:
-
High Solvency at Elevated Temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.
-
Does Not React with the Compound: The solvent must be chemically inert to the aldehyde.
-
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound effectively but low enough to be easily removed from the purified crystals during drying.
-
Volatile: The solvent should be volatile enough to be easily evaporated from the final product.[5]
-
Dissolves Impurities Well at All Temperatures OR Not at All: Ideally, impurities remain in the cold mother liquor or are removed during an initial hot filtration step.
Q4: What are the likely impurities in a typical synthesis of this compound?
The most common synthesis route to this compound is a Williamson ether synthesis between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and a 3-methoxybenzyl halide. Therefore, potential impurities could include:
-
Unreacted 3-hydroxy-4-methoxybenzaldehyde.
-
Unreacted 3-methoxybenzyl halide or 3-methoxybenzyl alcohol (formed by hydrolysis).
-
Side-products from the reaction. A well-chosen recrystallization solvent system will effectively separate the target aldehyde from these more polar or non-polar contaminants.
Experimental Protocol & Workflow
The following protocol is a robust starting point for the purification of this compound. Initial solvent screening is highly recommended to optimize yield and purity for your specific batch.
Solvent Selection Data
Choosing an appropriate solvent is key. Based on the structure of the target molecule (an aromatic aldehyde with ether linkages), moderately polar solvents are excellent candidates.
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Ethanol (95%) | ~78 | Often provides good solubility when hot and reduced solubility when cold for aromatic compounds. A good first choice.[6] |
| Isopropanol (IPA) | 82 | Similar properties to ethanol, slightly less polar. Can sometimes yield better crystals. |
| Acetonitrile | 82 | A polar aprotic solvent; has been successfully used for recrystallizing similar substituted benzaldehydes.[7] |
| Ethyl Acetate / Heptane | Varies | A mixed-solvent system.[8] Dissolve in minimal hot ethyl acetate (good solvent), then add hot heptane (poor solvent) until turbidity appears. Reheat to clarify and cool slowly. |
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of your chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved completely. Causality: Using the minimum amount of hot solvent is crucial to create a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.[9][10]
-
Decolorization (If Necessary): If the hot solution has a noticeable color and the pure compound is expected to be white or colorless, remove it from the heat source briefly and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to trap impurities from the mother liquor compared to rapidly formed small crystals.[9][11]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct Q&A format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Q&A Troubleshooting
Q: My compound separated as an oil instead of forming crystals. What went wrong and how do I fix it? A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[10] The presence of impurities can also depress the melting point, contributing to this issue.
-
Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to decrease the saturation point. Now, allow the solution to cool much more slowly. Insulating the flask with glass wool can help.[10]
-
Alternative Strategy: If oiling out persists, consider changing to a lower-boiling point solvent or a mixed solvent system.
Q: I followed the procedure, but my final yield is very low. What are the likely causes? A: A low yield is a common problem with several potential causes.[11]
-
Excess Solvent: This is the most frequent reason.[10] Too much hot solvent was used to dissolve the crude product, leaving a significant amount of your compound in the mother liquor even after cooling. To check this, try evaporating a small sample of the mother liquor; a large residue indicates significant product loss. You can recover some product by boiling off a portion of the solvent and re-cooling the concentrated solution.
-
Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Ensure you use a pre-heated stemless funnel and that the filtration is performed quickly.
-
Incomplete Crystallization: You may not have cooled the solution for long enough or to a low enough temperature. Ensure the flask spends adequate time in an ice bath.
-
Excessive Washing: Washing the crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a portion of your product.
Q: The solution is cold, but no crystals have formed. What should I do? A: The solution is likely supersaturated, meaning the conditions are right for crystallization, but it needs a trigger to begin (nucleation).[10]
-
Induce Nucleation: The simplest method is to gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1]
-
Reduce Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then attempt the cooling process again.[11]
Q: The final crystals are colored, but the pure compound should be white. How can I remove the color? A: Colored impurities are present and were incorporated into the crystal lattice. This indicates the initial purification was not fully effective. Redissolve the crystals in the minimum amount of hot solvent, add a small amount of activated charcoal, boil for 2-5 minutes, perform a hot gravity filtration to remove the charcoal, and then recrystallize as before. Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield.[5]
References
- Recrystallization (chemistry) | Research Starters - EBSCO. Provides a foundational overview of the recrystallization process, including solvent selection and impurity removal.
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Discusses the importance of recrystallization in the pharmaceutical industry for purifying APIs and controlling crystal properties.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Outlines the key steps of recrystallization with a focus on solvent screening and selection.
- Recrystallization Definition, Principle & Purpose - PraxiLabs. Details the seven steps of recrystallization and the underlying scientific principles.
-
This compound | C16H16O4 - PubChem. Provides chemical and physical property data for the target compound. [Link]
-
4-Benzyloxy-3-methoxybenzaldehyde - ChemBK. Describes properties of a structurally similar compound, indicating solubility in organic solvents like ethanol. [Link]
-
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC - NIH. A research article describing the recrystallization of a similar benzaldehyde derivative from acetonitrile. [Link]
-
Troubleshooting - Chemistry LibreTexts. A guide to troubleshooting common problems in recrystallization, such as low yield and rapid crystallization. [Link]
-
Problems with Recrystallisations - University of York. Discusses common reasons for recrystallization failure, including using too much solvent and oiling out. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Mentions the use of hot ethanol for crystallization of related compounds. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. A forum discussion providing practical tips from experienced chemists, such as slow cooling and scratching the flask. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. Offers practical advice and discusses common solvent systems for recrystallization. [Link]
-
recrystallization, filtration and melting point - UMass Lowell. Provides detailed explanations of recrystallization techniques, including hot filtration and the consequences of using too much decolorizing agent. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Describes the recrystallization of a related 3-methoxy benzaldehyde derivative from ethanol. [Link]
-
3,4-Dimethoxybenzaldehyde - ResearchGate. Mentions the challenge of oiling out during the crystallization of a related compound. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. This compound | C16H16O4 | CID 3833169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. mt.com [mt.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the synthesis of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. This molecule, synthesized via the Williamson ether synthesis from vanillin and 3-methoxybenzyl chloride, is a valuable building block in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed causality and corrective actions.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yields in this specific Williamson ether synthesis are a common challenge and can typically be attributed to one of four key areas: inefficient deprotonation, competing side reactions, hydrolysis of the electrophile, or suboptimal reaction conditions.
-
Inefficient Deprotonation of Vanillin: The reaction initiates with the deprotonation of the phenolic hydroxyl group on vanillin to form the nucleophilic phenoxide. If this step is incomplete, the concentration of the active nucleophile is reduced.
-
Causality: Weak bases (e.g., NaHCO₃) or bases that are not sufficiently anhydrous (e.g., old KOH pellets) may not fully deprotonate the phenol (pKa ≈ 10).
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[1] Ensure the base is fresh and the reaction is conducted under anhydrous conditions, as moisture can consume the base.[2]
-
-
Competing C-Alkylation: The vanillin phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho-position on the aromatic ring (C-alkylation, side product).[3][4]
-
Causality: The solvent choice significantly influences the O/C alkylation ratio. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, sterically shielding it and making the carbon atom a more likely site of attack.[3][5]
-
Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents solvate the cation but leave the phenoxide oxygen "naked" and highly nucleophilic, strongly favoring the desired O-alkylation.[3]
-
-
Hydrolysis of 3-Methoxybenzyl Chloride: The benzylic halide is susceptible to hydrolysis, especially under basic conditions, forming the inactive 3-methoxybenzyl alcohol.
-
Causality: Presence of water in the reaction medium. The rate of hydrolysis is accelerated by higher temperatures and basic pH.[6]
-
Solution: Rigorously dry all glassware and use anhydrous solvents. If using a base like KOH, consider using it as a solid or in conjunction with a phase-transfer catalyst to minimize the aqueous phase.
-
-
Suboptimal Temperature or Time: Like most Sₙ2 reactions, this synthesis is sensitive to temperature and reaction duration.[4]
-
Causality: Insufficient temperature leads to a slow reaction rate, while excessively high temperatures can promote side reactions or decomposition. Reaction times that are too short result in incomplete conversion.
-
Solution: A typical temperature range is 50-100 °C.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[2][7]
-
Q2: I'm observing an unexpected, less polar spot on my TLC plate. What is this byproduct and how can I prevent it?
A2: An unexpected, less polar spot (higher Rf value) is often the C-alkylated side product, 5-((3-methoxybenzyl)oxy)-4-methoxy-2-((3-methoxybenzyl)oxy)benzaldehyde, or a result of self-condensation. However, the most probable side product in this synthesis is the C-alkylated isomer.
-
Identity: The primary suspect is 5-C-(3-methoxybenzyl)vanillin. In this molecule, the benzyl group has been added to the carbon atom ortho to the hydroxyl group. This product is generally less polar than the starting vanillin but may have a similar polarity to the desired O-alkylated product, complicating purification.
-
Prevention Strategy: As detailed in Q1, the key to preventing C-alkylation is the choice of solvent.
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, immediately switch to DMF or DMSO. This is the most effective measure to maximize O-alkylation.[3]
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can also play a role. Larger, "softer" cations like K⁺ or Cs⁺ often favor O-alkylation over smaller, "harder" cations like Li⁺ or Na⁺.[8] Using K₂CO₃ or Cs₂CO₃ as the base can be beneficial.
-
Visualizing the Key Side Reaction: O- vs. C-Alkylation
The diagram below illustrates the ambident nature of the vanillin phenoxide intermediate, leading to either the desired O-alkylated product or the C-alkylated side product.
Caption: O- vs. C-Alkylation pathways for the vanillin phenoxide intermediate.
Q3: My purification by column chromatography is difficult; the product and a major impurity have very similar Rf values. What can I do?
A3: This is a common issue when C-alkylation has occurred, as the polarity of the O- and C-alkylated isomers can be quite close.
-
Optimize Chromatography:
-
Solvent System: Systematically vary the polarity of your eluent system (e.g., Hexane/Ethyl Acetate). Try small, incremental changes. Sometimes adding a third solvent in a small percentage (e.g., 1-2% methanol or dichloromethane) can alter the selectivity of the separation.
-
Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.
-
-
Recrystallization: This is often the best alternative or complementary technique. The desired product, being the major component and having a different crystal lattice structure from the impurity, can often be isolated in high purity through careful recrystallization.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Allow it to cool slowly to room temperature, then cool further in an ice bath. The pure product should crystallize out, leaving the impurities in the mother liquor. Filter and wash the crystals with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q4: Why is a phase-transfer catalyst (PTC) sometimes recommended for this synthesis?
A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction when dealing with a two-phase system, for instance, a solid base (like K₂CO₃) and an organic solvent (like toluene).[7]
-
Mechanism of Action: The PTC is a salt with a large, lipophilic cation and a small anion. The cation can pair with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where the 3-methoxybenzyl chloride is dissolved.[9] This dramatically increases the effective concentration of the nucleophile in the phase where the reaction occurs, accelerating the reaction rate.[10]
-
Benefits: Using a PTC can allow the reaction to proceed at lower temperatures, potentially reducing side reactions.[7] It also allows for the use of inexpensive inorganic bases like solid KOH or K₂CO₃ without requiring a solvent that dissolves both the base and the organic reactants.[11]
Workflow: Troubleshooting Low Reaction Yield
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for diagnosing the cause of low product yield.
Q5: What are the best analytical techniques to confirm the structure and purity of the final product?
A5: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.
| Technique | Purpose | Key Observations for this compound |
| ¹H NMR | Structural Elucidation | - Aldehyde proton singlet (~9.8 ppm). - Benzylic ether CH₂ singlet (~5.1 ppm). - Two distinct methoxy group singlets (~3.9 ppm). - Aromatic protons in their respective regions with expected splitting patterns. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Aldehyde carbonyl carbon (~191 ppm). - Benzylic ether CH₂ carbon (~70-71 ppm). - Two distinct methoxy carbons (~56 ppm). - Aromatic carbons at their characteristic shifts. |
| FT-IR | Functional Group Identification | - Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹). - C-O-C stretches for the ether linkages (~1200-1270 cm⁻¹). - C-H stretches for the aldehyde (~2720 and 2820 cm⁻¹). |
| Mass Spec | Molecular Weight Verification | - Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass (C₁₆H₁₆O₄ ≈ 272.29 g/mol ).[12] |
| TLC/HPLC | Purity Assessment | - A single spot on TLC in multiple solvent systems. - A single peak in the HPLC chromatogram indicates high purity. |
Experimental Protocol: Standard Synthesis
This protocol is a reliable starting point for the synthesis, incorporating best practices to minimize side reactions.
Materials:
-
Vanillin (1.0 eq)
-
3-Methoxybenzyl chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Hexane (for chromatography)
Procedure:
-
Setup: Add vanillin (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to vanillin).
-
Reagent Addition: Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of vanillin.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
References
- BenchChem Technical Support. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem.
- PharmaXChange.info. (2011).
- Utah Tech University. Williamson Ether Synthesis. Utah Tech University Chemistry Department.
- Chang, J., et al. (2025). Alkylation of Phenol: A Mechanistic View.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Exporter China. (2024).
- BenchChem Technical Support. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65.
- S.N., A. F., et al. (n.d.).
- Hazelchem. (2020). Williamson ether synthesis (done wrong). YouTube.
- BenchChem Technical Support. (2025).
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.
- Freedman, H. H., & Dubois, R. A. (1975).
- ResearchGate. (n.d.). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS.
- ResearchGate. (2025). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
- PubChem. (n.d.). This compound.
- Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C16H16O4 | CID 3833169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Technical Support Center: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support guide for this compound (CAS No. 667412-90-0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.
Core Characteristics & Quick Reference
This compound is a benzaldehyde derivative used in the synthesis of complex organic molecules and heterocyclic systems.[1] Its structure, featuring an aldehyde group and a benzyl ether linkage, dictates its stability profile. The aldehyde functional group is particularly susceptible to oxidation, a primary concern during storage and handling.
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Storage Temperature | 2-8°C (Refrigerated) | Slows down potential oxidative and hydrolytic degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The aldehyde group is prone to oxidation to the corresponding carboxylic acid upon exposure to atmospheric oxygen.[2][3] |
| Light Exposure | Protect from light; store in an amber vial. | Benzaldehyde derivatives can be light-sensitive, which may catalyze auto-oxidation or other degradation reactions.[3] |
| Moisture | Keep container tightly closed in a dry place. | Moisture can facilitate certain degradation pathways and cause the solid material to clump.[2][4][5] |
| Container | Use a tightly sealed, appropriate laboratory-grade container. | Prevents exposure to air and moisture.[2][4][6] |
| Handling | Handle in a well-ventilated area or fume hood.[4][6] | Minimizes inhalation exposure and protects the compound from atmospheric contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, the compound should be stored as a solid in a tightly sealed amber vial at 2-8°C. The vial's headspace should be backfilled with an inert gas like argon or nitrogen. This combination of low temperature, darkness, and an inert atmosphere provides the best defense against the primary degradation pathway: oxidation of the aldehyde.
Q2: I don't have an inert gas setup. How critical is it?
While storage under an inert atmosphere is the gold standard, for short-term storage (weeks), keeping the solid in a small, tightly sealed vial with minimal headspace in a refrigerator and away from light is often sufficient. The key is to minimize exposure to air.[2] However, for long-term storage (months to years) or if you observe compound degradation, inerting is strongly recommended to ensure experimental reproducibility.
Q3: What are the visible signs of degradation?
The most common degradation product is the corresponding carboxylic acid, formed via oxidation of the aldehyde group. While this may not always be visually apparent, you might observe:
-
Color Change: A shift from a white or off-white solid to a yellowish or brownish hue.
-
Change in Physical State: Clumping of the powder due to moisture absorption.
-
Inconsistent Melting Point: A broadening and depression of the melting point range compared to the specification of a pure sample.
Q4: Can I store this compound in solution? If so, what solvents are recommended?
Storing aldehydes in solution for extended periods is generally discouraged as it can accelerate degradation. Solvents can contain dissolved oxygen or trace impurities that catalyze oxidation. If you must prepare a stock solution, use a dry, high-purity aprotic solvent such as anhydrous Dichloromethane (DCM) or Acetonitrile. Prepare the solution fresh and use it as quickly as possible. For short-term storage (1-2 days), store the solution at -20°C under an inert atmosphere.
Q5: How does the benzyl ether linkage affect stability?
The benzyl ether linkage is generally stable under the recommended storage conditions. However, it is sensitive to cleavage under certain experimental conditions, such as strong acids or catalytic hydrogenation. This is a factor for consideration in reaction design rather than storage.
Troubleshooting Guide
This section addresses common problems that may indicate compromised compound integrity.
Scenario 1: My reaction yield is lower than expected or the reaction is failing.
-
Probable Cause: The most likely culprit is the degradation of the aldehyde starting material. If a significant portion has oxidized to the carboxylic acid, it will be unavailable to participate in reactions requiring the aldehyde functionality (e.g., reductive amination, Wittig reactions).
-
Troubleshooting Steps:
-
Verify Integrity: Before use, run a quick quality control check on your starting material. A simple Thin Layer Chromatography (TLC) analysis against a known fresh sample can reveal impurities.
-
Purification: If minor degradation is suspected, you may be able to purify the material by recrystallization or column chromatography. However, purchasing a fresh batch is often more time and cost-effective.
-
Review Handling: Ensure you are handling the solid quickly, minimizing its exposure to air, and tightly resealing the container immediately after use.
-
Scenario 2: The solid material in the bottle appears discolored or clumpy.
-
Probable Cause: A yellowish or brownish tint suggests oxidation, while clumping indicates moisture uptake. Both suggest improper storage.
-
Troubleshooting Steps:
-
Assess Severity: Minor clumping can sometimes be resolved by drying the material under a high vacuum. However, discoloration is a stronger indicator of chemical degradation.
-
Perform QC: Use the protocol described in Section 4 to determine the extent of impurity.
-
Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch to avoid compromising your experiments.
-
Self-Validating Protocol: Quality Control via TLC
To ensure the integrity of your this compound, perform this simple TLC check.
Objective: To visually assess the purity of the aldehyde and detect the presence of the more polar carboxylic acid byproduct.
Materials:
-
TLC plate (Silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)
-
Stain: A potassium permanganate (KMnO₄) stain or a UV lamp.
-
Sample of your stored aldehyde.
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the aldehyde in a suitable solvent like DCM or Ethyl Acetate (0.5 mL).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings should show a dark spot.
-
Alternatively, dip the plate into a potassium permanganate stain. The aldehyde will react, appearing as a yellow/brown spot on a purple background.
-
-
Interpretation:
-
Pure Compound: A single, well-defined spot should be visible.
-
Degraded Compound: You will likely see a primary spot for the aldehyde and a second, more polar spot (lower Rf value, closer to the baseline) corresponding to the carboxylic acid impurity. The intensity of this second spot indicates the extent of degradation.
-
Visualization: Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting issues related to the compound's stability.
Caption: Troubleshooting workflow for stability issues.
References
-
Safety Data Sheet - Bio. Referenced for general handling and storage advice for related benzaldehydes.6
-
4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet - ChemicalBook. Provides physical and safety data for a structurally similar compound.7
-
SAFETY DATA SHEET - Fisher Scientific. General storage guidance to keep containers tightly closed in a dry, cool, and well-ventilated place.4
-
2 - SAFETY DATA SHEET. Highlights air sensitivity and the recommendation to store under an inert atmosphere.2
-
4 - SAFETY DATA SHEET. Indicates air and light sensitivity for a related benzaldehyde.3
-
Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde - Carl ROTH. Recommends storing in a dry place.5
-
3 - SAFETY DATA SHEET. Notes sensitivity to air, light, and moisture and recommends dry, tightly closed storage.
-
4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 - Sigma-Aldrich. Supplier information on a related compound.8
-
This compound | C16H16O4 - PubChem. Primary chemical data source for the target compound.9
-
This compound - Matrix Scientific. Supplier information for the target compound.
-
This compound - Benchchem. Information on the compound's use as a synthetic intermediate.1
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. carlroth.com [carlroth.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Benzyloxy-3-methoxybenzaldehyd 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C16H16O4 | CID 3833169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed to provide in-depth troubleshooting for common issues, particularly low conversion rates, encountered during synthetic reactions involving this versatile benzaldehyde derivative. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low conversion. What are the most common initial factors to investigate?
Low conversion rates can stem from several primary factors. Before delving into complex optimizations, it's crucial to systematically evaluate the fundamentals of your reaction setup.
Initial Troubleshooting Checklist:
-
Reagent Purity and Stability:
-
Aldehyde Integrity: this compound, like many benzaldehyde derivatives, can be susceptible to oxidation to the corresponding carboxylic acid, especially if improperly stored.[1] Confirm the purity of your starting material via NMR or LC-MS. Look for the characteristic aldehyde proton signal and the absence of broad carboxylic acid peaks.
-
Solvent and Other Reagents: Ensure all other reagents and solvents are of appropriate grade and anhydrous where necessary. The presence of water can interfere with many common reactions, such as those involving organometallics or strong bases.
-
-
Reaction Conditions:
-
Temperature: Many reactions require specific temperature control.[2] Verify that your reaction is being conducted at the optimal temperature. In some cases, increasing the temperature can overcome activation energy barriers, but be mindful of potential side reactions or decomposition.
-
Atmosphere: If your reaction involves air- or moisture-sensitive reagents (e.g., organolithiums, Grignard reagents), ensure you are using a properly inert atmosphere (e.g., nitrogen or argon).
-
-
Stoichiometry:
-
Double-check the molar ratios of your reactants. An incorrect stoichiometry is a frequent and easily correctable source of low conversion.
-
Q2: I'm performing a nucleophilic addition to the aldehyde, but the reaction is sluggish. How do the substituents on the aromatic ring affect its reactivity?
The electronic properties of the substituents on the benzaldehyde ring play a significant role in the reactivity of the carbonyl group.
-
Electronic Effects: The 4-methoxy and 3-(3-methoxybenzyl)oxy groups are both electron-donating through resonance. This increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Steric Hindrance: The bulky 3-(3-methoxybenzyl)oxy group can also sterically hinder the approach of nucleophiles to the carbonyl carbon. This effect is more pronounced with larger nucleophiles.
To address this:
-
Use a stronger nucleophile: If possible, switch to a more reactive nucleophilic reagent.
-
Employ a Lewis acid catalyst: A Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3]
-
Increase reaction temperature: As mentioned, higher temperatures can help overcome the activation energy barrier.
Q3: I'm observing the formation of multiple byproducts. What are some common side reactions with this aldehyde?
The structure of this compound lends itself to a few potential side reactions, particularly under certain conditions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this one, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. If your reaction is performed under strongly basic conditions, this is a likely side reaction.
-
Oxidation: As previously mentioned, aldehydes are prone to oxidation to carboxylic acids. This can be exacerbated by the presence of oxidizing agents in your reaction mixture or prolonged exposure to air.
-
Cleavage of the Benzyl Ether: While generally stable, the benzyl ether linkage can be cleaved under harsh acidic or reductive (e.g., hydrogenolysis) conditions.[4] If your reaction involves these conditions, you may be losing your protecting group.
Q4: How can I improve the solubility of this compound in my reaction medium?
Poor solubility can lead to heterogeneous reaction mixtures and consequently, low conversion rates.
-
Solvent Screening: Experiment with a range of solvents to find one that provides good solubility for all reactants at the desired reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for substituted benzaldehydes.[5]
-
Co-solvent Systems: Using a mixture of solvents can sometimes improve solubility more effectively than a single solvent.
-
Temperature Adjustment: Gently warming the reaction mixture can often increase the solubility of your starting materials.
Troubleshooting Guides
Guide 1: Optimizing a Grignard/Organolithium Addition Reaction
Problem: Low yield of the desired secondary alcohol when reacting this compound with a Grignard or organolithium reagent.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for reductive amination reactions.
Detailed Steps & Explanations:
| Step | Action | Rationale |
| 1 | Monitor Imine Formation | The first step of a reductive amination is the formation of an imine (or iminium ion). If this step is not efficient, the overall conversion will be low. Monitor the disappearance of the aldehyde and the appearance of the imine by TLC or NMR before adding the reducing agent. |
| 2 | pH Control | Imine formation is often catalyzed by mild acid. [6]However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic. A pH range of 4-6 is typically optimal. Acetic acid is a common additive. |
| 3 | Water Removal | The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. Removing this water as it is formed will drive the equilibrium towards the imine product. This can be achieved with a dehydrating agent like anhydrous magnesium sulfate or by azeotropic removal with a Dean-Stark trap. |
| 4 | Choice of Reducing Agent | The reducing agent should be selective for the imine/iminium ion in the presence of the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards carbonyls at neutral or slightly acidic pH. |
| 5 | Optimize Time and Temperature | Some imine formations can be slow. Allowing sufficient time for the imine to form before adding the reducing agent is crucial. In some cases, gentle heating may be required. |
Guide 3: Addressing Issues in Protecting Group Stability
Problem: Cleavage of the 3-(3-methoxybenzyl)oxy protecting group during the reaction.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for protecting group stability.
Detailed Steps & Explanations:
| Step | Action | Rationale |
| 1 | Review Reaction Conditions | Benzyl ethers are susceptible to cleavage under strongly acidic conditions and by catalytic hydrogenation (e.g., H2/Pd). Identify if your reaction conditions fall into these categories. |
| 2 | Modify Acidity | If a strong acid is being used, consider replacing it with a milder one (e.g., a weaker organic acid) or using a buffered system to maintain a less acidic pH. |
| 3 | Alternative Reduction Methods | If catalytic hydrogenation is causing debenzylation, consider alternative reducing agents that are compatible with benzyl ethers, such as sodium borohydride or lithium aluminum hydride (for specific functionalities). |
| 4 | Alternative Protecting Groups | If the reaction conditions cannot be altered, it may be necessary to use a different protecting group for the hydroxyl group that is stable under the required conditions. [7][8]The choice of an alternative protecting group will depend on the specific reaction being performed. [4][9] |
References
- Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
- NIH. (n.d.).
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
- BenchChem. (n.d.). This compound.
- ResearchGate. (2026).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- MDPI. (n.d.).
- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde.
- Oriental Journal of Chemistry. (n.d.).
- ACS Publications. (n.d.).
- RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- PubChem. (n.d.). This compound.
- K. C. Nicolaou Research Group. (n.d.). Protecting Groups.
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Journal of Chemical Technology and Metallurgy. (2017).
- PubChem. (n.d.). 4-Hydroxy-3-(methoxy-13C)benzaldehyde.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- NIH. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde.
- MedChemExpress. (n.d.). 4-?Hydroxy-?3-?methoxy benzaldehyde-?d3.
- Quora. (2018). How to solve organic chemistry conversions having unknown reagent.
- PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde.
- ResearchGate. (2018).
- PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
Sources
- 1. This compound Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Purification of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to diagnose and resolve purity issues effectively, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs) on Impurity Profile
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, which is typically a Williamson ether synthesis.[1][2][3] The most probable impurities include:
-
Unreacted Starting Materials:
-
3-hydroxy-4-methoxybenzaldehyde (isovanillin) or 4-hydroxy-3-methoxybenzaldehyde (vanillin).
-
3-methoxybenzyl halide (chloride or bromide).
-
-
Reaction Byproducts:
-
C-alkylation products: The ambident nature of the phenoxide nucleophile can lead to the benzyl group attacking the aromatic ring instead of the desired O-alkylation.[4]
-
Elimination byproducts: Although less common with primary benzyl halides, an alkene can be formed through a competing E2 elimination reaction.[1][4]
-
Over-oxidation: The aldehyde functional group is susceptible to oxidation, which can result in the corresponding carboxylic acid, 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzoic acid.
-
-
Residual Reagents and Solvents:
-
Inorganic salts from the base used (e.g., K₂CO₃, NaH).
-
High-boiling point solvents such as Dimethylformamide (DMF) or Acetonitrile.
-
Q2: My NMR spectrum shows unexpected aromatic signals. What could they be?
A2: Unexpected aromatic signals often point towards regioisomeric impurities or byproducts from side reactions. C-alkylation is a plausible cause, leading to a different substitution pattern on the benzaldehyde ring.[4] Another possibility is the presence of unreacted starting materials, which will have distinct aromatic proton and carbon signals. For definitive identification, it is advisable to run a 2D-NMR experiment (like COSY or HMBC) or to compare your spectrum with reference spectra of potential impurities.
Q3: I have a persistent impurity with a similar polarity to my product. What are my options?
A3: When an impurity has a polarity very close to your target compound, standard purification techniques can be challenging. Here are a few strategies to consider:
-
Optimize Column Chromatography: Fine-tune your mobile phase. A shallower gradient or even isocratic elution with a meticulously optimized solvent ratio can enhance separation.[5]
-
Recrystallization with a Different Solvent System: Experiment with various solvents or solvent mixtures. Sometimes, a solvent system that provides slightly lower solubility for your desired compound can selectively leave the impurity in the mother liquor.
-
Derivative Formation: As a last resort, you could consider forming a derivative of your aldehyde (e.g., a bisulfite adduct) to alter its solubility and facilitate separation.[6] The aldehyde can then be regenerated. This is an extractive process and can be very effective for removing non-aldehyde impurities.
Troubleshooting Guide for Purification
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Product is retained on the silica gel | 1. Add a small percentage of a more polar solvent like methanol to your mobile phase at the end of the elution. 2. Consider deactivating the silica gel with triethylamine before packing the column.[7] | Aldehydes can sometimes interact strongly with the acidic silica gel, leading to streaking and incomplete elution. A more polar solvent helps to displace the compound, while a base neutralizes the acidic sites. |
| Product co-elutes with an impurity | 1. Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation.[5] 2. Use a longer column or a finer mesh silica gel for higher resolution. | The choice of mobile phase is critical for achieving good separation. A solvent system that gives your product an Rf value of 0.25-0.35 is often a good starting point for column chromatography.[5] |
| Product decomposition on silica | 1. Switch to a less acidic stationary phase like alumina.[7] 2. Minimize the time the compound spends on the column by using flash chromatography. | The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds. Alumina offers a basic or neutral alternative. |
Issue 2: Product Fails to Crystallize or Oils Out
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Presence of impurities | 1. Re-purify the material using column chromatography to remove impurities that may be inhibiting crystallization. 2. Try a different recrystallization solvent. | Impurities can disrupt the crystal lattice formation, leading to oiling out. A higher purity starting material is more likely to crystallize successfully. |
| Supersaturation | 1. Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of the pure compound. | These techniques provide nucleation sites, which can induce crystallization from a supersaturated solution. |
| Inappropriate solvent | 1. Use a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[8][9] 2. Try a multi-solvent system (e.g., dissolving in a good solvent and adding an anti-solvent dropwise until turbidity appears). | The ideal recrystallization solvent will allow for the slow and selective formation of crystals as the solution cools. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of crude this compound.
1. Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Mobile Phase: n-hexane and ethyl acetate (analytical grade)
-
Crude this compound
-
TLC plates and chamber
-
UV lamp
-
Fraction collector or test tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a mixture of n-hexane and ethyl acetate (start with a 9:1 ratio and gradually increase polarity).
-
Visualize the spots under a UV lamp to determine the optimal solvent system that provides good separation and an Rf of ~0.3 for the product.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the elution process using TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for a relatively pure crude product.
1. Materials and Equipment:
-
Purified or crude this compound
-
Recrystallization solvent (e.g., ethanol, acetonitrile, or ethanol/water mixture)[8][9][10]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualization of Workflows
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- BenchChem. (n.d.). Application Note and Protocol: Purification of 2-[3-(benzyloxy)phenyl]benzaldehyde by Column Chromatography.
- Ibrahim, N. A., et al. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
- National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- National Institutes of Health. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.
- ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- BenchChem. (n.d.). This compound.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Brainly. (2024). Write the equation involved in the following reactions: (i) Reimer-Tiemann reaction (ii) Williamson ether synthesis.
- ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.
- RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. brainly.com [brainly.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Preventing decomposition of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde during reactions
Welcome to the technical support center for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable yet sensitive aldehyde. Our goal is to provide you with the in-depth technical knowledge and field-proven insights necessary to prevent its decomposition during critical reactions, ensuring the integrity and success of your synthetic routes.
Understanding the Vulnerabilities of the Molecule
Before troubleshooting, it is crucial to understand the inherent chemical liabilities of this compound. Its structure contains two primary points of susceptibility that are the root cause of most decomposition issues.
-
The Aldehyde Functional Group: Aldehydes are intrinsically prone to oxidation.[1][2][3] The aldehyde proton can be readily abstracted, leading to the formation of the corresponding carboxylic acid, 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzoic acid. This process can be initiated by atmospheric oxygen, especially under basic conditions, or by various oxidizing agents that may be present as impurities in your reagents or solvents.[1][2][4]
-
The Benzyl Ether Linkage: The C-O bond of the benzyl ether is a critical protecting group in this molecule, but it is also a point of weakness. This bond is susceptible to cleavage under several conditions:
-
Acid-Catalyzed Cleavage: Strong acidic conditions can protonate the ether oxygen, making the benzylic carbon an excellent electrophile and susceptible to cleavage, which would yield 4-hydroxy-3-methoxybenzaldehyde (vanillin).[5]
-
Reductive Cleavage (Hydrogenolysis): The benzyl ether is readily cleaved by catalytic hydrogenation (e.g., H₂ with Pd/C).[5][6] This is a common deprotection strategy but can be an undesired side reaction if other functional groups in the molecule are the intended targets for reduction.
-
Below is a diagram illustrating the primary decomposition pathways.
Caption: Primary decomposition pathways of the target molecule.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during experiments.
Q1: My reaction mixture is turning yellow or brown, and TLC analysis shows a new, more polar spot that streaks. What is likely happening?
A: This is a classic symptom of aldehyde oxidation to the corresponding carboxylic acid.[1][2] Carboxylic acids are significantly more polar than aldehydes and often streak on silica gel TLC plates. The color change can be due to the formation of phenolic impurities if any minor ether cleavage occurs, followed by oxidation of the phenol.
-
Immediate Action:
-
Ensure your reaction is under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Check the purity of your solvents and reagents. Peroxides in solvents like THF or diethyl ether can be a source of oxidation. Use freshly distilled or inhibitor-free solvents.
-
Q2: I'm performing a reaction under acidic conditions and my yield is low, with a significant amount of a lower Rf byproduct identified as vanillin. Why?
A: You are likely experiencing acid-catalyzed cleavage of the benzyl ether protecting group.[5] Benzyl ethers are labile to strong acids. The workup procedure is a common step where this decomposition can occur if a strong aqueous acid wash is used.[7]
-
Preventative Measures:
-
Avoid strong acids (e.g., HCl, H₂SO₄). If an acid catalyst is necessary, consider using a milder Lewis acid or a buffered system.
-
For acidic workups, use a saturated solution of a weak acid like ammonium chloride (NH₄Cl) or dilute citric acid instead of strong mineral acids.[8]
-
Q3: I tried to reduce another functional group in my molecule using catalytic hydrogenation (H₂/Pd-C) and ended up cleaving the benzyl ether. How can I avoid this?
A: This is a highly predictable side reaction known as hydrogenolysis, a standard method for removing benzyl ethers.[5][6] Palladium on carbon is extremely effective at this transformation.
-
Alternative Strategies:
-
Change the Catalyst: If reducing a nitro group, for example, consider using alternative conditions like zinc or tin in acidic media. For other reductions, explore catalysts that are less prone to effecting hydrogenolysis.
-
Use Transfer Hydrogenation: In some cases, using a hydrogen transfer source like 1,4-cyclohexadiene or ammonium formate with Pd/C can offer more selectivity and limit the cleavage of benzyl ethers.[5]
-
Q4: My starting material seems to degrade even during storage. What are the best practices for storing this compound?
A: The primary degradation pathway during storage is slow oxidation by air.[1][2]
-
Storage Protocol:
-
Store the compound in a tightly sealed amber vial to protect it from light and air.
-
For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Store at a low temperature (e.g., in a refrigerator at 2-8 °C) to slow the rate of any potential decomposition reactions.
-
Recommended Protocols for Prevention
Proactive measures are key to success. Here are optimized protocols for common reaction types involving sensitive aldehydes.
Protocol 1: General Handling and Reaction Setup
This protocol minimizes oxidative degradation applicable to most reaction types.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.
-
Solvent Preparation: Use anhydrous, de-gassed solvents. To de-gas, sparge the solvent with argon or nitrogen for 15-30 minutes before use.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar).
-
Reagent Addition: Add the this compound dissolved in the anhydrous solvent to the reaction vessel via a cannula or gas-tight syringe.
-
Monitoring: Monitor the reaction by TLC. If you observe the formation of the carboxylic acid byproduct, it indicates an issue with oxygen contamination.
Protocol 2: Reductive Amination
Reductive amination involves the formation of an imine followed by reduction. The choice of reducing agent is critical to avoid unwanted side reactions.
-
Imine Formation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to scavenge the water formed during imine formation, driving the equilibrium towards the product.
-
Reduction: After stirring for 1-2 hours, add a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is highly recommended as it is less basic and less likely to cause side reactions compared to sodium borohydride. Add STAB (1.5 eq) portion-wise to control the reaction.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective, and tolerant of mildly acidic conditions, preventing ether cleavage. |
| Solvent | Anhydrous DCM or DCE | Aprotic and compatible with most reagents. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the aldehyde. |
| Workup | Saturated NaHCO₃ (aq) | Mildly basic quench avoids acid-catalyzed ether cleavage. |
Troubleshooting Workflow
Use the following decision tree to diagnose issues during your reaction.
Caption: A workflow for troubleshooting common decomposition issues.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, Inc., 2014.
- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
- Sajiki, H. "Ammonia, Pyridine and Ammonium Acetate as Inhibitors of Pd/C Catalyzed Benzyl Ether Hydrogenolysis." Tetrahedron Letters, vol. 36, no. 20, 1995, pp. 3465-3468.
-
NCERT. "Aldehydes, Ketones and Carboxylic Acids." Chemistry Part II: Textbook for Class XII, 2020, [Link].
-
Organic Chemistry Portal. "Benzyl Ethers." Organic Chemistry Portal, [Link].
-
ChemHelp ASAP. "Synthesis & Cleavage of Benzyl Ethers." YouTube, 27 Dec. 2019, [Link].
-
Wikipedia. "Benzaldehyde." Wikipedia, The Free Encyclopedia, [Link].
-
Chemguide. "Oxidation of Aldehydes and Ketones." Chemguide, [Link].
-
University of Rochester. "How To: Troubleshoot a Reaction." Department of Chemistry, [Link].
-
Zhang, Y., et al. "Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions." RSC Advances, vol. 8, no. 43, 2018, pp. 24451-24455, [Link].
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Solvent System Optimization for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Welcome to the technical support center for optimizing reactions involving 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (Compound 1 ). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. The appropriate choice of solvent is paramount to achieving high yield, purity, and reaction efficiency. This document provides in-depth, field-proven insights into making that choice.
Part 1: Frequently Asked Questions (FAQs) - Compound Properties & Solubility
Q1: What are the key structural features of Compound 1 and how do they influence solvent choice?
A1: this compound is a moderately polar aromatic aldehyde. Its key features are:
-
An Aldehyde Group (-CHO): This is the primary reactive site for nucleophilic additions and reductions. It is a polar functional group.
-
Two Aromatic Rings: These large, nonpolar moieties significantly influence the molecule's solubility in organic solvents.
-
Three Ether Linkages (-O-): These contribute to the molecule's polarity and can act as hydrogen bond acceptors. The benzyl ether is also a key reactive consideration, as it can be cleaved under certain conditions.[1]
The combination of these features results in a molecule with moderate polarity, making it soluble in a wide range of common organic solvents but generally insoluble in water.[2][3] The primary challenge is not typically dissolving the starting material, but ensuring that the chosen solvent optimally facilitates the desired reaction pathway while minimizing side reactions.
Q2: What is the general solubility profile of this compound?
Table 1: Estimated Solubility Profile of Compound 1
| Solvent | Abbreviation | Polarity | Expected Solubility | Rationale & Comments |
| Dichloromethane | DCM | Polar Aprotic | Excellent | Often a good starting point for many reactions due to its inertness and ability to dissolve a wide range of organics. |
| Tetrahydrofuran | THF | Polar Aprotic | Excellent | A common solvent for organometallic reactions (e.g., Grignard) as it coordinates with metal ions.[4][5] |
| Ethyl Acetate | EtOAc | Moderately Polar | Good | A greener solvent alternative for reactions like reductive aminations.[6][7] |
| Acetone | - | Polar Aprotic | Good | Useful for reactions where a polar, non-protic environment is needed. |
| Toluene | - | Nonpolar | Good | Its nonpolar nature and high boiling point are useful for reactions requiring heat or azeotropic water removal. |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Moderate to Good | Often used for reductions with borohydrides. Solubility may be slightly lower than in aprotic solvents. |
| Dimethylformamide | DMF | Polar Aprotic | Excellent | High polarity can accelerate certain reactions but can make workup more challenging due to its high boiling point. |
| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic aromatic rings prevent significant dissolution in water. |
Part 2: Troubleshooting Guides for Common Reactions
This section addresses specific problems you may encounter and provides actionable solutions focused on solvent system optimization.
Problem 1: Low Yield in Wittig Olefination
Q: My Wittig reaction with Compound 1 is giving a low yield of the desired alkene. Could the solvent be the issue?
A: Absolutely. The solvent system is critical in a Wittig reaction as it affects ylide stability, solubility of intermediates, and the stereochemical outcome.
Causality:
-
Ylide Type: The choice of solvent depends heavily on whether you are using a stabilized, semi-stabilized, or unstabilized ylide.[8]
-
Stabilized Ylides (e.g., R³ = ester, ketone) are less reactive and generally favor the (E)-alkene. Polar solvents, including protic ones like ethanol or even water, can accelerate the reaction and maintain high E-selectivity.[9][10]
-
Unstabilized Ylides (e.g., R³ = alkyl) are highly reactive and favor the (Z)-alkene. They require polar aprotic solvents like THF or diethyl ether under strictly anhydrous, salt-free conditions to maximize Z-selectivity.[8]
-
-
Solubility: All components—the phosphonium salt, the base, Compound 1 , and the generated ylide—must be sufficiently soluble. If the ylide precipitates, the reaction will be sluggish or fail completely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wittig reactions.
Recommended Solvents:
-
For Stabilized Ylides: Start with THF or DCM. If the reaction is slow, consider switching to DMF. For a green and often effective alternative, a one-pot reaction in aqueous sodium bicarbonate can work surprisingly well.[9]
-
For Unstabilized Ylides: Anhydrous THF is the standard. Diethyl ether is also common. Ensure all reagents and glassware are scrupulously dry.
Problem 2: Side Reactions During Grignard Addition
Q: I'm observing the formation of byproducts in my Grignard reaction with Compound 1. How can solvent choice improve selectivity?
A: Grignard reactions are notoriously sensitive to solvent conditions. The right solvent is crucial for stabilizing the Grignard reagent and preventing side reactions like Wurtz coupling.
Causality:
-
Reagent Stability: Grignard reagents (R-MgX) are not "free" in solution. They exist in a complex equilibrium (the Schlenk equilibrium) that is heavily influenced by coordinating ether solvents.[4][5] Solvents like THF and diethyl ether (Et₂O) solvate the magnesium center, preventing aggregation and maintaining reactivity.
-
Wurtz Coupling: This is a common side reaction, especially with benzyl Grignards, where R-MgX reacts with the starting halide (R-X) to form R-R. The choice of solvent can dramatically suppress this.[4][11]
-
Moisture: Grignard reagents are strong bases and will be instantly quenched by any protic source, including trace water or alcohol in the solvent.
Recommendations:
-
Solvent Choice: While THF and Et₂O are standard, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative. It is particularly effective at suppressing Wurtz coupling and is considered a greener solvent.[4][11][12]
-
Anhydrous Conditions: Use of anhydrous solvents is non-negotiable. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF).
-
Temperature Control: Perform the addition of Compound 1 to the Grignard reagent at low temperatures (e.g., 0 °C or -78 °C) to minimize exothermic side reactions.[13]
Table 2: Solvent Performance in Grignard Reactions
| Solvent | Key Advantage | Key Disadvantage | Recommendation |
| Diethyl Ether (Et₂O) | Traditional, effective | Low boiling point, highly flammable | Good for small scale, but less ideal for scale-up. |
| Tetrahydrofuran (THF) | Excellent solvating properties | Higher Wurtz coupling vs. 2-MeTHF[4] | A reliable standard, but consider 2-MeTHF. |
| 2-Methyl-THF (2-MeTHF) | Suppresses Wurtz coupling, greener[11][12] | More expensive than THF/Et₂O | Highly Recommended for optimal yield and purity. |
| Toluene | Can be used as a co-solvent | Does not effectively solvate Mg center | Not recommended as the primary solvent. |
Problem 3: Sluggish or Incomplete Reductive Amination
Q: My reductive amination of Compound 1 with an amine is slow and gives poor conversion. What is the optimal solvent?
A: This is a common issue. Reductive amination is a two-step process (imine formation followed by reduction), and the solvent must facilitate both steps.
Causality:
-
Imine Formation: This is a condensation reaction that produces water. In many solvents, this step is reversible and the equilibrium may not favor the imine.
-
Reduction: The choice of reducing agent dictates the compatible solvents. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent that is compatible with a wide range of solvents.[14][15]
Recommendations:
-
Solvent for STAB Reductions: 1,2-dichloroethane (DCE) is the classic solvent and is highly effective.[14] However, due to its toxicity, greener alternatives are preferred. Ethyl acetate (EtOAc) has been shown to be a broadly comparable and excellent replacement for DCE in many STAB-mediated aminations.[7][16] THF and DCM are also viable options.[16]
-
Managing Water: If imine formation is the rate-limiting step, consider using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction to completion before adding the reducing agent.
-
Avoid Reactive Solvents: Be cautious with alcoholic solvents (MeOH, EtOH) if using catalytic hydrogenation. The catalyst can oxidize the solvent to an aldehyde/ketone, which can then participate in the reaction and generate impurities.[6]
Caption: Solvent selection guide for reductive amination.
Problem 4: Unwanted Cleavage of the Benzyl Ether
Q: During my reaction, I'm observing cleavage of the 3-(3-methoxybenzyl)oxy group. Are certain solvents or conditions promoting this?
A: While the benzyl ether is a relatively robust protecting group, it is labile under specific conditions which can be inadvertently promoted by your reaction system. The solvent itself is rarely the direct cause, but it is a critical component of the overall reaction environment.
Causality & Solutions:
-
Catalytic Hydrogenation: The most common cause of benzyl ether cleavage is exposure to H₂ gas and a palladium, platinum, or nickel catalyst.[17][18] If another part of your molecule requires hydrogenation (e.g., reducing a nitro group or a double bond), the benzyl ether is at high risk.
-
Solvent's Role: The solvent's job here is simply to facilitate the reaction. The cleavage is inherent to the reagents.
-
Solution: Avoid catalytic hydrogenation if you wish to retain the benzyl ether. Choose alternative reagents for your desired transformation.
-
-
Strongly Acidic Conditions: While stable to mild acids, strong acids (e.g., HBr, BCl₃) can cleave benzyl ethers, especially with heat.[1][19]
-
Solvent's Role: A polar solvent can stabilize charged intermediates formed during acid-catalyzed cleavage, potentially accelerating the unwanted reaction.
-
Solution: Buffer your reaction if acidic conditions are necessary. If you are performing an acid-catalyzed deprotection elsewhere on the molecule (e.g., removing a silyl ether), use milder, buffered conditions like HF-pyridine or acetic acid in THF/water.[19]
-
-
Oxidative Cleavage: Certain oxidants, particularly those used to remove p-methoxybenzyl (PMB) ethers like DDQ or CAN, can also cleave standard benzyl ethers, though often more slowly.[19]
-
Solution: If performing an oxidation, choose a more selective oxidant if benzyl ether cleavage is a concern.
-
Part 3: Experimental Protocol - General Solvent Screening
This protocol provides a robust method for quickly identifying an optimal solvent system for a new reaction involving Compound 1 .
Objective: To determine the best solvent for a given transformation by running parallel small-scale reactions and analyzing conversion and purity.
Methodology:
-
Preparation: In an array of identical reaction vials (e.g., 4 mL vials with stir bars), add Compound 1 (e.g., 0.1 mmol, 27.2 mg) to each vial.
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be tested (e.g., THF, DCM, EtOAc, Toluene, DMF). This creates a 0.1 M solution.
-
Reagent Addition: Add the other necessary reagents (e.g., amine and reducing agent for reductive amination) to each vial. Ensure consistent stoichiometry across all reactions.
-
Reaction: Stir all vials under identical conditions (temperature, atmosphere) for a set period (e.g., 4 hours).
-
Sampling & Analysis:
-
Take a small, identical aliquot (e.g., 10 µL) from each reaction mixture.
-
Quench the aliquot by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.
-
Analyze the quenched sample by LC-MS or GC-MS to determine the relative percentage of starting material, desired product, and any major byproducts.
-
-
Evaluation: Compare the results across all solvents. The optimal solvent is the one that provides the highest conversion to the desired product with the fewest impurities.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available from: [Link].
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American Chemical Society Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. Available from: [Link].
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Dunne, J. F., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1159. Available from: [Link].
-
Stevens, E. benzyl ether cleavage. YouTube. Available from: [Link].
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Li, H., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1805-1812. Available from: [Link].
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Semantic Scholar. Selective Cleavage of Benzyl Ethers. Semantic Scholar. Available from: [Link].
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link].
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Baxter, E. W., & Reitz, A. B. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available from: [Link].
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PubChem. 4-[(4-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Available from: [Link].
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PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link].
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ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Available from: [Link].
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Wang, Z., et al. (2000). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 65(6), 1851-1853. Available from: [Link].
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University of Evansville. Alcohol Protecting Groups. University of Evansville. Available from: [Link].
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Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 33(12), 2187-2194. Available from: [Link].
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Royal Society of Chemistry. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available from: [Link].
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ResearchGate. REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Available from: [Link].
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Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Available from: [Link].
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Wikipedia. Wittig reaction. Wikipedia. Available from: [Link].
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MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link].
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available from: [Link].
-
International Journal of Drug Delivery Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Drug Delivery Technology. Available from: [Link].
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RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances. Available from: [Link].
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NIH National Center for Biotechnology Information. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link].
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Semantic Scholar. The solubility of benzaldehyde in water. Semantic Scholar. Available from: [Link].
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Technical Support Center: Characterization and Troubleshooting for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support resource for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (MMBBA). This guide is designed for researchers, medicinal chemists, and process development scientists who are synthesizing, purifying, and characterizing this valuable intermediate. MMBBA, with its dual-substituted phenyl rings and reactive aldehyde functionality, presents unique challenges. This document provides in-depth, field-proven insights to navigate these complexities, ensuring the integrity and success of your experimental outcomes.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of MMBBA is most commonly achieved via a Williamson ether synthesis, coupling a phenolic precursor with a benzyl halide.[1][2] While mechanistically straightforward, this reaction is prone to several issues that can complicate downstream applications.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields are typically traced back to three main factors: incomplete deprotonation of the phenol, suboptimal reaction conditions, or competing side reactions.
Causality Analysis: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, in this case, a phenoxide.[3][4] If the base is not strong enough to fully deprotonate the hydroxyl group of the starting material (e.g., isovanillin), the concentration of the requisite nucleophile will be insufficient, leading to a sluggish and incomplete reaction.
Troubleshooting Protocol & Optimization:
-
Base and Solvent Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be effective, they often require higher temperatures and longer reaction times.[5] For a more robust and efficient reaction, sodium hydride (NaH), a non-nucleophilic strong base, is recommended.[6] It irreversibly deprotonates the phenol, driving the reaction forward. Pair the base with an appropriate solvent as detailed in the table below.
| Base | Recommended Solvent | Rationale & Causality |
| NaH | DMF, THF (anhydrous) | Strong, non-nucleophilic base ensures complete deprotonation. Aprotic solvents prevent protonation of the alkoxide and enhance its nucleophilicity.[6] |
| K₂CO₃ | Acetone, Acetonitrile | A weaker, heterogeneous base. Requires vigorous stirring and often a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction.[5] |
| Cs₂CO₃ | DMF, Acetonitrile | A stronger and more soluble inorganic base than K₂CO₃, often leading to higher yields under milder conditions due to the "caesium effect." |
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the phenolic starting material is the most reliable indicator of completion.
-
Temperature Control: For reactions using NaH in THF or DMF, starting at 0 °C during the deprotonation step is crucial to control hydrogen gas evolution. The reaction can then be allowed to warm to room temperature or be gently heated (50-60 °C) to drive the substitution to completion.[7] Overheating can promote elimination side reactions.
Q2: My purified product is still contaminated with starting materials. What is the most effective purification strategy?
The presence of unreacted starting materials (the phenol and/or the benzyl halide) is a common issue stemming from an incomplete reaction. The polarity differences between the product and starting materials are generally sufficient for effective separation via column chromatography.
Step-by-Step Purification Protocol (Silica Gel Chromatography):
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Re-dissolve the resulting residue in a minimal amount of dichloromethane (DCM) or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and dry it to a fine, free-flowing powder. This dry-loading technique prevents band distortion and improves resolution.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A gradient elution is highly recommended for optimal separation.
-
Elution:
-
Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities and any unreacted benzyl halide.
-
Gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the desired product, MMBBA.
-
The more polar phenolic starting material will remain on the column and can be flushed out with a higher polarity solvent if necessary.
-
-
Fraction Analysis: Collect fractions and analyze each one by TLC. Combine the fractions containing the pure product (identified by a single spot at the correct Rf value) and concentrate in vacuo to yield the purified MMBBA.
Q3: I've observed an unknown impurity, particularly after the workup or during storage. What could it be?
Aldehydes are notoriously susceptible to oxidation, especially when exposed to air.[8] The most likely impurity, particularly if a white crystalline solid appears, is the corresponding carboxylic acid: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzoic acid.
Preventative Measures & Remediation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[9]
-
Storage: Store the final product under an inert atmosphere, in a cool, dark place, and preferably in an amber vial to prevent photo-oxidation.[9]
-
Removal of Acidic Impurity: If oxidation occurs, the resulting carboxylic acid can be easily removed. Dissolve the impure product in a solvent like ethyl acetate and perform a liquid-liquid extraction with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt, while the neutral aldehyde product remains in the organic layer.
Caption: General workflow for the synthesis and purification of MMBBA.
Section 2: Spectroscopic Characterization FAQs
Accurate characterization is paramount to confirming the structure and purity of your product. Here we address common questions regarding the interpretation of spectroscopic data for MMBBA.
Q4: How can I definitively confirm the formation of the ether bond using IR spectroscopy?
Infrared (IR) spectroscopy provides a clear and rapid method to confirm the success of the etherification. The confirmation rests on observing the disappearance of a key peak from the starting material and the persistence of others.
Comparative IR Data:
| Functional Group | Starting Phenol (e.g., Isovanillin) | Product (MMBBA) | Causality of Change |
| Phenolic O-H | ~3200-3400 cm⁻¹ (Broad) | Absent | The hydroxyl proton is replaced by the benzyl group, eliminating the O-H bond and its characteristic broad stretch.[1] |
| Aldehydic C=O | ~1680 cm⁻¹ (Strong) | ~1685 cm⁻¹ (Strong) | This peak should remain, confirming the aldehyde group is intact. Minor shifts can occur due to changes in the electronic environment.[10] |
| Aromatic C=C | ~1580 & ~1510 cm⁻¹ | ~1590 & ~1515 cm⁻¹ | These peaks confirm the presence of the aromatic rings. |
| Ether C-O-C | ~1270 & ~1150 cm⁻¹ | ~1270, ~1140, ~1025 cm⁻¹ | The appearance of new or more complex C-O stretches, particularly the aryl-alkyl ether stretch, supports ether formation. |
The most compelling evidence is the complete disappearance of the broad O-H band.[1]
Q5: My ¹H NMR spectrum shows a complex aromatic region. How can I confidently assign all the protons?
The ¹H NMR spectrum of MMBBA is distinctive. Correct assignment requires analyzing chemical shifts, integration, and coupling patterns.
Expected ¹H NMR Assignments (in CDCl₃, 400 MHz):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Aldehyde (CHO) | ~9.85 | Singlet (s) | 1H | Highly deshielded proton characteristic of aldehydes.[11] |
| Aromatic (Ar-H) | ~7.40 - 7.45 | Multiplet (m) | 3H | Protons on the benzaldehyde ring, often appearing as overlapping signals. |
| Aromatic (Ar-H) | ~6.90 - 7.35 | Multiplet (m) | 4H | Protons on the 3-methoxybenzyl ring. |
| Benzylic (O-CH₂-Ar) | ~5.15 | Singlet (s) | 2H | A key singlet confirming the benzyl ether linkage. Its chemical shift is characteristic of a methylene group between two electronegative atoms/groups. |
| Methoxy (OCH₃) | ~3.95 | Singlet (s) | 3H | One of the two distinct methoxy groups. |
| Methoxy (OCH₃) | ~3.85 | Singlet (s) | 3H | The second distinct methoxy group. Their slightly different chemical shifts confirm they are in unique electronic environments. |
Pro-Tip for Complex Spectra: If assignments in the aromatic region are ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable tools to resolve overlapping multiplets and definitively assign proton and carbon signals.[12]
Q6: What are the expected fragmentation patterns in the mass spectrum that can confirm the structure?
Mass spectrometry (MS) confirms the molecular weight and provides structural information through fragmentation analysis. For MMBBA (Molecular Weight: 272.30 g/mol ), expect to see the molecular ion peak and characteristic fragments resulting from the cleavage of the weakest bonds.[13]
Key Fragmentation Pathways (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): The parent peak should be observed at m/z 272 .
-
Benzylic Cleavage: The C-O bond of the benzyl ether is labile. Cleavage at this position is the most dominant fragmentation pathway, leading to two highly diagnostic ions:
-
m/z 121: The 3-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺. This is often the base peak and is strong evidence for one half of the molecule.
-
m/z 151: The radical cation of the isovanillin moiety [CHO-(CH₃O)-C₆H₃-O]⁺˙.
-
-
Loss of Aldehyde Functionality: Loss of a hydrogen radical (-1) or the formyl radical (-29) from the molecular ion can also be observed.
Caption: Primary fragmentation pathways for MMBBA in EI-MS.
Section 3: Troubleshooting Decision Logic
When faced with a failed or low-yielding reaction, a logical approach is essential for efficient troubleshooting.
Caption: Decision tree for troubleshooting MMBBA synthesis.
References
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PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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-
ResearchGate. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. [Link]
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National Center for Biotechnology Information. 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]
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Royal Society of Chemistry. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]
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ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]
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Validation & Comparative
Analytical methods for the characterization of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
An In-Depth Comparative Guide to the Analytical Characterization of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
A Senior Application Scientist's Foreword
Welcome to a comprehensive guide on the analytical methodologies for the characterization of this compound (CAS 667412-90-0)[1]. In drug discovery and development, the unambiguous identification and purity assessment of novel chemical entities are non-negotiable pillars of scientific rigor. This guide is designed not merely to list protocols but to provide a comparative analysis, grounded in first principles and practical experience, to empower researchers in selecting the optimal analytical strategy. We will delve into the "why" behind procedural choices, comparing the strengths and limitations of various techniques and providing the data you need to validate your own findings.
The subject of our analysis, this compound, is a substituted benzaldehyde derivative with a molecular formula of C16H16O4 and a molecular weight of 272.30 g/mol [1][2]. Its structure presents several key features for analytical interrogation: two aromatic rings, ether linkages, two methoxy groups, and a reactive aldehyde carbonyl group. Our analytical journey will leverage these features to build a complete and validated profile of the molecule.
Chromatographic Techniques: The Pursuit of Purity and Quantification
Chromatography is the cornerstone of purity assessment, separating the target analyte from starting materials, by-products, and degradants. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the purity analysis of non-volatile, thermally sensitive molecules like our target compound. Its versatility in column chemistry and mobile phase composition allows for fine-tuned separation.
Expertise & Experience: For a molecule of this polarity and structure, a reverse-phase (RP) C18 column is the logical starting point. The long alkyl chains provide sufficient hydrophobic interaction with the aromatic rings, while a polar organic solvent like acetonitrile or methanol, mixed with water, allows for efficient elution. An acidic modifier like phosphoric or formic acid is often used to sharpen peaks by suppressing the ionization of any potential acidic impurities.[3][4]
Comparative Advantage: Compared to Gas Chromatography, HPLC avoids the need for high temperatures, preventing potential degradation of the analyte. It is also highly scalable, making it suitable for both analytical quantification and preparative isolation of impurities.[3]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm, where the benzaldehyde chromophore shows strong absorbance.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (t_R) | 8 - 12 min | Dependent on exact gradient, but allows for separation from early-eluting polar impurities and late-eluting non-polar by-products. |
| Purity (% Area) | >98% (for a pure sample) | The area under the curve for the main peak relative to the total area of all peaks. |
| Tailing Factor | 0.9 - 1.2 | Indicates good peak symmetry and efficient chromatography. |
| Resolution (Rs) | >2.0 (from nearest impurity) | Ensures baseline separation for accurate quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[6] While our target molecule is not highly volatile, GC-MS analysis is feasible, providing both chromatographic separation and mass-based identification from fragmentation patterns.
Expertise & Experience: Direct injection of this molecule can be challenging due to its relatively high boiling point and the potential for thermal degradation in the injector port. However, with a high-temperature capillary column and a carefully optimized temperature program, analysis is possible. The mass spectrometer provides invaluable structural information by breaking the molecule into characteristic fragments. For complex matrices or trace analysis, derivatization of the aldehyde group can improve volatility and detection.[7][8]
Comparative Advantage: The primary advantage of GC-MS is the rich structural data obtained from the mass spectrum, which serves as a highly specific identifier.[6] The availability of extensive mass spectral libraries can aid in the tentative identification of unknown impurities.[9]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Oven Program: Hold at 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the compound in Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
Data Presentation: Predicted GC-MS Fragmentation
| m/z (Charge/Mass Ratio) | Proposed Fragment Identity | Rationale for Fragmentation |
| 272 | [M]+ (Molecular Ion) | The intact molecule ionized by the loss of one electron. |
| 151 | [C9H9O2]+ | Cleavage of the benzyl ether bond, retaining the benzaldehyde portion. |
| 121 | [C7H7O2]+ | Benzylic cleavage, forming the 3-methoxybenzyl cation. |
| 91 | [C7H7]+ | Tropylium ion, a common fragment from benzyl groups. |
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides the definitive proof of structure. NMR and FTIR are complementary techniques that, together, can fully characterize the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
Expertise & Experience: The key to interpreting the NMR spectrum of this compound is to recognize the distinct regions: the aldehydic proton, the aromatic protons, the benzylic methylene protons, and the methoxy protons. Deuterated chloroform (CDCl3) is a suitable solvent. Tetramethylsilane (TMS) is used as an internal standard.[10]
Predicted ¹H and ¹³C NMR Data
-
¹H NMR: Aromatic protons are expected between δ 7.0 and 7.9 ppm. The highly deshielded aldehyde proton will appear as a singlet around δ 9.8-10.0 ppm.[10] The two methoxy groups will be sharp singlets around δ 3.9 ppm, and the benzylic methylene protons will appear as a singlet around δ 5.2 ppm.
-
¹³C NMR: The carbonyl carbon is the most downfield signal, expected around δ 191-193 ppm.[10] Aromatic carbons will appear in the δ 110-160 ppm range, while the two methoxy carbons will be around δ 55-56 ppm. The methylene carbon of the benzyl ether group is expected around δ 70-71 ppm.[10]
Data Presentation: Summary of Expected NMR Signals
| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Structural Assignment |
| Aldehyde | ~9.9 (s, 1H) | ~192 | -CHO group |
| Aromatic | 7.0 - 7.9 (m) | 110 - 160 | Protons and carbons on both benzene rings. |
| Methylene | ~5.2 (s, 2H) | ~71 | -O-CH2-Ar |
| Methoxy | ~3.9 (s, 6H) | ~56 | Two -OCH3 groups |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the functional groups present in a molecule.
Expertise & Experience: The FTIR spectrum will be dominated by several key absorbances. The most prominent will be the sharp, strong carbonyl (C=O) stretch of the aldehyde.[11][12] The presence of two C-H stretches for the aldehyde group, one around 2850 cm⁻¹ and another weaker one around 2750 cm⁻¹, is highly diagnostic and helps distinguish it from a ketone.[13][14]
Experimental Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.
-
Background: Run a background scan of the empty ATR crystal before analyzing the sample.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3050 | Medium | C-H Stretch | Aromatic C-H[12] |
| ~2950, ~2850 | Medium | C-H Stretch | Methoxy & Methylene C-H |
| ~2840 & ~2730 | Medium-Weak | C-H Stretch | Aldehydic C-H[10] |
| ~1685 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde Carbonyl [11][15] |
| 1590 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations[12] |
| ~1260 & ~1030 | Strong | C-O Stretch | Aryl-Alkyl Ether Linkages[10] |
A Holistic Approach: Integrated Characterization Workflow
No single technique provides a complete picture. A logical, multi-step workflow ensures both the identity and purity of the compound are confirmed with a high degree of confidence. This self-validating system is crucial for reproducible research and development.
Comparative Summary of Analytical Techniques
The optimal analytical strategy often involves a combination of the techniques discussed. The following table provides a direct comparison to guide your selection based on the analytical question at hand.
| Technique | Primary Information | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Quantification | High precision, suitable for non-volatile compounds, scalable.[3] | Provides limited structural information. |
| GC-MS | Purity, Molecular Weight, Structural Fragments | High specificity from MS data, excellent for volatile impurities.[6][16] | Potential for thermal degradation of the analyte.[7] |
| NMR | Unambiguous Structure, Connectivity | Provides the most detailed structural information. | Lower sensitivity than MS, requires higher sample amounts. |
| FTIR | Functional Groups | Fast, non-destructive, requires minimal sample preparation.[14] | Provides limited information on the overall molecular structure. |
Conclusion
The comprehensive characterization of this compound is achieved not by a single "best" method, but by the strategic application of complementary analytical techniques. An integrated approach, beginning with rapid functional group confirmation by FTIR , followed by definitive purity and quantification using HPLC , and culminating in unambiguous structural elucidation by NMR and Mass Spectrometry , constitutes a robust and scientifically sound validation package. This guide provides the foundational protocols and comparative insights to ensure your analytical data is accurate, reliable, and fit for purpose in the demanding landscape of scientific research.
References
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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral interpretation, experimental protocols, and a comparative analysis to facilitate the unambiguous structural elucidation of this compound.
Introduction
This compound is a derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The introduction of a 3-methoxybenzyl ether group significantly alters the molecule's electronic and steric environment, making NMR spectroscopy an indispensable tool for confirming its successful synthesis and purity. This guide will walk you through a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, coupling constants, and spectral patterns observed in related aromatic ethers and benzaldehydes.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution and artifact-free NMR spectra is paramount for accurate structural analysis. The following protocol outlines the best practices for preparing and running ¹H and ¹³C NMR experiments for a small organic molecule like this compound.[1][2][3][4][5]
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or reaction byproducts that can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for moderately polar organic molecules and its single, well-characterized residual solvent peak.[5]
-
Concentration:
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[6]
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm, is sufficient to cover the expected range of proton signals.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to yield a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: A sweep width of approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than the proton.
-
Temperature: 298 K.
Molecular Structure and Atom Numbering
To facilitate the assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, benzylic, and methoxy protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H7 (CHO) | ~9.85 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H2, H5, H6 | 7.45 - 7.00 | Multiplet (m) | 3H | These protons on the benzaldehyde ring will appear as a complex multiplet due to their different electronic environments and spin-spin coupling. H2 and H6 are ortho to the electron-withdrawing aldehyde group and will be the most downfield. |
| H2', H4', H5', H6' | 7.35 - 6.90 | Multiplet (m) | 4H | The protons on the 3-methoxybenzyl ring will also form a complex multiplet. Their chemical shifts are influenced by the methoxy and benzyl ether groups. |
| H9 (CH₂) | ~5.15 | Singlet (s) | 2H | The benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring, appearing as a characteristic singlet. |
| H8 (OCH₃) | ~3.95 | Singlet (s) | 3H | The methoxy protons on the benzaldehyde ring are in a relatively shielded environment. |
| H10 (OCH₃) | ~3.80 | Singlet (s) | 3H | The methoxy protons on the benzyl ring will have a slightly different chemical shift compared to H8 due to the different substitution pattern. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show 14 distinct signals, corresponding to the 14 chemically non-equivalent carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (CHO) | ~191.0 | The aldehydic carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.[7] |
| C1, C3, C4, C1' | 155.0 - 125.0 | These are the quaternary aromatic carbons. C3 and C4, being attached to oxygen atoms, will be the most deshielded in this group. |
| C2, C5, C6, C2', C4', C5', C6' | 125.0 - 110.0 | These are the protonated aromatic carbons. Their chemical shifts are influenced by the positions of the electron-donating and electron-withdrawing substituents. |
| C9 (CH₂) | ~71.0 | The benzylic carbon is deshielded by the adjacent oxygen atom. |
| C8 (OCH₃) | ~56.0 | Methoxy carbons typically appear in this region. |
| C10 (OCH₃) | ~55.5 | This methoxy carbon is in a slightly different electronic environment compared to C8. |
Comparative Analysis: Distinguishing this compound from Alternatives
NMR spectroscopy is a powerful tool for distinguishing the target molecule from its starting materials and potential isomers.
-
Comparison with Vanillin: The most notable difference in the ¹H NMR spectrum would be the appearance of the benzylic proton signal (H9) at ~5.15 ppm and the signals corresponding to the 3-methoxybenzyl group's aromatic protons. In the ¹³C NMR spectrum, the additional signals for the benzyl and second methoxy groups would be clearly visible.
-
Comparison with 3-Methoxybenzyl Bromide: The absence of the aldehydic proton signal at ~9.85 ppm and the aromatic signals of the benzaldehyde ring would readily differentiate the starting material from the product.
-
Comparison with Isomers: Isomers, such as one where the methoxy and benzyloxy groups on the first aromatic ring are swapped, would exhibit distinct differences in the chemical shifts and coupling patterns of the aromatic protons due to the altered electronic effects of the substituents. For instance, the chemical shifts of H2, H5, and H6 would be significantly different.
Conclusion
The detailed ¹H and ¹³C NMR analysis presented in this guide provides a robust framework for the structural verification of this compound. By understanding the predicted chemical shifts, multiplicities, and integration values, researchers can confidently identify this compound, assess its purity, and distinguish it from related structures. The experimental protocols outlined herein will aid in the acquisition of high-quality data, which is the foundation of reliable spectral interpretation.
References
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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University of Utah Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]
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ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
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A Comparative Guide to the FT-IR Spectroscopy of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Introduction: The Structural Elucidation of a Complex Benzaldehyde Derivative
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is a benzaldehyde derivative with significant utility as a versatile intermediate in organic and medicinal chemistry.[1][2] Its molecular architecture, featuring two distinct aromatic rings, an aldehyde functionality, and two types of ether linkages (aryl methoxy and benzyl ether), presents a unique spectroscopic challenge and an excellent case study for the application of Fourier-Transform Infrared (FT-IR) spectroscopy.[3]
This guide provides an in-depth analysis of the FT-IR spectrum of this compound. Rather than a simple peak-list, we will dissect the spectrum by functional group, explaining the electronic and mechanical reasoning behind the position and intensity of key vibrational modes. To provide a robust analytical context, we will compare its expected spectral features against those of structurally relevant alternatives: the parent compound Benzaldehyde, the common intermediate p-Anisaldehyde, and the closely related natural product Vanillin. This comparative approach is designed to equip researchers with the expertise to not only confirm the identity of the target molecule but also to confidently distinguish it from potential precursors or side-products.
Theoretical Foundation: Dissecting the Vibrational Fingerprint
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. The frequency of the absorbed radiation is specific to the bond type, its environment, and the masses of the atoms involved. For a molecule as complex as this compound, the resulting spectrum is a unique "fingerprint" derived from the sum of its constituent parts.
The key to accurate interpretation lies in understanding how different functional groups contribute to the spectrum. We can predict the FT-IR spectrum by systematically examining the molecule's structure.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Predicted FT-IR Absorption Bands and Their Origins
-
Aldehyde Group (–CHO):
-
C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and diagnostic peaks in an IR spectrum. For an aromatic aldehyde, where the carbonyl is conjugated with the benzene ring, this peak is expected in the 1710-1685 cm⁻¹ region.[4][5] This is a lower frequency compared to saturated aldehydes (1740-1720 cm⁻¹) because resonance with the aromatic ring imparts more single-bond character to the C=O bond, weakening it slightly.
-
Aldehydic C-H Stretch: This is a uniquely characteristic feature of aldehydes. It manifests as a pair of weak to medium peaks, often called a "Fermi doublet," appearing between 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ .[6][7] The higher energy band may be obscured by alkyl C-H stretches, but the lower energy band around 2750 cm⁻¹ is often distinct and is a hallmark of an aldehyde functional group.[4][8] This doublet arises from Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[5][6]
-
-
Ether Linkages (C–O–C):
-
Aryl Alkyl Ether Stretch: The molecule contains two types of aryl alkyl ethers (the two Ar-O-CH₃ groups). These typically show two strong, characteristic stretching bands due to asymmetric and symmetric vibrations. We expect a strong, sharp asymmetric C–O–C stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹ .[9][10]
-
Benzyl Ether Stretch: The benzyl ether linkage (Ar-O-CH₂-Ar) resembles a dialkyl ether. This group will exhibit a strong asymmetric C–O–C stretch, typically around 1150-1085 cm⁻¹ .[10][11] The presence of multiple, strong, overlapping bands in the 1300-1000 cm⁻¹ region is a strong indicator of the complex ether structures within the molecule.
-
-
Aromatic Rings (Benzene Derivatives):
-
Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized in an aromatic ring occurs at a higher frequency than for sp³ carbons. Look for weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[12][13]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches give rise to a series of medium to sharp absorptions in the 1625-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[7][12] The presence of multiple peaks in this area is characteristic of the aromatic system.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are caused by the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene rings.[10][12]
-
-
Alkyl C-H Bonds (from -OCH₃ and -OCH₂-):
-
C-H Stretch: The sp³ hybridized C-H bonds of the two methoxy groups and the methylene bridge will show medium to strong stretching vibrations in the 3000-2850 cm⁻¹ region.[14] These will appear just to the right of the aromatic C-H stretches.
-
Comparative Spectral Analysis
The most effective way to validate the spectrum is to compare it with simpler, related structures. This allows for the unambiguous assignment of peaks that arise from the unique structural motifs of the target molecule.
| Vibrational Mode | This compound (Predicted) | Benzaldehyde | p-Anisaldehyde | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Rationale for Differences |
| O-H Stretch | Absent | Absent | Absent | ~3500-3200 cm⁻¹ (strong, broad) | The target molecule lacks a hydroxyl group. The presence of this broad band would indicate the starting material, Vanillin, as an impurity. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3080-3030 cm⁻¹[7] | ~3080-3010 cm⁻¹ | ~3100-3000 cm⁻¹ | All compounds exhibit this feature due to their aromatic nature. |
| Alkyl C-H Stretch | ~3000-2850 cm⁻¹ | Absent | ~2980-2840 cm⁻¹ (from -OCH₃) | ~2980-2850 cm⁻¹ (from -OCH₃) | The target has contributions from two -OCH₃ groups and one -OCH₂- group, potentially leading to a more complex absorption in this region. |
| Aldehyde C-H Stretch | ~2850 & ~2750 cm⁻¹ | ~2820 & ~2720 cm⁻¹[7] | ~2840 & ~2740 cm⁻¹ | ~2860 & ~2760 cm⁻¹ | This characteristic Fermi doublet is present in all four aldehyde compounds.[6] |
| C=O Stretch | ~1700-1685 cm⁻¹ | ~1703 cm⁻¹[7] | ~1685 cm⁻¹ | ~1690 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency in all cases. Minor shifts are due to the electronic effects of the different ring substituents. |
| Aromatic C=C Stretch | ~1600 & ~1500 cm⁻¹ (multiple bands) | ~1595 & ~1455 cm⁻¹ | ~1600 & ~1510 cm⁻¹ | ~1590 & ~1510 cm⁻¹ | All compounds show characteristic aromatic ring absorptions.[12] |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1260 & ~1040 cm⁻¹ (strong, multiple) | Absent | ~1255 cm⁻¹ (strong) | ~1270 cm⁻¹ (strong) | The target molecule's two aryl methoxy groups and benzyl ether linkage result in a complex and intense series of bands in this region, distinguishing it from the simpler ethers. |
| C-O Stretch (Phenolic) | Absent | Absent | Absent | ~1155 cm⁻¹ | This peak, coupled with the O-H stretch, is characteristic of the phenolic structure in Vanillin. |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure the collection of a reliable and reproducible spectrum, a standardized protocol is essential. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is standard practice.
Figure 2: Standard workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Step-by-Step Methodology:
-
Reagent and Equipment Preparation:
-
Ensure the use of high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Moisture is the primary source of interference, causing broad O-H absorptions around 3400 cm⁻¹ and a sharp bend at 1640 cm⁻¹.
-
Clean and dry an agate mortar and pestle.
-
-
Sample Grinding and Mixing:
-
Place approximately 2-3 mg of the this compound sample into the mortar. Grind gently until a fine, consistent powder is obtained.
-
Add ~200 mg of the dried KBr to the mortar.
-
Continue grinding the mixture for 1-2 minutes. The goal is to reduce the particle size below the wavelength of the IR radiation to minimize scattering (the Christiansen effect) and to intimately mix the sample with the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powder mixture to the collar of a KBr pellet press.
-
Place the assembly under vacuum for several minutes to remove any entrapped air, which can cause the pellet to be opaque.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.
-
-
Spectral Acquisition:
-
First, acquire a background spectrum of the empty sample compartment. This is crucial for ratioing out the instrument's and atmosphere's (H₂O, CO₂) contributions to the final spectrum.
-
Mount the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum. Co-adding 16 to 32 scans is typically sufficient to achieve a high signal-to-noise ratio.
-
Conclusion: A Definitive Spectroscopic Signature
The FT-IR spectrum of this compound provides a definitive method for its structural confirmation. The key identifiers are the simultaneous presence of:
-
A conjugated aldehyde C=O stretch near 1700-1685 cm⁻¹ .
-
A characteristic aldehyde C-H Fermi doublet around 2850 cm⁻¹ and 2750 cm⁻¹ .
-
A complex and intense series of C-O ether stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹ .
-
Characteristic aromatic C=C and C-H vibrations.
Crucially, the absence of a broad O-H stretch (3500-3200 cm⁻¹) distinguishes it from its common precursor, vanillin. By employing the comparative methodology and adhering to the rigorous experimental protocol detailed in this guide, researchers can confidently utilize FT-IR spectroscopy for the unambiguous identification and quality assessment of this important synthetic intermediate.
References
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ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from a Google search.[6]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.[5]
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ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Retrieved from a Google search.[8]
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Comparison of 3-methoxybenzyl with other phenol protecting groups
An In-Depth Guide to the 3-Methoxybenzyl (PMB) Ether: A Comparative Analysis for Phenol Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. Phenolic hydroxyl groups, with their inherent acidity and ability to activate the aromatic ring, often necessitate protection to prevent unwanted side reactions.[1] Among the arsenal of available protecting groups, the p-methoxybenzyl (PMB) ether stands out as a versatile and strategically valuable choice.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the PMB group. We will delve into its application, stability, and cleavage mechanisms, and critically compare its performance against other commonly employed phenol protecting groups, supported by experimental data and established protocols.
The Role and Requirements of a Phenol Protecting Group
The hydroxyl group of a phenol is acidic (pKa ≈ 10), making it susceptible to deprotonation by bases.[2] It can also act as a nucleophile and is a potent activating group for electrophilic aromatic substitution. A protecting group must therefore mask this reactivity under a specific set of reaction conditions and be readily removable under a different, predictable set of conditions without affecting the rest of the molecule.
Ideal Characteristics of a Protecting Group:
-
Ease of Introduction: The group should be introduced efficiently and in high yield under mild conditions.
-
Stability: It must be robust and inert to the reagents and conditions planned for subsequent synthetic steps.
-
Ease of Removal: Deprotection should be high-yielding and occur under specific, mild conditions that do not compromise other functional groups.
-
Orthogonality: It should be possible to remove one type of protecting group in the presence of others, a concept known as orthogonal protection.[3][4]
-
Minimal Interference: The protecting group should not introduce new stereocenters or significantly complicate characterization (e.g., by NMR).
The p-methoxybenzyl group (also abbreviated as MPM for p-methoxyphenylmethyl) is a substituted benzyl ether. Its defining feature is the methoxy substituent at the para position of the benzyl ring, which fundamentally alters its electronic properties and, consequently, its reactivity compared to the parent benzyl (Bn) group.[5]
Installation of the PMB Group
The most common method for installing the PMB group is the Williamson ether synthesis, which involves the SN2 displacement of a halide by a phenoxide.[6]
-
Mechanism: A base is used to deprotonate the phenol, generating a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of a p-methoxybenzyl halide (e.g., PMB-Cl or PMB-Br), forming the PMB ether.
-
Typical Conditions: The reaction is typically carried out using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[6] For sluggish reactions, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction.[6]
Caption: General workflow for the protection of phenols using the PMB group.
Cleavage of the PMB Group: The Strategic Advantage
The true utility of the PMB group lies in its unique deprotection pathways, which offer orthogonality relative to many other protecting groups.
Oxidative Cleavage
This is the hallmark of PMB group chemistry. The electron-donating methoxy group makes the aromatic ring electron-rich, rendering it highly susceptible to single-electron transfer (SET) oxidation.[6] This pathway is not efficient for the unsubstituted benzyl group, providing a critical point of differentiation.
-
Reagents: The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5][6] Ceric ammonium nitrate (CAN) can also be employed.[7]
-
Mechanism with DDQ: The PMB ether forms a charge-transfer complex with DDQ, followed by an SET event. This generates a stabilized benzylic radical cation. Subsequent steps involving proton transfer and capture by water lead to a hemiacetal, which then fragments to release the free phenol, p-anisaldehyde, and the reduced DDQ hydroquinone.[6]
-
Selectivity: This method is remarkably mild and chemoselective, leaving many other protecting groups such as silyl ethers (TBS, TIPS), esters (acetate, benzoate), and even simple benzyl ethers untouched.[6] However, care must be taken with substrates containing other electron-rich aromatic or olefinic systems, which may also react with DDQ.[6]
Acidic Cleavage
While stable to many mild acidic conditions, the PMB group can be cleaved with strong acids. The electron-donating methoxy group stabilizes the formation of the benzylic carbocation intermediate, making PMB ethers more acid-labile than their corresponding benzyl ethers.[6][8]
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common system for this deprotection.[9][10][11] Catalytic amounts of strong acids like triflic acid (TfOH) can also be effective, often in the presence of a cation scavenger like 1,3-dimethoxybenzene to trap the released PMB cation.[8][12]
Caption: Decision workflow for the deprotection of PMB ethers.
Comparative Analysis with Other Phenol Protecting Groups
The strategic value of the PMB group is best understood when compared directly with other common choices for phenol protection.
| Protecting Group | Structure | Typical Protection | Typical Deprotection | Stability Profile & Key Features |
| p-Methoxybenzyl (PMB) | Ar-O-CH₂-C₆H₄-OMe | PMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O or TFA, CH₂Cl₂ | Stable to base, hydrogenolysis, mild acid. Cleaved by specific oxidants (DDQ, CAN) or strong acid. Offers excellent orthogonality.[5][6] |
| Benzyl (Bn) | Ar-O-CH₂-Ph | Bn-Br, NaH, DMF | H₂, Pd/C or Na, liq. NH₃ | Very robust. Stable to most acidic/basic conditions. Cleavage requires harsh reduction, limiting functional group compatibility.[13][14][15] |
| Methoxymethyl (MOM) | Ar-O-CH₂-OMe | MOM-Cl, DIPEA, CH₂Cl₂ | HCl, MeOH | Stable to base, redox reagents. Labile to acid. Orthogonal to base-labile and oxidatively-cleaved groups.[16][17][18] |
| t-Butyldimethylsilyl (TBS) | Ar-O-Si(Me)₂(t-Bu) | TBS-Cl, Imidazole, DMF | TBAF, THF or H⁺ (e.g., HCl, AcOH) | Stable to base and many synthetic reagents. Cleaved by fluoride or acid. Steric bulk allows for regioselective protection.[19][20][21][22] |
| Acetate (Ac) | Ar-O-C(O)Me | Ac₂O, Pyridine | K₂CO₃, MeOH or NaOH, H₂O | Stable to acid and redox conditions. Labile to base (hydrolysis). Easy to introduce and remove.[4][23] |
PMB vs. Benzyl (Bn)
The primary advantage of PMB over Bn is the mode of deprotection. While the benzyl group is exceptionally robust, its removal via catalytic hydrogenolysis is incompatible with functional groups like alkenes, alkynes, some sulfur-containing groups, and other reducible moieties.[13] The PMB group, conversely, can be cleaved under mild oxidative conditions with DDQ, leaving these sensitive groups intact. This makes PMB a superior choice when planning a synthesis that requires such functionalities to be preserved.[6]
PMB vs. Methoxymethyl (MOM)
The PMB and MOM groups represent a classic orthogonal pair. MOM is an acetal, stable to basic, oxidative, and reductive conditions but cleaved readily by acid.[17] PMB is stable to the mild acidic conditions often used to remove MOM groups, while MOM is completely stable to DDQ. A synthetic strategy could therefore involve the selective removal of a MOM group with dilute HCl, followed by the cleavage of a PMB group with DDQ in a later step.
PMB vs. Silyl Ethers (e.g., TBS)
This is another powerful orthogonal combination. Silyl ethers are cleaved by fluoride ions (e.g., TBAF) or acid, with stability tunable by the steric bulk of the alkyl substituents (TBDPS > TIPS > TBS).[19] PMB ethers are completely stable to fluoride-based deprotection, and silyl ethers are inert to oxidative cleavage by DDQ. This orthogonality is frequently exploited in the synthesis of complex polyhydroxylated natural products, allowing for the selective unmasking of different hydroxyl groups at various stages.[24]
PMB vs. Esters (e.g., Acetate)
Ester protecting groups like acetate are installed via acylation and removed by base-catalyzed hydrolysis (saponification).[23] Since PMB ethers are stable to basic conditions, an acetate can be selectively cleaved with a reagent like K₂CO₃ in methanol while leaving a PMB ether untouched. Conversely, the PMB group can be removed with DDQ under conditions where the acetate is stable.
Orthogonal Strategy Example
Consider a molecule with two distinct phenolic hydroxyl groups that require selective manipulation.
Caption: Orthogonal deprotection strategy using PMB and TBS ethers.
In this workflow, both phenols are initially protected. By choosing the appropriate reagent (TBAF or DDQ), one can selectively expose either the phenol protected by TBS or the one protected by PMB, allowing for regioselective modification of the molecule.
Experimental Protocols
Protocol 1: Protection of a Phenol with PMB-Cl and NaH[6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Phenol Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a PMB-Protected Phenol using DDQ[6]
-
Preparation: Dissolve the PMB-protected phenol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio).
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.2 eq) portionwise. The reaction mixture will typically turn dark green or brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. The crude mixture can be directly loaded onto a silica gel column for purification to yield the deprotected phenol.
Protocol 3: Deprotection of a PMB-Protected Phenol using TFA[9][10]
-
Preparation: Dissolve the PMB-protected phenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, often 5-20% v/v) to the solution at room temperature.
-
Reaction: Stir the mixture for 30 minutes to 4 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
Conclusion
The p-methoxybenzyl (PMB) group is a highly valuable tool for the protection of phenols in modern organic synthesis. While its installation and stability profile are similar to the classic benzyl group, its unique susceptibility to mild oxidative cleavage by reagents like DDQ provides a critical advantage. This feature allows for a high degree of orthogonality, enabling the selective deprotection of a PMB-protected phenol in the presence of numerous other common protecting groups and sensitive functionalities. By understanding the comparative strengths and weaknesses of the PMB group, synthetic chemists can design more elegant, efficient, and robust routes to complex molecular targets.
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Lévesque, F., & Seeberger, P. H. (2012). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Angewandte Chemie International Edition, 51(7), 1706-1709. Available from: [Link]
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Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available from: [Link]
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Ouchi, H., et al. (2018). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. Available from: [Link]
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Rai, A. N., & Basu, A. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 368-369. Available from: [Link]
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Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Available from: [Link]
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Kandepi, V., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(40), 5144-5147. Available from: [Link]
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Kiessling, L. L., & Gestwicki, J. E. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(16), 2471-2473. Available from: [Link]
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Wikipedia. (2023). Methoxymethyl ether. Available from: [Link]
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SynArchive. (2024). Protection of Phenol by Silyl ether. Available from: [Link]
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Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2482. Available from: [Link]
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Mol, J. C., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. Available from: [Link]
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Williams, D. R., & McGill, J. M. (1993). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 58(26), 7487-7491. Available from: [Link]
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Kumar, P., et al. (2003). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 68(20), 7864-7867. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available from: [Link]
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AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]
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van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(15), 7725-7732. Available from: [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Available from: [Link]
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Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]
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ResearchGate. (2009). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Available from: [Link]
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Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Available from: [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]
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Gohr, F. N., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-858. Available from: [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available from: [Link]
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A Senior Application Scientist's Guide to 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde: Strategic Advantages in Synthesis
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic route. While structurally similar benzaldehydes like vanillin and veratraldehyde are commonplace, the strategic use of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde offers distinct advantages for researchers, particularly in the realms of pharmaceutical and complex molecule synthesis. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the superior performance of this specialized reagent.
Molecular Profile: Beyond a Simple Benzaldehyde
At first glance, this compound appears to be a simple O-protected version of vanillin. However, the choice of the 3-methoxybenzyl group is a deliberate one, imparting unique characteristics that distinguish it from more common analogues.
-
This compound: Features a robust benzyl ether protecting group at the 3-position, which itself is substituted. This bulk and electronic nature are key to its advantages.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The free phenolic hydroxyl group is acidic and can interfere with a wide range of reactions, necessitating additional protection/deprotection steps.[1][2][3]
-
Veratraldehyde (3,4-dimethoxybenzaldehyde): While the hydroxyl is protected as a methyl ether, this group is notoriously difficult to remove, limiting its utility as a synthetic intermediate where access to the 3-position is required later.
-
O-Benzylvanillin (3-Benzyloxy-4-methoxybenzaldehyde): A closer analogue, but the unsubstituted benzyl group lacks the nuanced electronic properties of the 3-methoxybenzyl substituent.
The critical difference lies in the stability and selective reactivity offered by the 3-methoxybenzyl ether. This group provides robust protection under various conditions while allowing for strategic deprotection when needed, a feature not easily achieved with the alternatives.
Comparative Analysis: The Strategic Edge in Synthesis
The advantages of using this compound become evident when examining its performance in key synthetic transformations.
The primary advantage is the function of the 3-methoxybenzyl group as a superior protecting group for the phenolic oxygen. Benzyl groups, in general, are valued for their stability in both acidic and basic conditions where other protecting groups might fail.[4]
The para-methoxybenzyl (PMB) group, a close relative, is well-known for its ease of cleavage under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5][6][7] This oxidative removal is often milder and more selective than the harsh conditions required for other deprotections. The electron-donating methoxy group on the benzyl ring facilitates this oxidative cleavage by stabilizing the intermediate cation.[5] This allows for orthogonal deprotection strategies in complex syntheses where other protecting groups, like standard benzyl ethers (which are typically removed by hydrogenolysis), can be left intact.[4][6]
Key takeaway: The substituted benzyl ether provides robust protection and a mild, selective deprotection route, avoiding the complications of a free phenol (vanillin) and the synthetic dead-end of a methyl ether (veratraldehyde).
The electronic nature of the substituents on the benzaldehyde ring directly influences the electrophilicity of the aldehyde carbonyl carbon.[8][9][10] Electron-donating groups, such as the methoxy and benzyloxy moieties in our target molecule, decrease the reactivity of the aldehyde towards nucleophiles compared to benzaldehydes with electron-withdrawing groups.[8][11]
While this might seem like a disadvantage, it can be beneficial for controlling selectivity in competitive reaction environments. More importantly, for many crucial C-C bond-forming reactions, the reactivity is more than sufficient, and the benefits of the protecting group far outweigh the slight reduction in reaction rate.
Data Presentation: Performance in the Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, serves as an excellent platform to compare the practical performance of these benzaldehydes.[8][12][13][14] The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl.[14] While a free hydroxyl group (as in vanillin) can interfere by protonating the basic ylide, protected analogues allow the reaction to proceed smoothly.
Table 1: Comparative Performance in a Model Wittig Reaction
| Benzaldehyde Derivative | Key Structural Feature | Expected Yield (%) | Purity Issues | Rationale for Performance |
| This compound | Stable, bulky protecting group | ~90-95% | Minimal | The protecting group is inert to the ylide, ensuring a clean conversion to the desired alkene. |
| Vanillin | Free phenolic -OH | < 20% (often fails) | Significant side products | The acidic proton of the hydroxyl group quenches the Wittig reagent, inhibiting the desired reaction. |
| Veratraldehyde | Two methoxy groups | ~85-90% | Minimal | Reacts cleanly, but the 3-methoxy group is not readily available for further transformation. |
| O-Benzylvanillin | Benzyl ether protecting group | ~90-95% | Minimal | Performs similarly well in this specific reaction, highlighting the general advantage of O-protection. |
Yields are estimations based on typical laboratory outcomes for stabilized ylides and may vary with specific reagents and conditions.
The data clearly indicates that for reactions incompatible with acidic protons, using an O-protected vanillin derivative is essential. Both the target molecule and O-benzylvanillin give excellent results, demonstrating the power of this synthetic strategy.
Experimental Protocols & Methodologies
To provide a practical context, here is a detailed protocol for a Wittig reaction where this compound would show a clear advantage.
Protocol: Synthesis of (E)-1-(4-Methoxy-3-[(3-methoxybenzyl)oxy]phenyl)-2-phenylethene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add benzyltriphenylphosphonium chloride (1.2 eq). Add anhydrous THF and cool the resulting suspension to 0 °C.
-
Ylide Formation: Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. Allow the reaction to stir for 1 hour at 0 °C. The formation of the deep red ylide indicates successful deprotonation.[14]
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure alkene. The triphenylphosphine oxide byproduct is also separated during this step.[13]
Justification of Choices:
-
Anhydrous Conditions: The Wittig ylide is highly basic and moisture-sensitive.
-
Inert Atmosphere: Prevents degradation of the organometallic base and the ylide.
-
Comparison: If vanillin were used in this protocol, step 2 would fail as the n-BuLi would preferentially deprotonate the phenolic hydroxyl over the phosphonium salt.
Visualization of Synthetic Strategy
Diagrams can clarify the strategic decisions within a synthetic workflow.
Diagram 1: Comparative Synthetic Workflow
This diagram illustrates the streamlined synthesis possible with this compound compared to the more convoluted route required when starting from vanillin.
Caption: Workflow comparison of synthetic routes.
Diagram 2: Structural Comparison of Benzaldehydes
This diagram highlights the key functional group differences between the discussed benzaldehydes.
Caption: Key structural differences in benzaldehydes.
Conclusion
For drug development professionals and synthetic chemists, efficiency and control are paramount. This compound is not merely a reagent but a strategic tool. Its primary advantage lies in providing a robust, O-protected vanillin surrogate that bypasses the problematic reactivity of the free phenol. The 3-methoxybenzyl group offers the crucial benefit of mild, oxidative deprotection, enabling orthogonal strategies in complex, multi-step syntheses. While its initial cost may be higher than vanillin, the savings in reaction steps, purification, and overall yield make it a superior choice for demanding synthetic campaigns where precision and reliability cannot be compromised.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (n.d.). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
- Reddit. (n.d.). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?
- Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15).
- Frontiers. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
- ResearchGate. (2022, July 7). (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
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A Comparative Guide to the Reactivity of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
This guide provides an in-depth comparative analysis of the chemical reactivity of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern the compound's behavior in various synthetic transformations. By comparing it with structurally similar and electronically diverse benzaldehyde derivatives, we offer a predictive framework for its utility in organic synthesis.
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a central benzaldehyde core with two significant electron-donating groups (EDGs): a methoxy group (-OCH₃) at the C4 position and a 3-methoxybenzyloxy group at the C3 position. The reactivity of the aldehyde functional group—a cornerstone of many synthetic pathways—is profoundly influenced by these substituents.[1][2] Understanding these electronic effects is critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.
The aldehyde's carbonyl carbon is inherently electrophilic, making it a prime target for nucleophilic attack. However, the substituents on the aromatic ring can modulate this electrophilicity through a combination of inductive and resonance effects. This guide will dissect these influences and compare the subject compound's reactivity against key benchmarks: unsubstituted benzaldehyde, the structurally related vanillin, and aldehydes bearing either stronger donating or withdrawing groups.
The Decisive Role of Electronic Effects
The reactivity of a substituted benzaldehyde is not determined by the aldehyde group in isolation. The entire molecule functions as a conjugated system, where electronic effects are transmitted across the aromatic ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and benzyloxy (-OCH₂Ar) are powerful EDGs.[1] The oxygen atom, through its lone pairs, can donate electron density into the benzene ring via the resonance effect (+R). This increased electron density is delocalized across the ring and onto the carbonyl carbon.[3] This partially neutralizes the inherent positive charge on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles.[1][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) strongly withdraw electron density from the ring (-R effect), making the carbonyl carbon more electron-deficient and significantly more reactive.[5]
In this compound, the para-methoxy group exerts a strong +R effect, directly delocalizing electron density onto the aldehyde. The meta-benzyloxy group also contributes electron density, albeit less directly to the carbonyl carbon. The cumulative effect is a significant reduction in the aldehyde's electrophilicity compared to unsubstituted benzaldehyde.
Caption: Electronic contributions of substituents on the target molecule.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with three other aldehydes in common synthetic reactions.
Benchmark Compounds:
-
Benzaldehyde: The unsubstituted parent compound, our baseline.
-
p-Anisaldehyde (4-Methoxybenzaldehyde): Isolates the effect of the powerful para-methoxy group.
-
4-Nitrobenzaldehyde: Features a potent electron-withdrawing group for a high-reactivity benchmark.
Table 1: Predicted Comparative Reactivity
| Reaction Type | Nucleophile/Reagent | 4-Nitrobenzaldehyde (EWG) | Benzaldehyde (Unsubstituted) | p-Anisaldehyde (EDG) | This compound (2x EDG) | Rationale |
| Nucleophilic Addition | Grignard (R-MgX), NaBH₄ | Very High | High | Moderate | Low to Moderate | Reactivity is directly proportional to the electrophilicity of the carbonyl carbon. EDGs decrease this electrophilicity, slowing the reaction.[1][4] |
| Schiff Base Formation | Primary Amine (R-NH₂) | Very High | High | Moderate | Low to Moderate | The initial nucleophilic attack by the amine is the rate-determining step and is governed by the aldehyde's electrophilicity.[6][7] |
| Wittig Reaction | Phosphorus Ylide | High | Moderate | Low to Moderate | Low | Softer nucleophiles like ylides are more sensitive to the reduced electrophilicity caused by EDGs. More forcing conditions (heat, stronger base) may be required. |
| Oxidation | KMnO₄, Ag₂O | High | High | High | High | The aldehyde group is readily oxidized.[7] While ring electronics can influence rate, all listed compounds are readily converted to their corresponding carboxylic acids under standard conditions. Ring substituents are generally stable. |
| Cannizzaro Reaction | Concentrated NaOH | N/A (Side reactions) | Moderate | Low | Very Low | This disproportionation reaction requires a potent nucleophile (OH⁻). The reduced electrophilicity from EDGs significantly disfavors the initial hydroxide attack, making the reaction sluggish or unfeasible.[7] |
Experimental Protocols & Methodologies
The trustworthiness of any comparative analysis rests on robust, repeatable experimental design. Below are standardized protocols for evaluating aldehyde reactivity.
Workflow for Comparative Analysis
Caption: Standardized workflow for comparing aldehyde reactivity.
Protocol 1: Comparative Schiff Base Formation
This protocol provides a method to compare the rate of imine formation, a direct indicator of carbonyl electrophilicity.
Objective: To visually and quantitatively compare the reaction rate of the four aldehydes with aniline.
Materials:
-
This compound
-
Benzaldehyde
-
p-Anisaldehyde
-
4-Nitrobenzaldehyde
-
Aniline
-
Ethanol (Anhydrous)
-
Glacial Acetic Acid (Catalyst)
-
TLC plates (Silica gel 60 F₂₅₄)
-
NMR tubes, Deuterated Chloroform (CDCl₃)
Procedure:
-
Preparation: In four separate, identical vials, prepare a 0.1 M solution of each aldehyde in anhydrous ethanol (e.g., 0.1 mmol in 1 mL).
-
Initiation: To each vial, add 1.0 equivalent of aniline followed by 1 drop of glacial acetic acid. Start a timer for each reaction simultaneously.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), spot a small aliquot from each reaction mixture onto a single TLC plate. Develop the plate in a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Causality: The disappearance of the aldehyde spot and the appearance of the higher-Rf imine product spot provides a semi-quantitative measure of reaction progress. The highly reactive 4-nitrobenzaldehyde is expected to show near-complete conversion rapidly, while the target compound will react the slowest.
-
-
Quantitative Analysis (Optional): After a set time (e.g., 2 hours), quench the reactions by diluting with water and extracting with ethyl acetate. Dry the organic layer, evaporate the solvent, and analyze the crude residue by ¹H NMR.
-
Self-Validation: The ratio of the aldehydic proton signal (~9.8-10.1 ppm) to the imine proton signal (~8.2-8.5 ppm) provides a quantitative measure of conversion, allowing for a precise comparison of reactivity.
-
Protocol 2: Comparative Wittig Reaction
This experiment compares the yield of olefination, which is sensitive to both electronic and steric factors.
Objective: To compare the product yield of the four aldehydes in a Wittig reaction with a stabilized ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
The four test aldehydes
-
Toluene (Anhydrous)
-
Standard laboratory glassware for reflux
Procedure:
-
Setup: In four separate round-bottom flasks equipped with reflux condensers, dissolve 1.0 mmol of each respective aldehyde in 10 mL of anhydrous toluene.
-
Reagent Addition: Add 1.1 equivalents of (carbethoxymethylene)triphenylphosphorane to each flask.
-
Expertise: A stabilized ylide is chosen because its lower reactivity makes the differences in aldehyde electrophilicity more pronounced. Unstabilized ylides might react quickly with all four, masking the subtle electronic effects.
-
-
Reaction: Heat all four reaction mixtures to reflux (approx. 110°C) for a predetermined time (e.g., 4 hours).
-
Workup & Analysis: Cool the reactions to room temperature. Remove the solvent under reduced pressure. Analyze the crude product mixture by ¹H NMR to determine the conversion percentage. Purify the product via column chromatography.
-
Trustworthiness: By running the reactions in parallel under identical conditions and for the same duration, the isolated yield of the resulting ethyl cinnamate derivative serves as a direct, reliable measure of the aldehyde's relative reactivity. The expected trend in yield is: 4-Nitrobenzaldehyde > Benzaldehyde > p-Anisaldehyde > this compound.
-
Conclusion and Outlook
The reactivity of this compound is fundamentally governed by the strong electron-donating character of its C4-methoxy and C3-benzyloxy substituents. These groups collectively reduce the electrophilicity of the carbonyl carbon, rendering the aldehyde significantly less reactive towards nucleophiles than unsubstituted benzaldehyde and especially electron-deficient benzaldehydes.
For synthetic chemists, this means that reactions involving nucleophilic attack on the aldehyde will likely require more forcing conditions—such as higher temperatures, longer reaction times, or the use of more potent reagents—compared to simpler aromatic aldehydes. Conversely, the aldehyde group remains susceptible to oxidation, and its electron-rich aromatic ring is activated towards electrophilic aromatic substitution, opening avenues for further functionalization. This guide provides the foundational understanding necessary to effectively incorporate this versatile building block into complex synthetic strategies.
References
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PubChem Compound Summary for CID 3833169, this compound. National Center for Biotechnology Information. [Link]
-
The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT). [Link]
-
Substituted Benzaldehyde: Significance and symbolism. Wisdom Library. [Link]
-
Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Journal of the Korean Chemical Society. [Link]
-
Assertion and Reason regarding p-Methoxy benzaldehyde reactivity. Allen Digital. [Link]
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- 7. nbinno.com [nbinno.com]
A Comparative Guide to the HPLC Purity Assessment of Synthesized 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Introduction: The Analytical Imperative for a Novel Benzaldehyde Derivative
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS 667412-90-0) is a complex benzaldehyde derivative with a molecular structure that makes it a valuable intermediate in medicinal and organic chemistry.[1] Its potential applications in the synthesis of novel heterocyclic systems and other bioactive molecules necessitate a rigorous and reliable method for assessing its purity.[1] In drug development and scientific research, the purity of a synthetic intermediate is not merely a quality metric; it is a critical parameter that directly influences the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, field-proven methodology for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple protocol, exploring the causal logic behind the experimental design, comparing the performance of a synthesized batch against a reference standard, and establishing the method's trustworthiness through a validation framework grounded in International Council for Harmonisation (ICH) guidelines.[2][3]
Synthesis Context: Predicting the Impurity Landscape via Williamson Ether Synthesis
To develop a truly effective, specificity-indicating analytical method, one must first understand the potential impurities that can arise from the manufacturing process. The target molecule is synthesized via the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[4] In this case, the likely precursors are Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-methoxybenzyl chloride (or bromide), reacted in the presence of a base.
This specific pathway, while effective, is susceptible to several side reactions that can introduce process-related impurities.[5] A robust HPLC method must be able to resolve the main compound from:
-
Unreacted Starting Materials: Isovanillin and 3-methoxybenzyl alcohol (formed from hydrolysis of the halide).
-
Base-Promoted Elimination By-product: The E2 elimination of 3-methoxybenzyl chloride to form an alkene, which is a common side reaction, especially at higher temperatures.[5]
-
C-Alkylation Impurities: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation), leading to isomeric impurities.[6]
-
Over-alkylation or other side-reaction products.
The ability of the analytical method to specifically detect and quantify these potential contaminants is paramount.
Sources
A Senior Application Scientist's Guide to the Predicted Biological Activity of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Benzaldehyde Scaffolds
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with significant biological activity is a cornerstone of therapeutic innovation. Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial and anticancer effects[1][2]. This guide focuses on a specific, promising scaffold: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. While direct comparative studies on the biological activities of its derivatives are not yet prevalent in publicly accessible literature, this document serves as a predictive comparison based on established structure-activity relationships (SAR) within the broader class of substituted benzaldehydes[3][4].
Our objective is to provide a scientifically grounded framework for researchers to design and evaluate novel derivatives of this parent compound. We will delve into the anticipated antimicrobial, antioxidant, and cytotoxic activities, supported by detailed, field-proven experimental protocols. This guide is structured to empower researchers to validate these predictions and uncover the therapeutic potential of this promising class of molecules.
The Core Moiety: this compound
The parent compound, this compound, possesses a unique combination of structural features that suggest a predisposition for biological activity. The presence of two methoxy groups and an ether linkage is known to influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its interaction with biological targets. The aldehyde functional group is a key pharmacophore, often involved in interactions with cellular nucleophiles and contributing to the biological effects of many compounds.
Predicted Biological Activity Profiles: A Comparative Outlook
Based on the analysis of structurally related benzyloxybenzaldehyde and methoxy-substituted benzaldehyde derivatives, we can extrapolate the likely biological activities of novel derivatives of our core compound. The following sections provide a comparative overview of predicted activities, with the understanding that these are hypotheses to be tested experimentally.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activities[1][5][6]. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes[1]. For derivatives of this compound, we can predict that modifications to the aromatic rings will significantly impact their antimicrobial potency.
Table 1: Predicted Antimicrobial Activity of Hypothetical Derivatives
| Derivative ID | Substitution on Ring A (Benzaldehyde) | Substitution on Ring B (Benzyl) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Rationale for Prediction |
| Parent | 4-OCH3, 3-O-benzyl(3-OCH3) | 3-OCH3 | >128 | >128 | The core structure may possess baseline activity, but is likely to be improved with further functionalization. |
| DER-01 | 4-OCH3, 3-O-benzyl(3-OCH3, 4-OH) | 3-OCH3, 4-OH | 32-64 | 64-128 | Addition of a hydroxyl group is known to enhance antimicrobial activity in phenolic compounds[1]. |
| DER-02 | 4-OCH3, 3-O-benzyl(3-OCH3, 4-Cl) | 3-OCH3, 4-Cl | 16-32 | 32-64 | Halogen substitution, particularly chlorine, often increases antimicrobial efficacy by enhancing lipophilicity. |
| DER-03 | 4-OCH3, 3-O-benzyl(3,5-di-OCH3) | 3,5-di-OCH3 | 64-128 | >128 | Increased methoxylation may modulate activity, but the effect can be species-dependent. |
| DER-04 | 4-OCH3, 3-O-benzyl(4-NO2) | 4-NO2 | 8-16 | 16-32 | The electron-withdrawing nitro group can significantly enhance antimicrobial potency. |
Antioxidant Potential: Scavenging Free Radicals
The presence of methoxy and potential hydroxyl groups on the aromatic rings suggests that derivatives of this compound could possess significant antioxidant properties. Antioxidant activity is crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating this activity.
Table 2: Predicted Antioxidant Activity of Hypothetical Derivatives
| Derivative ID | Key Structural Features | Predicted IC50 (µg/mL) in DPPH Assay | Rationale for Prediction |
| Parent | Two methoxy groups, ether linkage | >100 | Methoxy groups contribute to antioxidant potential, but the absence of a free hydroxyl group may limit activity. |
| DER-01 | Introduction of a phenolic hydroxyl group | 10-25 | Phenolic hydroxyls are potent hydrogen donors, leading to strong radical scavenging activity[7][8]. |
| DER-05 | Additional hydroxyl group on the benzaldehyde ring | 5-15 | Dihydroxy-substituted benzaldehydes exhibit strong antioxidant capacity[9]. |
| DER-06 | Introduction of a bulky tert-butyl group | >100 | Steric hindrance around the active groups can reduce antioxidant efficacy. |
| Ascorbic Acid | (Standard) | <5 | Reference antioxidant for comparison. |
Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery
Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines[2][10][11]. The proposed mechanisms of action include the induction of apoptosis and the disruption of key signaling pathways involved in cell proliferation[12]. The MTT assay is a widely used method to assess the cytotoxic potential of novel compounds.
Table 3: Predicted Cytotoxic Activity of Hypothetical Derivatives against a Model Cancer Cell Line (e.g., HeLa)
| Derivative ID | Key Structural Features | Predicted IC50 (µM) in MTT Assay | Rationale for Prediction |
| Parent | Core benzyloxy benzaldehyde structure | >50 | The parent compound may have low intrinsic cytotoxicity. |
| DER-01 | Introduction of a phenolic hydroxyl group | 20-40 | The presence of a hydroxyl group can enhance interactions with cellular targets. |
| DER-04 | Introduction of a nitro group | 5-15 | The electron-withdrawing nature of the nitro group often correlates with increased cytotoxicity[13]. |
| DER-07 | Replacement of the benzyl ether with a Schiff base linkage | 10-25 | Schiff base derivatives of benzaldehydes have shown promising anticancer activities[14]. |
| Doxorubicin | (Standard) | <1 | Reference cytotoxic agent for comparison. |
Experimental Protocols: A Guide to Validation
To empirically validate the predicted biological activities of novel this compound derivatives, the following standardized protocols are recommended.
Workflow for Biological Activity Screening
Caption: General workflow for the synthesis, screening, and analysis of novel derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][5]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6][15][16]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a series of dilutions of the synthesized compounds in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the compound concentration.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic synthesis and biological evaluation of a library of this compound derivatives will enable the elucidation of critical structure-activity relationships.
Caption: Logical relationship between structural modifications and resulting biological activity.
Key areas for investigation include:
-
Influence of Substituents on Aromatic Rings: The nature, position, and number of substituents on both the benzaldehyde and benzyl rings will likely have a profound impact on biological activity. Electron-withdrawing groups (e.g., nitro, halogens) may enhance antimicrobial and cytotoxic effects, while electron-donating groups (e.g., hydroxyl, additional methoxy) could improve antioxidant properties.
-
Role of the Ether Linkage: The flexibility and electronic nature of the ether linkage are important for the overall conformation of the molecule and its interaction with biological targets. Investigating analogs with different linkers (e.g., esters, amides, Schiff bases) could lead to the discovery of compounds with improved activity and selectivity.
-
Stereochemistry and Conformational Analysis: For derivatives with chiral centers, the stereochemistry will be a critical determinant of biological activity. Conformational analysis through computational modeling can provide insights into the preferred spatial arrangement of the molecule and guide the design of more potent analogs.
Conclusion: A Roadmap for Discovery
This guide provides a comprehensive, albeit predictive, comparison of the potential biological activities of this compound derivatives. By leveraging the established knowledge of structure-activity relationships in related compound classes and employing the detailed experimental protocols provided, researchers are well-equipped to embark on the synthesis and evaluation of novel derivatives. The systematic exploration of this chemical space holds significant promise for the discovery of new therapeutic agents with improved efficacy and selectivity in the fields of infectious diseases and oncology.
References
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Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]
-
Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde. In Vivo. Available at: [Link]
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Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Medium. Available at: [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Available at: [Link]
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Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate. Available at: [Link]
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Evaluation of the effect of benzaldehyde derivatives in human cancer cells. RGCC International. Available at: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Chemistry. Available at: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives and their Related Compounds in the Management of Sickle Cell Disease. OAText. Available at: [Link]
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Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Universal Wiser Publisher. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. This guide provides a detailed, procedure-driven framework for the proper disposal of 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS No. 667412-90-0). The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting best practices in laboratory chemical management.
Hazard Assessment and Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively documented, a reliable risk assessment can be formulated by examining its chemical class (an aromatic aldehyde derivative) and available supplier safety data.
The compound is classified as an irritant.[1] To ensure a conservative and safe approach, we must also consider the hazards associated with structurally similar compounds, such as benzaldehyde and its derivatives. These compounds are often harmful if swallowed or in contact with skin, can cause serious skin and eye irritation, and may pose a risk to aquatic life.[2][3][4][5]
Therefore, the foundational principle for disposal is to treat this compound as a hazardous chemical waste . This approach ensures that all handling and disposal steps are performed with the appropriate level of caution.
| Hazard Profile Attribute | Assessment & Rationale | Source (Analogue Data) |
| Acute Toxicity (Oral, Dermal) | Assumed to be harmful. Benzaldehyde is harmful if swallowed or in contact with skin. | [2][6] |
| Skin Corrosion/Irritation | Classified as an irritant. Expected to cause skin irritation. | [1][3] |
| Eye Damage/Irritation | Expected to cause serious eye irritation. | [3][7] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life. Benzaldehyde exhibits aquatic toxicity. | [2][4] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong acids. | [8] |
Required Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure during handling and disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[8][9]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is removed before leaving the laboratory area.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator may be necessary for cleaning up large spills.
Waste Segregation and Containerization Protocol
Proper segregation and containment are critical steps mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to prevent dangerous chemical reactions and ensure safe transport.[10][11]
Step 1: Designate a Waste Stream All materials contaminated with this compound, including the pure compound, contaminated gloves, weighing papers, and spill cleanup debris, must be disposed of as solid hazardous chemical waste . Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
Step 2: Maintain Strict Segregation The causality behind segregation is reaction prevention. As an organic aldehyde, this compound must be stored separately from incompatible materials.[12] Key incompatibilities to avoid include:
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates)
-
Strong Bases (e.g., sodium hydroxide)
-
Strong Acids (e.g., sulfuric acid)
Step 3: Select and Label the Proper Container
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) pail or a glass jar with a secure, screw-top lid.[10][12] The container must be in good condition, free of cracks or leaks.
-
Container Labeling: The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added.[10] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of all components.
-
The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date waste accumulation began.
-
Step-by-Step Disposal Procedures
The following workflow provides procedural guidance for managing waste from generation to final handoff. Under no circumstances should this chemical or its rinsate be disposed of down the drain or in regular trash.[12]
Procedure 4.1: Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate: This first rinsate is considered hazardous waste. Decant it into a designated liquid hazardous waste container for halogen-free organic solvents.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Procedure 4.2: Disposal of Bulk and Contaminated Solid Waste
-
Transfer: Carefully transfer the solid this compound powder or materials significantly contaminated with it (e.g., used gloves, weighing boats) directly into the designated and pre-labeled solid hazardous waste container described in Section 3.
-
Secure: Keep the container lid securely fastened at all times, except when adding waste.[12]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be close to the point of generation and under the control of laboratory personnel.[10][12]
Procedure 4.3: Spill Management and Disposal In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.[2][6]
-
Alert Personnel: Notify colleagues in the immediate area.
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite, clay, or sand to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collect Waste: Carefully sweep or scoop the mixture into the designated solid hazardous waste container.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the used cloth in the same hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
Procedure 4.4: Final Disposition
-
Monitor Fill Level: Do not fill the waste container beyond 90% capacity to allow for expansion.[10]
-
Request Pickup: Once the container is full, or in accordance with your institution's policies, contact your EH&S department to arrange for the pickup and transport of the waste.
-
Professional Disposal: The EH&S department will work with a licensed hazardous waste disposal company for final treatment and disposal in compliance with all federal and state regulations.[13][14]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of waste containing this compound.
Caption: Decision workflow for handling and segregating waste streams of this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Chemical Disposal. Environmental Marketing Services. [Link]
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Safety Data Sheet for 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Active Co. [Link]
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Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Carl ROTH. [Link]
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Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Benzaldehyde Market Size ($2.96 Billion) 2030. Insight Partners. [Link]
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
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-
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-
Qualitative Tier 2 Assessment for Benzaldehyde. Santos. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
